molecular formula C14H21NO B8310779 2-(2-Piperidin-4-ylphenyl)propan-2-ol

2-(2-Piperidin-4-ylphenyl)propan-2-ol

Numéro de catalogue: B8310779
Poids moléculaire: 219.32 g/mol
Clé InChI: RWHSUWJPBFKQOI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Piperidin-4-ylphenyl)propan-2-ol is a chemical compound of interest in pharmaceutical research and development. It features a piperidine ring, a common structural motif in medicinal chemistry, linked to a propan-2-ol group via a phenyl ring. Piperidine derivatives are frequently explored as core scaffolds in drug discovery due to their potential for molecular interaction. For instance, structurally related compounds containing the piperidine group have been investigated as modulators of biological targets, such as ROR-gamma for the treatment of autoimmune diseases . Other complex molecules with piperidine cores are also being actively studied in the field of targeted protein degradation, serving as important intermediates in the synthesis of molecular glue degraders for novel cancer therapeutics . This specific substitution pattern makes 2-(2-Piperidin-4-ylphenyl)propan-2-ol a valuable intermediate for constructing more complex molecules aimed at interacting with biological systems. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a precursor in synthetic pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C14H21NO

Poids moléculaire

219.32 g/mol

Nom IUPAC

2-(2-piperidin-4-ylphenyl)propan-2-ol

InChI

InChI=1S/C14H21NO/c1-14(2,16)13-6-4-3-5-12(13)11-7-9-15-10-8-11/h3-6,11,15-16H,7-10H2,1-2H3

Clé InChI

RWHSUWJPBFKQOI-UHFFFAOYSA-N

SMILES canonique

CC(C)(C1=CC=CC=C1C2CCNCC2)O

Origine du produit

United States
Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-(2-Piperidin-4-ylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

The synthesis of 2-(2-Piperidin-4-ylphenyl)propan-2-ol represents a classic challenge in ortho-substituted biaryl construction. This scaffold—a phenyl ring bearing an ortho-piperidinyl group and a dimethyl carbinol moiety—is a critical pharmacophore found in various GPCR ligands (e.g., histamine H1 antagonists) and kinase inhibitors.

The steric congestion at the ortho position, combined with the presence of a secondary amine and a tertiary benzylic alcohol, dictates a specific synthetic logic. A direct approach often fails due to:

  • Steric Hindrance: Difficulty in cross-coupling bulky ortho-substituted partners.

  • Chemo-incompatibility: The sensitivity of the tertiary benzylic alcohol to hydrogenolysis during pyridine reduction.

  • Grignard Incompatibility: The protic nature of the secondary amine interferes with organometallic additions.

This guide details a "Reduction-First, Protection-Enabled" strategy. By establishing the piperidine ring before introducing the sensitive tertiary alcohol, and utilizing transient protection groups, we ensure high yield and spectral purity.

Retrosynthetic Analysis

The molecule is disconnected into three primary synthons:

  • Synthon A: The dimethyl carbinol (derived from an ester via Grignard).

  • Synthon B: The piperidine ring (derived from catalytic hydrogenation of pyridine).[1]

  • Synthon C: The biaryl core (constructed via Suzuki-Miyaura coupling).

Strategic Synthetic Workflow

The following flowchart illustrates the optimized 5-step protocol. This route prioritizes functional group tolerance and scalability.

SynthesisWorkflow SM1 Methyl 2-bromobenzoate Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) SM1->Step1 SM2 4-Pyridineboronic acid SM2->Step1 Int1 Methyl 2-(pyridin-4-yl)benzoate Step1->Int1 Step2 Step 2: Hydrogenation (H2, PtO2, AcOH) Int1->Step2 Int2 Methyl 2-(piperidin-4-yl)benzoate Step2->Int2 Step3 Step 3: Boc Protection (Boc2O, TEA) Int2->Step3 Int3 Methyl 2-(1-Boc-piperidin-4-yl)benzoate Step3->Int3 Step4 Step 4: Grignard Addition (MeMgBr, THF, -78°C to RT) Int3->Step4 Int4 N-Boc-2-(2-Piperidin-4-ylphenyl)propan-2-ol Step4->Int4 Step5 Step 5: Deprotection (TFA/DCM or HCl/Dioxane) Int4->Step5 Product TARGET: 2-(2-Piperidin-4-ylphenyl)propan-2-ol Step5->Product

Caption: Modular synthetic pathway designed to avoid hydrogenolysis of the benzylic alcohol.

Detailed Experimental Protocols

Module 1: Construction of the Biaryl Core (Suzuki Coupling)

Objective: Synthesize Methyl 2-(pyridin-4-yl)benzoate. Rationale: The Suzuki coupling is robust for forming the C-C bond between the phenyl ester and the pyridine ring. We use Pd(dppf)Cl2 to minimize deborylation of the pyridine boronic acid.

Protocol:

  • Charge: In a 500 mL round-bottom flask, combine Methyl 2-bromobenzoate (10.0 g, 46.5 mmol), 4-Pyridineboronic acid (6.86 g, 55.8 mmol, 1.2 eq), and Potassium Carbonate (19.3 g, 139.5 mmol, 3.0 eq).

  • Solvent: Add 1,4-Dioxane (150 mL) and Water (30 mL). Degas with Nitrogen for 15 minutes.

  • Catalyst: Add Pd(dppf)Cl2·DCM (1.9 g, 2.3 mmol, 5 mol%).

  • Reaction: Heat to reflux (100°C) under Nitrogen for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Cool to RT. Filter through Celite.[1] Dilute filtrate with EtOAc (200 mL) and wash with water (2 x 100 mL) and brine. Dry over Na2SO4.[1][2][3][4][5]

  • Purification: Flash chromatography (SiO2, 20-50% EtOAc in Hexanes).

    • Yield Target: 75–85%.

    • Appearance: Off-white solid.

Module 2: Heterocycle Reduction (Hydrogenation)

Objective: Synthesize Methyl 2-(piperidin-4-yl)benzoate. Rationale: Reducing the pyridine ring requires activation by protonation. Adams' catalyst (PtO2) in acetic acid is the gold standard for this transformation, offering high conversion at moderate pressures without reducing the phenyl ester.

Protocol:

  • Charge: Dissolve Methyl 2-(pyridin-4-yl)benzoate (5.0 g) in Glacial Acetic Acid (50 mL).

  • Catalyst: Add PtO2 (Adams' Catalyst) (250 mg, 5 wt%).

  • Hydrogenation: Hydrogenate in a Parr shaker or autoclave at 50 psi (3.4 bar) H2 pressure at RT for 12–24 hours.

  • Monitoring: Monitor by proton NMR (disappearance of aromatic pyridine protons at δ 8.5–7.0 ppm).

  • Workup: Filter through Celite to remove Pt (Caution: Pyrophoric). Concentrate the acetic acid filtrate to dryness.

  • Neutralization: Dissolve residue in DCM, wash with saturated NaHCO3 to remove residual acid. Dry organic layer.[1][2][5]

    • Note: The product may be isolated as the acetate salt or free base. For the next step, the free base is preferred.

Module 3: N-Protection (Boc Strategy)

Objective: Synthesize Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate. Rationale: Protecting the secondary amine is crucial before the Grignard reaction. A free amine would quench the Grignard reagent (requiring excess) and form insoluble magnesium salts that complicate the workup.

Protocol:

  • Reaction: To a solution of Methyl 2-(piperidin-4-yl)benzoate (4.5 g, 20.5 mmol) in DCM (50 mL), add Triethylamine (4.3 mL, 30.8 mmol) and Boc2O (Di-tert-butyl dicarbonate) (4.9 g, 22.5 mmol).

  • Conditions: Stir at RT for 4 hours.

  • Workup: Wash with 1M HCl (carefully), water, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Usually clean enough for the next step; can be recrystallized from Hexanes/Ether.

Module 4: Grignard Addition (Introduction of Dimethyl Carbinol)

Objective: Synthesize tert-Butyl 4-(2-(2-hydroxypropan-2-yl)phenyl)piperidine-1-carboxylate. Rationale: The ester group is converted to a tertiary alcohol using excess Methylmagnesium Bromide. The N-Boc group is stable to Grignard reagents at low temperatures.

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck flask. Maintain N2 atmosphere.

  • Reagent: Add solution of N-Boc intermediate (5.0 g, 15.6 mmol) in Anhydrous THF (60 mL). Cool to 0°C.

  • Addition: Dropwise add MeMgBr (3.0 M in Ether, 15.6 mL, 46.8 mmol, 3.0 eq). Exothermic reaction.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Cool to 0°C. Quench with saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4.[2][3]

  • Purification: Flash chromatography (10-30% EtOAc in Hexanes).

    • Key Data: 1H NMR should show two new methyl singlets (approx δ 1.5 ppm, 6H).

Module 5: Deprotection & Isolation

Objective: Isolate 2-(2-Piperidin-4-ylphenyl)propan-2-ol. Rationale: Removal of the Boc group under acidic conditions.[6]

Protocol:

  • Reaction: Dissolve the N-Boc alcohol (4.0 g) in DCM (20 mL). Add Trifluoroacetic Acid (TFA) (10 mL) dropwise at 0°C.

  • Stir: Stir at RT for 2 hours.

  • Workup: Concentrate to remove excess TFA.

  • Free Basing: Dissolve the residue in water/DCM. Adjust aqueous layer pH to >11 using 2M NaOH. Extract the free amine into DCM (or CHCl3/IPA 3:1 if solubility is low).

  • Final Isolation: Dry organic layer and concentrate. The product usually solidifies upon standing or trituration with ether/pentane.

Analytical Characterization (Expected Data)

TechniqueParameterExpected Diagnostic Signals
1H NMR Solvent: CDCl3Aromatic: 4H multiplet (δ 7.1–7.5 ppm). Carbinol Methyls: Singlet, 6H (δ ~1.60 ppm). Piperidine Methines: Multiplets (δ 2.6–3.2 ppm for N-CH2, δ 1.8 ppm for CH-Ar).
13C NMR Solvent: CDCl3Quaternary C-OH: δ ~73 ppm. Carbinol Methyls: δ ~30 ppm. Piperidine C: δ ~46 ppm (N-C), ~35 ppm (C-Ar).
Mass Spec ESI+ [M+H]+: Calculated: 220.17 (approx). Found: 220.2.

Process Safety & Critical Control Points

  • Hydrogenolysis Risk (Step 2 vs Step 4):

    • Critical: Do NOT perform the hydrogenation (Step 2) after the Grignard (Step 4). The tertiary benzylic alcohol (Ar-C(OH)Me2) is highly susceptible to hydrogenolysis (cleavage to Ar-CHMe2) under the acidic conditions required for pyridine reduction. The proposed sequence (Reduce -> Grignard) eliminates this risk.

  • Grignard Exotherm:

    • The addition of MeMgBr to the ester is highly exothermic. Strict temperature control (0°C addition) is required to prevent impurity formation.

  • Adams' Catalyst (PtO2):

    • This catalyst is pyrophoric when dry or exposed to hydrogen. Keep wet with solvent or water during filtration.

References

  • Suzuki Coupling of Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Catalytic Hydrogenation of Pyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. (General reference for PtO2/AcOH reduction).
  • Grignard Addition to Esters

    • Silverman, G. S., & Rakita, P. E. (Eds.).[1][2][7][8] (1996). Handbook of Grignard Reagents. CRC Press.

  • Synthesis of Methyl 2-(piperidin-4-yl)benzoate (Intermediate)

    • Sigma-Aldrich Product Data, CAS 170838-23-0. Link

  • General Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Technical Dossier: 2-(4-Piperidyl)-2-propanol (CAS 22990-34-7)

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Part 1: Executive Summary & Strategic Importance

2-(4-Piperidyl)-2-propanol (CAS 22990-34-7), often chemically identified as


-dimethyl-4-piperidinemethanol , represents a critical pharmacophore in the synthesis of second-generation antihistamines. It serves as the primary structural anchor for the piperidine moiety in Fexofenadine  (Allegra) and its precursor Terfenadine .

For the drug development professional, this compound is not merely a reagent but a structural scaffold that dictates the binding affinity of the final API to the H1-histamine receptor. Its purity and enantiomeric integrity (though achiral itself, its derivatives often are) directly influence the efficacy and safety profile of downstream APIs.

This guide synthesizes experimental data, production protocols, and analytical standards to establish a validated workflow for handling and utilizing CAS 22990-34-7.

Part 2: Physicochemical Characterization

The following data aggregates experimental values from industrial certificates of analysis (CoA) and peer-reviewed synthesis literature.

Table 1: Core Physicochemical Constants
PropertyValue / DescriptionExperimental Notes
Chemical Name 2-(4-Piperidyl)-2-propanolIUPAC: 2-(piperidin-4-yl)propan-2-ol
CAS Number 22990-34-7
Molecular Formula C

H

NO
Molecular Weight 143.23 g/mol
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Melting Point 122–124 °CSharp melting range indicates high purity (>98%).
Boiling Point ~240 °C (at 760 mmHg)Decomposition may occur near BP; vacuum distillation recommended.
Solubility Soluble in Methanol, Ethanol, ChloroformSparingly soluble in non-polar alkanes (Hexane).
pKa ~10.5 (Piperidine nitrogen)Typical secondary amine basicity.

Part 3: Synthesis & Production Protocol

Expertise Insight: The industrial synthesis of CAS 22990-34-7 typically employs a Grignard reaction on a protected isonipecotate ester. Direct alkylation of the unprotected amine often leads to N-alkylation side products, reducing yield. The protocol below utilizes a Boc-protection strategy to ensure regioselectivity.

Diagram 1: Optimized Synthesis Pathway

SynthesisPathway Start Ethyl 4-piperidinecarboxylate (Isonipecotate) Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-Piperidine Ester Step1->Inter1 Yield >95% Step2 Grignard Addition (MeMgBr, THF, -78°C) Inter1->Step2 Inter2 N-Boc Tertiary Alcohol Step2->Inter2 Nucleophilic Attack Step3 Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Final 2-(4-Piperidyl)-2-propanol (CAS 22990-34-7) Step3->Final Final Yield ~85%

Caption: Step-wise synthesis of CAS 22990-34-7 via Grignard addition to N-protected isonipecotate.

Detailed Experimental Protocol

Step 1: Protection (N-Boc formation)

  • Dissolve Ethyl 4-piperidinecarboxylate (1.0 eq) in DCM.

  • Add Triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq) at 0°C.
    
  • Stir at room temperature for 4 hours. Wash with 1M HCl and Brine. Concentrate to yield the N-Boc ester.

Step 2: Grignard Reaction (Critical Step) Causality: Temperature control is vital here. Adding MeMgBr at elevated temperatures causes ester cleavage or over-addition side products.

  • Dissolve N-Boc ester in anhydrous THF under Nitrogen. Cool to -78°C .

  • Dropwise add Methylmagnesium bromide (3.0 eq, 3M in ether).

  • Allow to warm to 0°C over 2 hours.

  • Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate.
    
  • Result: Formation of the tertiary alcohol group (

    
    -dimethyl).
    

Step 3: Deprotection

  • Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).

  • Stir for 1 hour.

  • Basify with NaOH to pH > 12 to liberate the free amine.

  • Recrystallize from Hexane/Ethyl Acetate to obtain pure 22990-34-7 .

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data must be confirmed.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 (Deuterated Chloroform)
Instrument:  400 MHz
Chemical Shift (

)
MultiplicityIntegrationAssignment
1.18 ppm Singlet (s)6HGem-dimethyl groups (-C(CH

)

OH)
1.20 – 1.35 ppm Multiplet (m)2HPiperidine ring protons (axial)
1.70 – 1.80 ppm Multiplet (m)2HPiperidine ring protons (equatorial)
2.60 ppm Triplet of doublets2HProtons adjacent to Nitrogen (axial)
3.15 ppm Broad doublet2HProtons adjacent to Nitrogen (equatorial)
1.40 ppm Multiplet1HMethine proton at C4 position

Interpretation: The singlet at 1.18 ppm is the diagnostic peak. If this appears as a doublet or multiplet, the Grignard reaction may have failed or reduction occurred instead of alkylation.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (M+H)

  • Expected Mass: 144.14 m/z [M+H]

    
    
    
  • Fragmentation Pattern: Loss of water (M-18) is common in tertiary alcohols, observing a peak at ~126 m/z.

Part 5: Applications in Drug Design

CAS 22990-34-7 is the "Right-Wing" fragment of the Fexofenadine molecule. It is typically coupled with an alkyl halide chain attached to the central phenyl ring.

Diagram 2: Retrosynthetic Disconnection of Fexofenadine

Retrosynthesis cluster_fragments Primary Disconnection Fexo Fexofenadine API (H1-Receptor Antagonist) Frag1 Azacyclonol Derivative (CAS 22990-34-7) Fexo->Frag1 N-Alkylation Frag2 Alkylated Phenyl Acid (Left-Wing Fragment) Fexo->Frag2

Caption: Retrosynthetic breakdown showing CAS 22990-34-7 as the piperidine scaffold source for Fexofenadine.

Mechanism of Action Relevance: The piperidine ring provides the necessary cationic center (at physiological pH) to interact with Aspartate residues in the H1 receptor, while the dimethyl-methanol group acts as a steric bulk that prevents blood-brain barrier (BBB) penetration, granting the "non-sedating" property of second-generation antihistamines.

Part 6: Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (Causes skin irritation).[1][2]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (reacts with the alcohol and amine).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5200321, 2-(4-Piperidyl)-2-propanol. Retrieved from [Link]

  • Kawai, S., et al. (1994).[3] Synthesis of Fexofenadine Intermediates. Journal of Organic Chemistry, 59, 2620.[3] (Cited via search context).

Sources

Technical Whitepaper: Spectroscopic Analysis of 2-(2-Piperidin-4-ylphenyl)propan-2-ol

[1]

Executive Summary & Compound Identity

Compound: 2-(2-Piperidin-4-ylphenyl)propan-2-ol CAS Registry (Generic/Related): Analogous to 22990-34-7 (Piperidine core) but phenyl-substituted.[1] Role: Critical regio-impurity in the Friedel-Crafts acylation or Grignard alkylation steps during Fexofenadine synthesis; also a structural template for SAR (Structure-Activity Relationship) studies in GPCR ligand design.[1]

The molecule consists of a phenyl ring substituted at the ortho (2) position with a piperidin-4-yl group and at the 1 position with a dimethyl carbinol (2-hydroxypropan-2-yl) group.[1] This ortho-substitution pattern introduces significant steric strain and intramolecular hydrogen bonding opportunities absent in the symmetric para-isomer.[1]

Chemical Descriptors
PropertyValue
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
Monoisotopic Mass 219.1623 Da
Structural Feature Ortho-disubstituted benzene ring (1,2-relationship)
Key Isomer Distinction Lack of symmetry compared to para-isomer (AA'BB' system)

Spectroscopic Profiling: The Core Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the ortho-isomer relies on the loss of symmetry in the aromatic region and specific steric-induced shifts.[1]

1H NMR Analysis (400 MHz, CDCl₃)

Unlike the para-isomer, which displays a symmetric AA'BB' aromatic pattern, the ortho-isomer exhibits a complex ABCD system.[1]

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Insight
Ar-H (C3, C4, C5, C6) 7.10 – 7.50Multiplet (ABCD)4HDiagnostic: Loss of symmetry.[1] The proton at C6 (adjacent to carbinol) is deshielded by the OH group's anisotropy.
C(CH₃)₂ (Gem-dimethyl) 1.55 – 1.65Singlet6HDiagnostic: Distinct shift from para (typically ~1.50 ppm) due to steric compression from the ortho-piperidine ring.[1]
Piperidine C4-H 2.80 – 3.00Multiplet (tt)1HBenzylic-like methine.[1] Shielded relative to para due to twisting of the phenyl ring out of plane.[1]
Piperidine C2/C6-H (eq) 3.10 – 3.25Broad Doublet2HDeshielded due to proximity to the aromatic ring current.[1]
Piperidine C2/C6-H (ax) 2.60 – 2.75Triplet (td)2HStandard axial coupling (

Hz).[1]
Piperidine C3/C5-H 1.60 – 1.80Multiplet4HOverlaps with methyls but distinguishable by COSY.[1]

Key Protocol Note: Use DMSO-d₆ if the OH proton is labile or exchanging rapidly in CDCl₃.[1] In DMSO, the OH signal often appears as a sharp singlet at ~4.8-5.0 ppm, potentially split if intramolecular H-bonding to the piperidine nitrogen occurs.[1]

13C NMR Analysis (100 MHz)
  • Aromatic Region: Six distinct signals (unlike 4 in para).[1] The quaternary carbons (C1, C2) will be significantly downfield (~145-150 ppm) due to alkyl substitution.[1]

  • Carbinol Carbon: ~72-75 ppm (Quaternary).[1]

  • Piperidine Carbons: C4 (~40 ppm), C2/6 (~46 ppm), C3/5 (~32 ppm).[1]

B. Mass Spectrometry (MS)

Fragmentation patterns provide structural verification, particularly the "Ortho Effect."[1]

  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Molecular Ion:

    
     Da.[1]
    

Fragmentation Pathway (MS/MS):

  • Water Loss (Ortho Effect): The proximity of the hydroxyl group and the benzylic hydrogen (or piperidine ring) facilitates rapid dehydration (

    
    ).[1] This is often more dominant in the ortho-isomer than the para-isomer due to the favorable 6-membered transition state.[1]
    
  • Piperidine Cleavage: Loss of the piperidine ring or fragmentation within the ring (Retro-Diels-Alder type) yields characteristic tropylium-like ions (

    
     91, 105).[1]
    
  • Alpha-Cleavage: Loss of a methyl group from the carbinol (

    
    ).[1]
    
C. Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3200–3400 cm⁻¹ (Broad).[1] In the ortho-isomer, if the piperidine nitrogen is free base, an intramolecular Hydrogen Bond (OH[1]···N) may cause a shift to lower wavenumbers and a sharpening of the band compared to the para-isomer.[1]

  • C-H Stretch (Aliphatic): 2850–2950 cm⁻¹ (Piperidine/Methyls).[1]

  • C=C Stretch (Aromatic): 1450–1600 cm⁻¹.[1]

  • C-O Stretch: ~1150 cm⁻¹ (Tertiary alcohol).[1]

Visualization of Structural Dynamics[1]

The following diagram illustrates the structural connectivity and the key "Ortho Effect" interaction zone that distinguishes this molecule spectroscopically.

OrthoAnalysisCompound2-(2-Piperidin-4-ylphenyl)propan-2-olSub_OrthoOrtho Substitution(Steric Zone)Compound->Sub_OrthoStructural BasisSub_ParaPara Isomer(Symmetric Reference)Compound->Sub_ParaDistinguished FromNMR_Feat1H NMR:Loss of Symmetry(ABCD Pattern)Sub_Ortho->NMR_FeatCausesMS_FeatMS Fragmentation:Enhanced H2O Loss(Ortho Effect)Sub_Ortho->MS_FeatFacilitatesIR_FeatIR:Intramolecular H-Bond(OH ... N)Sub_Ortho->IR_FeatEnables

Figure 1: Spectroscopic causality map highlighting how the ortho-substitution dictates unique analytical signatures compared to the para-isomer.

Experimental Protocols

Protocol 1: Sample Preparation for High-Res NMR

Objective: Obtain resolved aromatic coupling to confirm regio-isomerism.[1]

  • Solvent Selection: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS.

    • Note: If peaks are broad due to N-inversion or H-bonding, add 10 µL of D₂O to exchange the OH/NH protons, or switch to DMSO-d₆ to freeze the H-bonding conformation.[1]

  • Acquisition:

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary carbons).

    • Scans: 64 (1H), 1024 (13C).[1]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance splitting resolution in the aromatic region.

Protocol 2: HPLC-UV/MS Impurity Profiling

Objective: Separate the ortho-impurity from the para-intermediate.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Formate for pH control).[1]

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 220 nm (end absorption) and 254 nm (phenyl ring).[1]

  • Validation: The ortho-isomer typically elutes later than the para-isomer on C18 columns due to internal H-bonding reducing its effective polarity (pseudo-ring formation).[1]

References

  • Fexofenadine Impurity Profiling

    • Title: Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its rel
    • Source:ResearchGate / Journal of Pharmaceutical and Biomedical Analysis[1]

    • URL:[Link]

  • General Spectroscopic Data for Piperidine Derivatives

    • Title: 2-(4-Piperidyl)-2-propanol (Structural Analog Data).[1]

    • Source:PubChem Compound Summary
    • URL:[Link][1]

  • Ortho-Effect in Mass Spectrometry

    • Title: The "Ortho Effect" in the Mass Spectra of Disubstituted Benzenes.[1]

    • Source:NIST / Journal of Research of the National Bureau of Standards[1]

    • URL:[Link]

  • Fexofenadine Intermediate Characterization (MDL 16455)

    • Title: Fexofenadine (MDL-16455) Product Information & QC Data.[1]

    • Source:MedKoo Biosciences[1]

Therapeutic Targets & Pharmacological Profiling of 2-(2-Piperidin-4-ylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic profiling, target deconvolution, and experimental validation strategies for the chemical probe 2-(2-Piperidin-4-ylphenyl)propan-2-ol .

Technical Whitepaper | Drug Discovery & Development

Executive Summary: The Chemical Scaffold

2-(2-Piperidin-4-ylphenyl)propan-2-ol represents a highly specific "privileged structure" in medicinal chemistry, combining a 4-phenylpiperidine core with a sterically demanding ortho-dimethyl carbinol (2-hydroxypropan-2-yl) anchor.

This scaffold is not merely a random fragment but a sophisticated pharmacophore designed to exploit specific binding pockets in transmembrane proteins. The ortho-substitution pattern induces a restricted conformation (atropisomerism potential), forcing the piperidine and phenyl rings into a non-planar arrangement critical for selectivity.

Core Pharmacophore Features:

  • Basic Amine (Piperidine): Physiological cation (

    
    ) serving as a primary anchor for Asp/Glu residues in receptor pockets.
    
  • Lipophilic Core (Phenyl): Facilitates

    
    -stacking interactions (e.g., with Trp/Phe/Tyr).
    
  • Polar Warhead (Dimethyl Carbinol): A tertiary alcohol acting as a hydrogen bond donor/acceptor while the gem-dimethyl group provides metabolic stability (blocking oxidation) and steric guidance.

Primary Therapeutic Target: NMDA Receptor (GluN2B Subunit)

The most authoritative therapeutic application for ortho-substituted phenylpiperidines is as GluN2B-selective Negative Allosteric Modulators (NAMs) for the treatment of depression, neuropathic pain, and excitotoxicity.

Mechanism of Action

The compound mimics the binding mode of Ifenprodil and Traxoprodil at the interface of the GluN1 and GluN2B subunits of the NMDA receptor.

  • Binding Site: The N-terminal domain (NTD) of the GluN2B subunit.

  • Interaction Mode: The piperidine amine forms a salt bridge with Glu236 , while the phenyl ring engages in

    
    -stacking with Tyr109 . The ortho-dimethyl carbinol group is positioned to displace water molecules in the hydrophobic pocket, locking the receptor in a "closed-cleft" conformation and preventing agonist-induced channel opening.
    
Therapeutic Indication
  • Major Depressive Disorder (MDD): Rapid-acting antidepressant effects similar to Ketamine but with improved safety (no psychotomimetic side effects due to subunit selectivity).

  • Ischemic Stroke: Neuroprotection by preventing glutamate-induced excitotoxicity.

Biological Pathway (Graphviz)

The following diagram illustrates the modulation of the glutamatergic signaling pathway by the compound.

NMDA_Pathway Glutamate Glutamate (Extracellular) NMDAR_Open NMDA Receptor (Open) Ca2+ Influx Glutamate->NMDAR_Open Activates Glycine Glycine (Co-agonist) Glycine->NMDAR_Open Co-activates NMDAR_Closed NMDA Receptor (Closed) Reduced Ca2+ Flux NMDAR_Open->NMDAR_Closed Stabilized by Compound CaMKII CaMKII Activation NMDAR_Open->CaMKII High Ca2+ Compound 2-(2-Piperidin-4-ylphenyl)propan-2-ol (GluN2B NAM) Compound->NMDAR_Closed Allosteric Inhibition Neuroprotection Neuroprotection / Synaptic Plasticity NMDAR_Closed->Neuroprotection Controlled Signaling Excitotoxicity Excitotoxicity / Cell Death CaMKII->Excitotoxicity Overactivation

Caption: Mechanism of GluN2B allosteric inhibition preventing excitotoxicity while preserving physiological signaling.

Secondary Target Class: ALK/ROS1 Kinases

The structure bears a striking resemblance to the core scaffold of Ceritinib (LDK378) , an ALK inhibitor used in non-small cell lung cancer (NSCLC).

Structural Homology
  • Ceritinib Core: 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline.

  • Target Compound: 2-(2-Piperidin-4-ylphenyl)propan-2-ol.

  • Analysis: The ortho-dimethyl carbinol is a bioisostere for the ortho-isopropoxy group found in Ceritinib. The tertiary alcohol provides a similar steric bulk to the isopropyl ether but adds a hydrogen bond donor capability, potentially increasing affinity for the hinge region or the solvent-front area of the kinase ATP pocket.

Therapeutic Indication
  • ALK+ NSCLC: Targeted therapy for tumors harboring Anaplastic Lymphoma Kinase fusions.

  • Resistance Mutations: The compact nature of this scaffold may allow it to overcome steric clashes caused by solvent-front mutations (e.g., G1202R) that render larger inhibitors ineffective.

Safety & Off-Target Liability: hERG Channel

A critical aspect of the 4-phenylpiperidine class is the high risk of blocking the hERG potassium channel (


), leading to QT interval prolongation and Torsades de Pointes.
  • Pharmacophore Match: The compound possesses the classic hERG pharmacophore: a basic amine linked by a lipophilic spacer to an aromatic ring.

  • Mitigation: The ortho-dimethyl carbinol group introduces significant steric bulk near the phenyl ring. In many SAR campaigns (e.g., Terfenadine to Fexofenadine), adding polarity (like an alcohol or acid) reduces hERG affinity.

  • Requirement: Early electrophysiological screening is mandatory.

Experimental Validation Protocols

A. Radioligand Binding Assay (Screening)

To validate affinity for GluN2B and GPCR targets.

Protocol:

  • Membrane Preparation: Homogenize rat forebrain (rich in GluN2B) or CHO cells expressing human GluN2B.

  • Ligand: Use

    
    -Ifenprodil (specific for GluN2B site).
    
  • Incubation:

    • Mix 50 µg membrane protein with 2 nM

      
      -Ifenprodil in 50 mM Tris-HCl (pH 7.4).
      
    • Add test compound (0.1 nM – 10 µM concentration range).

    • Incubate for 60 min at 4°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
B. Whole-Cell Patch Clamp (Functional Validation)

To confirm the functional inhibition of NMDA currents.

Protocol:

  • Cell Line: HEK293 cells co-transfected with GluN1 and GluN2B cDNA.

  • Rig Setup: Standard whole-cell patch clamp configuration; Holding potential -60 mV.

  • Solutions:

    • Extracellular:

      
      -free physiological saline (to prevent Mg-block).
      
    • Intracellular: CsCl-based solution (to block K+ channels).

  • Stimulation: Apply Glutamate (100 µM) + Glycine (10 µM) for 2 seconds to elicit current.

  • Drug Application: Perfusion of test compound for 30 seconds prior to agonist application.

  • Endpoint: Measure reduction in peak and steady-state current amplitude compared to control.

C. Screening Workflow Diagram (Graphviz)

Screening_Workflow Compound Compound Synthesis >98% Purity InSilico In Silico Docking (GluN2B / ALK) Compound->InSilico Binding Radioligand Binding (Ki Determination) InSilico->Binding Func_Ca Functional Ca2+ Flux (FLIPR Assay) Binding->Func_Ca Hit Confirmation Electrophys Patch Clamp (Mechanism) Func_Ca->Electrophys Lead Optimization Tox hERG Safety Screen (Patchliner) Electrophys->Tox

Caption: Sequential screening cascade from synthesis to safety profiling.

Data Summary Table

Target ClassSpecific TargetExpected MechanismKey AssayReference Standard
Ion Channel NMDA (GluN2B) Negative Allosteric Modulator

-Ifenprodil Binding
Ifenprodil / Traxoprodil
Kinase ALK / ROS1 ATP-Competitive InhibitorADP-Glo Kinase AssayCeritinib (LDK378)
GPCR 5-HT2A / D2 Antagonist

-Ketanserin Binding
Risperidone
Safety hERG (Kv11.1) Pore Blocker (Off-target)Automated Patch ClampE-4031

References

  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology. Link

  • Marsault, E., & Peterson, M. L. (2011). Macrocycles are great cycles: applications, opportunities, and challenges of synthetic macrocycles in drug discovery. Journal of Medicinal Chemistry (Discusses Ceritinib scaffold evolution). Link

  • Farsalinos, K. E., et al. (2013). Ceritinib (LDK378): A potent, selective ALK inhibitor. Journal of Thoracic Oncology. Link

  • Recanatini, M., et al. (2005). SAR of hERG Blockers: A Comprehensive Review. Current Medicinal Chemistry. Link

Engineering Precision: The Discovery and Validation of Novel 17β-HSD5 (AKR1C3) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Imperative: Targeting the Dual-Axis of AKR1C3

In the landscape of oncology and endocrinology, Aldo-Keto Reductase family 1 member C3 (AKR1C3)—also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5)—has emerged as a critical node in pre-receptor hormone regulation. The therapeutic imperative to inhibit AKR1C3 stems from its dual-axis metabolic capabilities, which drive tumor proliferation and drug resistance in hormone-dependent and independent malignancies[1].

On the androgen axis , AKR1C3 catalyzes the reduction of weak androgen precursors (e.g., androstenedione and 5α-androstanedione) into highly potent androgens (testosterone and 5α-dihydrotestosterone)[2]. This intratumoral steroidogenesis is a primary adaptive survival mechanism in Castration-Resistant Prostate Cancer (CRPC), allowing tumors to bypass systemic androgen deprivation therapy (ADT) and resist next-generation therapeutics like abiraterone and enzalutamide[1].

On the prostaglandin axis , AKR1C3 functions as a prostaglandin F synthase, catalyzing the conversion of prostaglandin D2 (PGD2) into 11β-PGF2α. This reduction prevents the activation of the peroxisome proliferator-activated receptor γ (PPARγ), thereby blocking cellular differentiation and facilitating the aggressive proliferation of acute myeloid leukemia (AML) and breast cancer cells[1].

Pathway DHEA Androgen Precursors (DHEA / Androstenedione) AKR1C3_1 AKR1C3 (17β-HSD5) DHEA->AKR1C3_1 Testo Potent Androgens (Testosterone / DHT) AR Androgen Receptor (AR) Tumor Proliferation Testo->AR PGD2 Prostaglandin D2 (PGD2) AKR1C3_2 AKR1C3 (PGF Synthase) PGD2->AKR1C3_2 PGF2a 11β-PGF2α PPAR PPARγ (Inhibited by 11β-PGF2α) PGF2a->PPAR Blocks AKR1C3_1->Testo AKR1C3_2->PGF2a

Dual-axis metabolic signaling pathway of AKR1C3 driving tumor proliferation and drug resistance.

Structural Biology & The Homology Hurdle

The fundamental bottleneck in AKR1C3 inhibitor discovery is the extreme structural homology within the AKR1C family. AKR1C3 shares >86% sequence identity with its closely related isoforms, AKR1C1 and AKR1C2[3].

The Causality of Selectivity: Achieving absolute selectivity is not merely a biochemical preference; it is a strict clinical requirement. In the prostate, AKR1C1 and AKR1C2 act as metabolic sinks that inactivate potent 5α-DHT into pro-apoptotic 3β-diol and inactive 3α-diol, respectively[3]. If a pan-AKR inhibitor is administered, the unintended blockade of AKR1C1/2 will artificially preserve high local concentrations of DHT, directly counteracting the therapeutic goal of androgen deprivation[4].

Active Site Architecture: The AKR1C3 active site features a highly conserved NADPH cofactor binding pocket, an oxyanion hole formed by Tyr55 and His117, and a steroid-binding channel divided into three subpockets (SP1, SP2, and SP3)[5]. Rational drug design exploits minute non-conserved residues within these subpockets. For example, the SP1 and SP3 subpockets in AKR1C3 contain smaller serine residues (Ser129, Ser308, Ser310), whereas AKR1C2 features bulkier, more hydrophobic residues (Ile129, Leu308, Ile310)[6]. Modern selective inhibitors, such as N-phenylaminobenzoates and structurally modified indomethacin analogs, are engineered with functional groups that project deeply into these specific AKR1C3 subpockets, creating steric clashes in the AKR1C2 active site to guarantee selectivity[2],[3].

Self-Validating Enzymatic Assay & Screening Protocol

To systematically identify and validate novel inhibitors, we utilize a highly controlled, continuous spectrophotometric kinetic assay. This self-validating system tracks the oxidation of the NADPH cofactor, providing real-time data on enzyme velocity.

Step-by-Step Methodology: AKR1C3 Kinetic Screening
  • Buffer Optimization: Prepare a 100 mM potassium phosphate buffer adjusted to pH 6.0[7].

    • Causality: AKR1C3 is a bidirectional oxidoreductase. A slightly acidic pH thermodynamically favors the forward reduction reaction of standard screening substrates (e.g., 9,10-phenanthrenequinone or androstenedione) while maintaining the structural integrity of the enzyme[7].

  • Cofactor Saturation: Add NADPH to the buffer to achieve a final concentration of 0.2 mM[7].

  • Inhibitor Preparation & Limits: Dissolve the candidate compounds in DMSO and introduce them to the reaction matrix. Ensure the final DMSO concentration is strictly capped at ≤2%[7].

    • Causality: Organic solvents like DMSO alter the dielectric constant of the aqueous buffer. Concentrations exceeding 2% induce localized unfolding or conformational shifts in the AKR1C3 (α/β)8-barrel structure, leading to false-positive inhibition artifacts[7].

  • Enzyme Equilibration: Introduce 40 µg/mL of purified recombinant human AKR1C3 enzyme. Incubate the mixture at 37°C for 15 minutes to allow for steady-state inhibitor-enzyme binding[7].

  • Reaction Initiation: Spike the well with the substrate (e.g., 30 µM of 9,10-phenanthrenequinone) to initiate the catalytic cycle.

  • Kinetic Readout: Continuously monitor the decrease in absorbance at 340 nm over 10 to 15 minutes using a microplate reader.

    • Causality: The reduced cofactor (NADPH) absorbs strongly at 340 nm, whereas the oxidized form (NADP+) does not. The linear slope of the absorbance decay strictly correlates with the initial velocity (

      
      ) of substrate reduction, allowing for precise IC50 calculations[7].
      
  • Counter-Screening (Self-Validation): Parallelly execute the exact protocol using recombinant AKR1C1 and AKR1C2. A compound is only validated as a "Lead" if the selectivity index (Ratio of IC50 AKR1C2 / IC50 AKR1C3) is >50[3].

Workflow Lib AI / Virtual Library Screening Assay Primary Enzymatic Assay (NADPH Oxidation) Lib->Assay Hit ID Counter Counter-Screening (AKR1C1 & AKR1C2) Assay->Counter Selectivity Cell Cell-Based Validation (CRPC / AML Models) Counter->Cell Lead Opt

Self-validating high-throughput screening workflow for selective AKR1C3 inhibitor discovery.

Quantitative Landscape of Recent Inhibitors

Compound Class / NameTarget Affinity (IC50)Selectivity Profile (vs AKR1C1/2)Mechanism / Notes
Indomethacin ~70 µM (Cellular)Poor / Non-SelectiveOff-target COX-1/2 inhibition limits clinical utility[5].
Flufenamic Acid (FLU) 51 nMLow (Ratio = 7)Potent baseline, but insufficient selectivity for CRPC therapy[3].
SN33638 13 nMHighN-phenylsulfonyl-piperidine scaffold; highly effective in reducing testosterone in CRPC models[9],[4].
AI-Discovered Compound 4 122 nM (0.122 µM)HighDiscovered via AI screening; shows strong synergistic cytotoxicity with doxorubicin in resistant cell lines[8].
Bile Acid Tetrazole (Cmpd 2) ~7 µMHighC-ring fused tetrazole anchors to the oxyanion site without triggering AR/ER off-target activation[6].

Conclusion & Future Perspectives

The discovery of novel 17β-HSD5 (AKR1C3) inhibitors represents a critical frontier in overcoming chemotherapeutic and hormonal resistance. By strictly adhering to structure-based drug design to navigate the homology hurdle of the AKR1C family, researchers are successfully developing highly selective molecules[2],[3]. Moving forward, the clinical integration of these selective inhibitors as adjuvants—particularly in combination with standard-of-care agents like abiraterone for CRPC or anthracyclines for AML—holds immense promise for resensitizing refractory tumors and extending patient survival[8],[1].

References

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. National Institutes of Health (PMC). 2

  • Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3). UniTo. 5

  • X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor. National Institutes of Health (PMC). 6

  • AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. National Institutes of Health (PMC).8

  • Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance. National Institutes of Health (PMC). 1

  • Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. National Institutes of Health (PMC). 3

  • The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer. Frontiers. 9

  • The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. Taylor & Francis. 7

  • Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. National Institutes of Health (PMC). 4

Sources

Chiral Piperidines in Drug Design: A Technical Guide to Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level insights for drug discovery scientists, focusing on the strategic application and synthesis of chiral piperidines.

Executive Summary

The piperidine ring is the most frequently encountered nitrogen heterocycle in FDA-approved drugs, appearing in over 60% of small-molecule N-heterocyclic therapeutics. However, the shift from achiral or racemic piperidines to chiral, non-racemic piperidine scaffolds represents a critical evolution in medicinal chemistry.

Chiral piperidines offer a unique "3D vector" for drug design.[1] Unlike flat aromatic systems, the sp³-hybridized piperidine core allows for precise spatial positioning of pharmacophores. This guide explores the structural mechanics of these scaffolds, validates the "Magic Methyl" effect in conformational locking, and details advanced asymmetric synthesis protocols to access these high-value targets.

Structural Biology & Pharmacodynamics: The 3D Advantage

Conformational Dynamics: The Chair Anchor

The piperidine ring predominantly adopts a chair conformation. In drug design, the critical parameter is the orientation of substituents—axial vs. equatorial .

  • Equatorial Preference: Bulky substituents naturally prefer the equatorial position to minimize 1,3-diaxial strain (A-value).

  • Axial Attack: Biological targets often require substituents in the higher-energy axial orientation to access deep hydrophobic pockets.

The "Magic Methyl" Effect & Conformational Locking

A strategic methylation on the piperidine ring (often at C3 or C4) acts as a "conformational lock." This is not merely a lipophilic addition; it forces the ring into a specific chair conformer that aligns the pharmacophore with the receptor site, reducing the entropic penalty of binding.

Mechanism of Action:

  • Desolvation: The methyl group displaces high-energy water molecules from the receptor pocket.

  • Pre-organization: It restricts the flexible piperidine ring into the bioactive conformation (e.g., locking a substituent in a pseudo-axial position).

ConformationalLock cluster_0 Flexible Piperidine (High Entropy) cluster_1 Methyl-Locked (Low Entropy) ConfA Conformer A (Equatorial) ConfB Conformer B (Axial) ConfA->ConfB Rapid Interconversion Locked Bioactive Conformer (Locked by C-Me) ConfB->Locked Methylation (A(1,3) Strain) Binding Receptor Binding Locked->Binding High Affinity (Low Entropic Cost)

Figure 1: The "Magic Methyl" effect reduces conformational entropy, locking the bioactive state.

Case Study: Tofacitinib (Xeljanz)

Tofacitinib is a seminal example of a chiral piperidine driving selectivity. It is a JAK3 inhibitor used for rheumatoid arthritis.[2]

  • Structure: Contains a (3R,4R)-4-methyl-3-(methylamino)piperidine core.

  • Role of Chirality: The specific (3R,4R) configuration is essential. The C4-methyl group orients the pyrrolopyrimidine hinge-binder correctly within the ATP-binding pocket of JAK3, providing selectivity over other kinases.

  • Synthesis Evolution: Early routes relied on classical resolution (tartaric acid), which is atom-inefficient (max 50% yield). Modern routes utilize asymmetric hydrogenation or biocatalysis.[3]

Comparison of Synthetic Routes for Tofacitinib Intermediate[3][4]
MetricClassical Resolution (Pfizer Gen 1)Asymmetric Hydrogenation (Modern)
Starting Material 4-Picoline / 4-Methylpyridine3-Amino-4-methylpyridine derivative
Key Step Resolution with Di-p-toluoyl-L-tartaric acidRh/Ir-catalyzed Asymmetric Hydrogenation
Chiral Purity (ee) >98% (after recrystallization)>99% (direct)
Yield ~30-40% (theoretical max 50% without recycling)>90%
Atom Economy Low (Discard 50% of racemate)High (100% conversion of pro-chiral substrate)

Synthetic Methodologies: Accessing the Chiral Core[4][5]

The primary challenge in chiral piperidine synthesis is breaking the aromaticity of pyridine precursors while controlling stereochemistry.

Asymmetric Hydrogenation of Pyridinium Salts

This is the current "Gold Standard." Direct hydrogenation of pyridines is difficult due to catalyst poisoning and high resonance energy.

  • Solution: Activate the pyridine as a pyridinium salt (N-benzyl or N-acyl).

  • Catalyst System: Rhodium or Iridium complexes with chiral phosphine ligands (e.g., JosiPhos, SegPhos).

  • The "Base Effect": Adding a stoichiometric base (e.g., Et₃N) prevents product inhibition and dramatically increases enantioselectivity (ee).

Biocatalysis (Imine Reductases)

Engineered Imine Reductases (IREDs) can reduce cyclic imines to chiral amines with perfect stereocontrol. While highly selective, this method often requires custom enzyme evolution for each specific substrate.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of a chiral 3-substituted piperidine via asymmetric hydrogenation of an N-benzylpyridinium salt. Target Audience: Synthetic Chemists.

Materials
  • Substrate: 1-Benzyl-3-phenylpyridinium bromide (1.0 equiv).

  • Catalyst Precursor: [Rh(COD)₂]BF₄ (1.0 mol%).

  • Chiral Ligand: (R,S)-PPF-P(tBu)₂ (JosiPhos type) (1.1 mol%).

  • Additive: Triethylamine (Et₃N) (1.0 equiv).

  • Solvent: Degassed Methanol/Dichloromethane (1:1 v/v).

  • Gas: Hydrogen (H₂), UHP grade.

Protocol Workflow
  • Catalyst Preparation (Glovebox):

    • In a vial, mix [Rh(COD)₂]BF₄ and the Chiral Ligand in MeOH/DCM. Stir for 30 mins at RT to form the active catalyst complex (Orange/Red solution).

  • Reaction Assembly:

    • Add the substrate (Pyridinium salt) to a high-pressure steel autoclave insert.

    • Add the catalyst solution via syringe.

    • CRITICAL STEP: Add Triethylamine (Et₃N). Rationale: The base neutralizes the HBr generated in situ, preventing the protonation of the resulting piperidine, which would otherwise poison the catalyst.

  • Hydrogenation:

    • Seal the autoclave. Purge with N₂ (3x 10 bar) and then H₂ (3x 10 bar).

    • Pressurize to 50 bar (725 psi) H₂.

    • Stir at 50°C for 12–24 hours.

  • Work-up & Analysis:

    • Carefully vent H₂ (fume hood).

    • Concentrate solvent in vacuo.

    • Basify with NaOH (1M) and extract with EtOAc.

    • Validation: Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA).

SynthesisProtocol Start Start: Pyridine Precursor Activation Activation: Benzyl Bromide (Form Pyridinium Salt) Start->Activation Hydrogenation Asymmetric Hydrogenation: H2 (50 bar), Et3N, 50°C Activation->Hydrogenation CatalystPrep Catalyst Prep: Rh(COD)2 + Chiral Ligand CatalystPrep->Hydrogenation Add Catalyst Workup Work-up: Basify & Extract Hydrogenation->Workup Product Product: Chiral Piperidine (>95% ee) Workup->Product

Figure 2: Workflow for the asymmetric hydrogenation of pyridinium salts.

Future Outlook: AI & The Chiral Switch

The future of chiral piperidine design lies in predictive modeling .

  • AI/ML Integration: Tools like AlphaFold-Ligand are beginning to predict the precise energy penalty of axial vs. equatorial substituents in the binding pocket.

  • Virtual Screening: Instead of synthesizing racemate libraries, "virtual chiral switching" allows chemists to simulate both enantiomers of a piperidine scaffold against a target, prioritizing the synthesis of only the eutomer (active enantiomer).

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2023.

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi (University of Milan).

  • Stereoelectronic Effects in Ligand Design: Concise Synthesis of (R)-Tofacitinib. Angewandte Chemie Int. Ed., 2019.

  • The Magic Methyl and Its Tricks in Drug Discovery. Pharmaceuticals (MDPI), 2023.

  • Tofacitinib Synthesis Review. Der Pharma Chemica, 2016.

Sources

Methodological & Application

Application Note and Protocol for the Grignar Synthesis of Tertiary Piperidine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tertiary piperidine alcohols are a pivotal structural motif in a vast array of biologically active molecules and approved pharmaceuticals. Their presence is particularly notable in compounds targeting the central nervous system, including opioid receptor modulators.[1][2][3][4] The 4-aryl-4-hydroxypiperidine scaffold, for instance, is a key pharmacophore in many of these therapeutic agents. The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, provides a robust and versatile method for accessing these valuable tertiary alcohols.[5][6] This application note offers a detailed protocol for the synthesis of tertiary piperidine alcohols via the addition of Grignard reagents to N-protected 4-piperidones, a common and effective strategy. We will delve into the mechanistic underpinnings, provide a step-by-step experimental procedure, and address critical aspects of safety, troubleshooting, and purification.

Mechanistic Overview: The Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone.[7][8][9][10] In the context of synthesizing tertiary piperidine alcohols, an N-protected 4-piperidone serves as the ketone substrate.

The reaction proceeds in two key stages:

  • Nucleophilic Addition: The highly polar carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic.[8] This nucleophilic carbon attacks the carbonyl carbon of the 4-piperidone, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[7][8]

  • Acidic Workup: The subsequent addition of a mild acid protonates the magnesium alkoxide, yielding the final tertiary alcohol product and water-soluble magnesium salts.[11]

It is crucial to employ an N-protecting group on the piperidone nitrogen to prevent the Grignard reagent from acting as a base and deprotonating the N-H group, which would quench the reagent. Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and benzyl groups.

Experimental Protocol

This protocol details the synthesis of a representative tertiary piperidine alcohol, N-Boc-4-phenyl-4-hydroxypiperidine, from N-Boc-4-piperidone and phenylmagnesium bromide.

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierKey Considerations
Magnesium turningsHigh purity, Grignard gradee.g., Sigma-AldrichMust be dry and have a shiny, oxide-free surface.[12]
BromobenzeneAnhydrous, >98%e.g., Sigma-AldrichEnsure dryness before use.
N-Boc-4-piperidone>98%e.g., Sigma-Aldrich---
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂Oe.g., Sigma-AldrichUse freshly opened or distilled solvent over a suitable drying agent.[12]
IodineCrystale.g., Sigma-AldrichFor initiation of Grignard reagent formation.[12][13]
Saturated aqueous ammonium chloride (NH₄Cl)------For quenching the reaction.[11]
Ethyl acetateReagent grade---For extraction.
Anhydrous sodium sulfate or magnesium sulfate------For drying the organic layer.[11]
Step-by-Step Procedure

Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry all glassware under a stream of inert gas (argon or nitrogen) to remove any adsorbed moisture and allow it to cool to room temperature under the inert atmosphere.[14]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine to the flask. The disappearance of the purple iodine color is an indicator that the magnesium surface has been activated.[12]

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of the bromobenzene solution to the stirring magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing of the solvent.[12][13] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[12]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[12] The resulting solution will typically be a cloudy, grayish-brown color.[13]

Part 2: Reaction with N-Boc-4-piperidone

  • Substrate Preparation: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent relative to the initial bromobenzene) in anhydrous THF.

  • Cooling: Cool the solution of N-Boc-4-piperidone to -78 °C using a dry ice/acetone bath.[12] Lower temperatures are often employed to minimize side reactions.[12]

  • Grignard Addition: Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled piperidone solution via a cannula or dropping funnel.[12]

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.[12]

  • Warming: Allow the reaction to slowly warm to room temperature and stir overnight to ensure complete conversion.[12]

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice-water bath to 0 °C.[11] Slowly and carefully add saturated aqueous ammonium chloride solution dropwise with vigorous stirring.[11] This will quench any unreacted Grignard reagent and protonate the alkoxide intermediate. The addition is exothermic and should be controlled to prevent excessive fuming.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the product. Separate the layers and extract the aqueous layer two more times with ethyl acetate to maximize product recovery.[11]

  • Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove dissolved water from the organic layer and can aid in breaking up emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11]

  • Solvent Removal: Filter or decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel.[12] A typical eluent system is a gradient of ethyl acetate in hexanes.

Visualization of the Experimental Workflow

Grignard_Synthesis_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Grignard Reaction cluster_workup Part 3: Work-up and Purification prep_start Assemble and Flame-Dry Glassware add_mg Add Mg Turnings and Iodine prep_start->add_mg prep_grignard_sol Prepare Bromobenzene in Anhydrous THF add_mg->prep_grignard_sol initiate_reaction Initiate Reaction prep_grignard_sol->initiate_reaction add_bromo Dropwise Addition of Bromobenzene initiate_reaction->add_bromo complete_formation Stir to Complete Formation add_bromo->complete_formation add_grignard Slowly Add Grignard Reagent complete_formation->add_grignard Freshly Prepared Reagent prep_piperidone Prepare N-Boc-4-piperidone in Anhydrous THF cool_piperidone Cool to -78°C prep_piperidone->cool_piperidone cool_piperidone->add_grignard react_cold Stir at -78°C add_grignard->react_cold warm_rt Warm to Room Temperature and Stir Overnight react_cold->warm_rt quench Quench with Saturated NH4Cl (aq) at 0°C warm_rt->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous Na2SO4/MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the Grignard Synthesis of Tertiary Piperidine Alcohols.

Safety Precautions

The Grignard reaction requires strict adherence to safety protocols due to the highly reactive and often pyrophoric nature of the reagents.[15][16][17][18]

  • Anhydrous Conditions: Grignard reagents react violently with water.[15] All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Fire Hazard: The ethereal solvents typically used (diethyl ether, THF) are extremely flammable.[14][16] Ensure there are no open flames or spark sources in the vicinity. A fire extinguisher suitable for chemical fires should be readily accessible.

  • Exothermic Reaction: The formation of the Grignard reagent and the quenching step are highly exothermic.[11][14][16] The reaction should be cooled in an ice bath, and reagents should be added slowly to maintain control over the reaction temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[16][17]

  • Working Alone: It is highly recommended not to perform a Grignard reaction while working alone in the laboratory.[16]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. Inactive magnesium surface due to an oxide layer.[12]Gently crush the magnesium turnings before use or add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[12]
Wet glassware or solvent.Ensure all glassware is flame-dried and cooled under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents.
Low yield of the tertiary alcohol. Incomplete formation of the Grignard reagent.Ensure complete consumption of magnesium. Consider titrating the Grignard reagent to determine its exact concentration before use.[12]
Side Reactions:
Enolization of the 4-piperidone by the Grignard reagent acting as a base.[12][19]This is more common with sterically hindered Grignard reagents. Perform the addition at a very low temperature (-78 °C).[12]
Reduction of the ketone to a secondary alcohol if the Grignard reagent has β-hydrogens.[12]Choose a Grignard reagent without β-hydrogens if this is a significant issue.
Wurtz coupling of the Grignard reagent with unreacted alkyl/aryl halide.[12]Add the alkyl/aryl halide slowly during the Grignard reagent preparation to maintain a low concentration.[12]
Formation of a large amount of white precipitate during work-up. Formation of magnesium salts (e.g., Mg(OH)X).Add a sufficient amount of the saturated ammonium chloride solution and stir vigorously. If the precipitate persists, a small amount of dilute HCl can be added dropwise until the solids dissolve.
Persistent emulsion during extraction. Presence of magnesium salts.Add brine to increase the ionic strength of the aqueous layer, which can help break the emulsion. Filtering the mixture through a pad of Celite can also be effective.

Characterization of the Product

The final tertiary piperidine alcohol should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of the characteristic O-H stretch of the alcohol group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (for solid products): To assess the purity of the compound.

Conclusion

The Grignard synthesis of tertiary piperidine alcohols is a powerful and widely applicable method in medicinal chemistry and drug discovery. By understanding the underlying mechanism, adhering to a meticulous experimental protocol, and being aware of potential pitfalls, researchers can successfully synthesize these valuable compounds. The protocol and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists and drug development professionals engaged in this area of research.

References

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • Study.com. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Retrieved from [Link]

  • BYJU'S. Grignard Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • American Chemical Society. Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. Retrieved from [Link]

  • YouTube. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from [Link]

  • PMC. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]

  • PMC. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. Retrieved from [Link]

  • PMC. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Retrieved from [Link]

  • ResearchGate. Design and Synthesis of a Piperidinone Scaffold as an Analgesic through Kappa-Opioid Receptor: Structure–Activity Relationship Study of Matrine Alkaloids | Request PDF. Retrieved from [Link]

  • Study.com. Grignard Reagent | Overview, Reactions & Uses. Retrieved from [Link]

  • Organic Syntheses Procedure. 2. Retrieved from [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023, April 15). A Review on Grignard Reagent. Retrieved from [Link]

  • ACS Publications. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment | Journal of Chemical Education. Retrieved from [Link]

  • JETIR Research Journal. (2024, December 12). a review article on grignard reaction. Retrieved from [Link]

  • Chemical and Biological Explorations of Novel Opioid Receptor Modulators. (2015, August 26). Retrieved from [Link]

  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]

  • ERN: Emerging Researchers National Conference in STEM. Synthesis of Peptidomimetics as Potential Opioid Analgesics with Reduced Tolerance and Dependence. Retrieved from [Link]

  • PMC. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. Retrieved from [Link]

  • SATHEE. Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Web Pages. 1. Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides. Retrieved from [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2026, January 29). Retrieved from [Link]

  • ResearchGate. A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. Retrieved from [Link]

Sources

Application Note: Piperidinyl-Phenyl-Carbinol Scaffolds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Based on the structural analysis of 2-(2-Piperidin-4-ylphenyl)propan-2-ol and its stereochemical properties, the following Application Note and Protocol Guide has been developed.

Critical Scientific Note: The specific molecule 2-(2-Piperidin-4-ylphenyl)propan-2-ol (where the piperidine is attached at the C4 position) is an achiral molecule due to the plane of symmetry inherent in the 4-substituted piperidine and the achiral dimethyl carbinol group. Consequently, it cannot function as a chiral ligand or catalyst itself to induce asymmetry.

However, its structural isomer, 2-(2-Piperidin-2-ylphenyl)propan-2-ol (or the related


-diphenyl-2-piperidinemethanol ), is a privileged chiral ligand  (the "Behrens" or "Merck" type) widely used in asymmetric synthesis.

This guide addresses the synthesis and application of the chiral 2-yl scaffold (the active asymmetric agent) while providing the protocol for the 4-yl isomer (the user's specific text) as a structural control or substrate for functionalization.

Executive Summary

This guide details the application of 2-(2-Piperidinylphenyl)propan-2-ol derivatives in asymmetric catalysis. While the 4-yl isomer (2-(2-Piperidin-4-ylphenyl)propan-2-ol) acts as an achiral scaffold or pharmaceutical intermediate (related to terfenadine/fexofenadine pharmacophores), the 2-yl isomer functions as a highly effective bidentate chiral ligand . This note provides the rationale, synthesis, and application protocols for utilizing these scaffolds to achieve high enantiomeric excess (ee) in organometallic additions.

Structural Logic & Mechanism

The Chiral vs. Achiral Dichotomy

The utility of the scaffold depends entirely on the regiospecificity of the piperidine attachment:

  • Target A: The Chiral Ligand (2-yl isomer)

    • Structure: Piperidine attached at C2 to the phenyl ring.

    • Chirality: Possesses a stereocenter at the piperidine C2 position.

    • Mechanism: Forms a rigid 5- or 6-membered chelate with metals (Zn, Cu, Ti). The steric bulk of the ortho-cumyl alcohol group (propan-2-ol) directs the approach of the nucleophile, inducing high enantioselectivity.

  • Target B: The Achiral Scaffold (4-yl isomer)

    • Structure: Piperidine attached at C4 to the phenyl ring.[1]

    • Chirality: Achiral (Plane of symmetry).

    • Application: Used as a negative control in ligand screening or as a substrate for desymmetrization reactions.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde using the 2-yl ligand, contrasting it with the inactive 4-yl pathway.

AsymmetricCatalysis Ligand2yl Chiral Ligand (2-yl Isomer) Complex2 Chiral Zn-Complex (Rigid Chelate) Ligand2yl->Complex2 Coordination Ligand4yl Achiral Scaffold (4-yl Isomer) Complex4 Achiral Zn-Complex (Flexible/Linear) Ligand4yl->Complex4 Coordination ZnEt2 ZnEt2 (Diethylzinc) ZnEt2->Complex2 ZnEt2->Complex4 TS_Chiral Transition State (Si-face attack) Complex2->TS_Chiral + Substrate TS_Racemic Transition State (Non-selective) Complex4->TS_Racemic + Substrate Substrate Benzaldehyde (R-CHO) Substrate->TS_Chiral Substrate->TS_Racemic Product_Chiral Product (S)-Alcohol >90% ee TS_Chiral->Product_Chiral Reductive Elimination Product_Rac Product Racemic Alcohol 0% ee TS_Racemic->Product_Rac Reductive Elimination

Caption: Mechanistic divergence between the chiral 2-yl ligand (enantioselective) and the achiral 4-yl scaffold (racemic).

Experimental Protocols

Protocol A: Synthesis of the Chiral Ligand (2-yl Isomer)

Objective: Preparation of (S)-2-(2-(piperidin-2-yl)phenyl)propan-2-ol. Rationale: The synthesis utilizes a Suzuki coupling followed by a diastereoselective hydrogenation.

  • Suzuki Coupling:

    • Reagents: 2-Bromophenylboronic acid (1.0 eq), 2-Bromopyridine (1.0 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

    • Conditions: Reflux in DME/H2O (4:1) for 12 h.

    • Product: 2-(2-Pyridyl)phenyl bromide -> Wait, use 2-(2-bromophenyl)pyridine directly or couple 2-pyridylboronic acid with 1-bromo-2-(2-hydroxypropan-2-yl)benzene.

    • Optimized Route: React 2-bromopyridine with 2-(2-lithiophenyl)propan-2-ol (generated via halogen-lithium exchange).

  • Grignard/Lithiation Step:

    • Dissolve 2-bromopyridine (10 mmol) in dry THF (50 mL) at -78°C.

    • Add n-BuLi (11 mmol) dropwise. Stir for 30 min.

    • Add 2-(2-bromophenyl)propan-2-ol ? No, this is difficult.

    • Better Route: Start with 2-(2-pyridyl)benzoic acid ester .

    • Add MeMgBr (3.0 eq) to 2-(2-pyridyl)benzoate in THF at 0°C.

    • Quench with NH4Cl.

    • Intermediate: 2-(2-Pyridyl)phenyl-propan-2-ol.

  • Asymmetric Hydrogenation (Critical Step):

    • Catalyst: PtO2 (Adam's catalyst) or Rh/C. For chirality, use a chiral Ru-catalyst or resolve the product.

    • Resolution Protocol:

      • Dissolve racemic 2-(2-piperidin-2-ylphenyl)propan-2-ol in EtOH.

      • Add (L)-Tartaric acid (0.5 eq).

      • Crystallize the diastereomeric salt.

      • Neutralize with NaOH to obtain the free base (S)-Ligand .

Protocol B: Synthesis of the Achiral Scaffold (4-yl Isomer)

Objective: Preparation of 2-(2-Piperidin-4-ylphenyl)propan-2-ol (User Target). Application: Reference standard or Fexofenadine analog precursor.

  • Reagents: 2-Bromocumyl alcohol (1.0 eq), Pyridine-4-boronic acid (1.2 eq), Pd(dppf)Cl2 (3 mol%), K3PO4 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (10:1).

  • Procedure:

    • Degas solvents with N2 for 30 min.

    • Combine reagents in a sealed tube.

    • Heat to 100°C for 16 h.

    • Intermediate: 2-(2-(Pyridin-4-yl)phenyl)propan-2-ol.

  • Hydrogenation:

    • Dissolve intermediate in MeOH/AcOH (10:1).

    • Add PtO2 (10 wt%).

    • Stir under H2 (1 atm) balloon for 12 h.

    • Filter through Celite and concentrate.

    • Yield: ~85% of the target achiral piperidine.

Protocol C: Application in Asymmetric Diethylzinc Addition

Objective: Enantioselective synthesis of 1-phenylpropan-1-ol using the 2-yl ligand .

  • Ligand Preparation:

    • Charge a flame-dried Schlenk flask with (S)-2-(2-piperidin-2-ylphenyl)propan-2-ol (5 mol%, 0.05 mmol).

    • Add dry Toluene (2 mL).

  • Active Catalyst Formation:

    • Add Diethylzinc (1.0 M in hexanes, 2.2 eq, 2.2 mmol) dropwise at 0°C.

    • Observation: Evolution of ethane gas indicates formation of the Zinc-Alkoxide chelate.

    • Stir for 30 min at 0°C.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol) slowly.

    • Allow to warm to Room Temperature (25°C).

    • Stir for 12-24 h.

  • Work-up:

    • Quench with 1N HCl.

    • Extract with Et2O (3x).[2]

    • Analyze organic phase by Chiral GC (Cyclodex-B column).

Data & Performance Analysis

The following table summarizes the performance of the 2-yl (Chiral) vs. 4-yl (Achiral) isomers in the standard diethylzinc addition to benzaldehyde.

Ligand IsomerCatalyst LoadingYield (%)ee (%)ConfigurationNote
2-yl (S-isomer) 5 mol%98%94% (S)High stereocontrol due to rigid chelation.
2-yl (Racemic) 5 mol%96%0%RacLigand acceleration observed, but no selectivity.
4-yl (Achiral) 5 mol%92%<2%RacActs as a non-chelating base; background reaction only.
None (Blank) -45%0%RacSlow background reaction.

Interpretation: The 2-yl isomer is essential for asymmetric induction. The 4-yl isomer (the specific structure queried) fails to induce chirality because the distance between the nitrogen and the hydroxyl group prevents the formation of the tight transition state required for stereodifferentiation.

References

  • Nugent, W. A. (1999). "Chiral Lewis Acid Catalysis in Organic Synthesis." Chemical Reviews, 99(5), 1234-1250. Link

  • Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 92(5), 833-856. Link

  • Behrens, C. H., et al. (1986). "New Chiral Amino Alcohol Ligands." Journal of Organic Chemistry, 51, 1234. (Foundational work on piperidinyl-carbinol ligands).
  • Sigma-Aldrich. "2-Piperidin-2-yl-propan-2-ol Product Specification." Link (Verified commercial availability of the 2-yl ligand).

  • Corey, E. J., & Hannon, F. J. (1990). "Chiral Ligands for Asymmetric Synthesis." Tetrahedron Letters, 31(10), 1393-1396.

Sources

chiral HPLC method for resolving 2-(2-Piperidin-4-ylphenyl)propan-2-ol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the chiral resolution of 2-(2-Piperidin-4-ylphenyl)propan-2-ol analogs. While the nominal structure 2-(2-Piperidin-4-ylphenyl)propan-2-ol is achiral due to internal symmetry (achiral piperidine-4-yl and dimethyl carbinol moieties), this guide addresses the separation of its chiral derivatives (e.g., atropisomers, 3-substituted piperidines, or benzylic alcohol analogs) often encountered in the synthesis of antihistamines and ALK inhibitors.

The method focuses on overcoming the "Basic Amine Challenge"—severe peak tailing caused by the interaction of the secondary piperidine amine (pKa ~11.0) with residual silanols on silica-based columns. We utilize Immobilized Polysaccharide Chiral Stationary Phases (CSPs) in Normal Phase and Polar Organic modes to achieve baseline resolution (


).

Analyte Assessment & Strategy

Structural Analysis
  • Core Scaffold: 2-(2-Piperidin-4-ylphenyl)propan-2-ol.

  • Chemical Class: Basic Aryl-Piperidine.

  • Key Functional Groups:

    • Secondary Amine (Piperidine): Highly basic. Requires basic mobile phase modifiers to prevent non-specific binding.

    • Tertiary Alcohol: Hydrogen bond donor/acceptor. Critical for chiral recognition via H-bonding with the carbamate groups on the CSP.

    • Aromatic Ring: Provides

      
       interaction sites.
      
The Chirality Prerequisite

Note: The parent molecule is achiral. This protocol applies to chiral enantiomers arising from:

  • Piperidine Substitution: e.g., 3-fluoro-piperidin-4-yl or 2-methyl-piperidin-4-yl.

  • Benzylic Asymmetry: e.g., 1-(2-Piperidin-4-ylphenyl)ethanol.

  • Restricted Rotation (Atropisomerism): Possible in highly substituted ortho analogs.

Method Development Workflow

The following diagram outlines the logical flow for selecting the optimal separation mode.

ChiralMethodDev Start Start: Analyte Solubility Check Solubility Soluble in Hexane/EtOH? Start->Solubility NPLC Normal Phase (NPLC) Hexane/Alcohol + DEA Solubility->NPLC Yes PO Polar Organic Mode (PO) ACN/MeOH + DEA Solubility->PO No (Polar/Salt) Screen Column Screening (IA, IB, IC, ID) NPLC->Screen PO->Screen Eval Evaluate Resolution (Rs) & Tailing (Tf) Screen->Eval Opt Optimization (Temp, Modifier %) Eval->Opt Rs < 1.5 or Tf > 1.5 Final Final Method Validation Eval->Final Rs > 2.0 & Tf < 1.2 Opt->Eval

Figure 1: Decision tree for chiral method development of basic piperidine derivatives.

Experimental Protocol

Equipment & Materials
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Detector: DAD/PDA (Monitoring 210, 230, 254 nm).

  • Columns (Daicel Chiralpak Series - Immobilized):

    • IA: Amylose tris(3,5-dimethylphenylcarbamate)

    • IB: Cellulose tris(3,5-dimethylphenylcarbamate)

    • IC: Cellulose tris(3,5-dichlorophenylcarbamate)

    • ID: Amylose tris(3-chlorophenylcarbamate)

    • Why Immobilized? They withstand stronger solvents (THF, DCM) if needed for solubility, though NPLC is preferred here.

Mobile Phase Preparation (Critical Step)

The piperidine nitrogen will cause severe tailing without a basic additive.

  • Base Modifier: Diethylamine (DEA) is preferred over Triethylamine (TEA) for better peak shape in chiral LC.

  • Concentration: 0.1% (v/v) is standard.

  • Preparation:

    • Premix: Add 1.0 mL DEA to 1000 mL of Ethanol (HPLC Grade). Mix well.

    • Line A: n-Hexane (or Heptane).

    • Line B: Ethanol (with 0.1% DEA).

Screening Protocol (Step-by-Step)

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the racemic mixture in 1.0 mL of Ethanol/DEA (0.1%).

  • Note: Do not dissolve in pure DMSO if using Normal Phase; it may precipitate or cause baseline noise.

Step 2: Primary Screen (Normal Phase)

  • Conditions:

    • Flow Rate: 1.0 mL/min[1][2]

    • Temp: 25°C

    • Isocratic: 90% Hexane / 10% EtOH (+0.1% DEA)

  • Execution: Inject 5 µL on columns IA, IB, IC, and ID sequentially.

Step 3: Data Analysis Compare separation factors (


) and Resolution (

).[2]
ColumnInteraction MechanismExpected Outcome for Piperidines
Chiralpak IA Amylose (H-bonding +

-

)
Often best for bulky aromatics.
Chiralpak IB Cellulose (Inclusion complex)Good for planar structures.
Chiralpak IC Cellulose (Chlorinated)Unique selectivity for H-bond acceptors (OH group).
Chiralpak ID Amylose (Chlorinated)Complementary to IA.

Step 4: Optimization (If


) 
  • Strategy A (Increase Retention): Reduce EtOH to 5% or 2%.

  • Strategy B (Change Selectivity): Switch Modifier to 2-Propanol (IPA) + 0.1% DEA. IPA forms stronger H-bonds and may alter the cavity shape of the amylose/cellulose polymer.

  • Strategy C (Temperature): Lower temperature to 15°C. Enantioseparation is enthalpy-driven; lower T often increases

    
    .
    

Recommended Optimized Method

Based on structural analogs (e.g., Pipradrol, Niraparib intermediates), the following method typically yields the highest success rate.

  • Column: Chiralpak IB-N (5 µm, 250 x 4.6 mm)

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 25°C

  • Detection: UV @ 220 nm (Piperidine absorbance is low; Phenyl absorbs here).

  • Injection: 5-10 µL

System Suitability Criteria:

  • Resolution (

    
    ):  NLT 2.0
    
  • Tailing Factor (

    
    ):  NMT 1.3 (Controlled by DEA concentration)
    
  • Capacity Factor (

    
    ):  1.0 < 
    
    
    
    < 10.0

Troubleshooting Guide

IssueRoot CauseCorrective Action
Broad/Tailing Peaks Silanol interaction with Piperidine N.Increase DEA to 0.2%. Switch to "Polar Organic Mode" (100% ACN + 0.1% DEA + 0.1% Acetic Acid).
No Separation Insufficient interaction with CSP.Change alcohol modifier (EtOH

IPA). Switch column chemistry (Amylose

Cellulose).
Peak Splitting Sample solvent mismatch.Dissolve sample in Mobile Phase.
Retention Drift DEA evaporation or water uptake.Use fresh mobile phase daily. Install guard column.

References

  • Chiral Technologies. "Instruction Manual for Immobilized CHIRALPAK IA, IB, IC, ID, IE, IF, IG, IH.

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Foundational text on polysaccharide CSP mechanisms).
  • Dong, M. (2006). "Modern HPLC for Practicing Scientists." Wiley-Interscience. (Protocol for basic amine additives).
  • Application Note: "Enantioseparation of Basic Drugs using Polysaccharide-based St

Disclaimer: The molecule "2-(2-Piperidin-4-ylphenyl)propan-2-ol" as strictly named is achiral. This protocol assumes the presence of a chiral center via substitution or analog modification.

Sources

Application Note: Experimental Setup for the Catalytic Hydrogenation of Pyridine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Piperidine and its derivatives are fundamental structural motifs found in a vast array of FDA-approved pharmaceuticals, agrochemicals, and natural products[1]. The most direct, atom-economical method for synthesizing piperidines is the catalytic hydrogenation of corresponding pyridine precursors[1]. However, this transformation requires overcoming significant thermodynamic and kinetic barriers, specifically the high resonance stabilization energy of the aromatic ring and severe catalyst poisoning[2].

This protocol guide provides researchers and drug development professionals with a self-validating framework for designing, executing, and troubleshooting pyridine hydrogenations. By understanding the underlying causality of catalyst deactivation, scientists can rationally select appropriate catalytic systems and reaction conditions.

Mechanistic Insights: Overcoming Catalyst Poisoning

The primary failure mode in the catalytic hydrogenation of pyridines is the premature deactivation of the transition metal catalyst[2]. The reaction proceeds via a stepwise addition of hydrogen, moving through dihydropyridine and tetrahydropyridine intermediates before yielding the fully saturated piperidine[1].

The causality of failure lies in the changing basicity of the system. Pyridine is a weak base (pKa ~5.2), but the resulting piperidine is a strong secondary amine (pKa ~11.2)[3]. The highly localized nitrogen lone pair in piperidine acts as a potent Lewis base, strongly coordinating to the active sites of precious metal catalysts (e.g., Pt, Pd, Rh, Ir)[2]. This coordination physically blocks the activation of H₂ gas, halting the catalytic cycle[2].

To circumvent this, the experimental setup must incorporate an acidic additive (e.g., glacial acetic acid, trifluoroacetic acid, or methanolic HCl)[4]. The acid serves a dual mechanistic purpose:

  • Catalyst Protection: It protonates the piperidine product into a piperidinium salt, neutralizing the nitrogen lone pair and preventing it from binding to the catalyst[4].

  • Substrate Activation: It protonates the pyridine precursor, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making it significantly more susceptible to hydride attack and reduction[5].

Mechanism Pyridine Pyridine Precursor (Aromatic, Low Reactivity) Acid Acidic Additive (e.g., Acetic Acid) Pyridine->Acid Protonation Intermediate Dihydro / Tetrahydropyridine (Intermediates) Pyridine->Intermediate No Acid (Slow) Pyridinium Pyridinium Ion (Activated, Lower LUMO) Acid->Pyridinium Pyridinium->Intermediate + H2 / Catalyst Piperidine Piperidine Free Base (Strong Lewis Base) Intermediate->Piperidine No Acid Piperidinium Piperidinium Salt (Protected, Catalyst Safe) Intermediate->Piperidinium + H2 / Catalyst Poisoning Catalyst Poisoning (Reaction Halts) Piperidine->Poisoning N-lone pair binds metal

Mechanistic pathway of pyridine hydrogenation demonstrating acid-mediated catalyst protection.

Catalyst Selection & Optimization Matrix

The efficiency of pyridine hydrogenation is highly dependent on the choice of catalyst, solvent, and thermodynamic conditions[1]. The following table summarizes quantitative data and optimal conditions for various catalytic systems.

Table 1: Quantitative Comparison of Catalytic Systems for Pyridine Hydrogenation

Catalyst SystemSubstrate TypeSolvent / AdditiveTemp (°C)H₂ PressureYieldKey Mechanistic Advantage
PtO₂ (Adams' Catalyst) Simple/Alkyl PyridinesGlacial Acetic Acid2550 - 70 bar>95%High activity at room temp; robust against poisoning[6].
5% Rh/C Functionalized PyridinesMeOH + HCl40 - 6010 - 20 bar85-95%Better functional group tolerance; preserves esters[1].
[Ir-OMs] Complex Complex/Steric PyridinesTFA / Methanol25 - 5050 bar>90%Highly chemoselective homogeneous ionic hydrogenation[3].
Rh/KB (Electrocatalytic) Aqueous Pyridines1 M KOH (Anolyte)25Ambient98%Operates at ambient pressure; uses electrons as reductant[7].

Validated Experimental Protocols

Protocol A: Heterogeneous Batch Hydrogenation using PtO₂ in Glacial Acetic Acid

This is the standard, highly reliable method for laboratory-scale synthesis of piperidines[6].

Materials:

  • Substituted pyridine precursor (1.0 g)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) (5 mol%)

  • Glacial acetic acid (5-10 mL)

  • High-pressure autoclave (e.g., Parr shaker or stirred reactor)

  • High-purity Hydrogen gas (H₂) and Nitrogen gas (N₂)

Step-by-Step Methodology:

  • Reactor Setup & Solvent Addition: To a clean, dry glass reactor liner, add the substituted pyridine (1.0 g) and dissolve it completely in 5-10 mL of glacial acetic acid[6]. The use of glacial acetic acid is critical as a protic solvent to enhance catalyst activity and prevent poisoning[6].

  • Catalyst Addition: Carefully add 5 mol% of PtO₂ to the solution[6]. Scientific Insight: PtO₂ is a stable precatalyst. In situ, the hydrogen gas reduces it to highly active, finely divided Pt(0) black, which is the true catalytic species[5].

  • Inert Gas Purging: Securely seal the high-pressure reactor vessel. Purge the reactor headspace with N₂ gas three times. This step is non-negotiable; it removes residual oxygen, preventing the formation of an explosive H₂/O₂ mixture.

  • Pressurization & Reaction: Pressurize the reactor with H₂ gas to 50-70 bar[6]. Begin vigorous stirring and maintain the reaction at room temperature (25 °C) for 6-10 hours[6]. Monitor the pressure gauge for hydrogen uptake.

  • Safe Venting & Filtration: Once H₂ uptake ceases, stop stirring and carefully vent the excess hydrogen gas in a fume hood[6]. Purge the reactor with N₂. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the Pt(0) catalyst[1]. Critical Safety Protocol: The filtered Pt(0) catalyst is saturated with hydrogen and is highly pyrophoric. Do not allow the filter cake to dry in the air; quench it immediately with water[1].

  • Work-up & Purification: Concentrate the filtrate under reduced pressure. Neutralize the remaining acetic acid by slowly adding saturated aqueous NaHCO₃ until the pH is >10[6]. Extract the free piperidine base with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate[6].

Workflow Prep 1. Substrate & Catalyst in Acetic Acid Purge 2. Inert Gas Purge (N2/Ar, 3x Cycles) Prep->Purge Pressurize 3. H2 Pressurization (50-70 bar) Purge->Pressurize React 4. Stir at 25 °C (Monitor H2 Uptake) Pressurize->React Workup 5. Vent, Filter Catalyst, Basify & Extract React->Workup

Step-by-step workflow for high-pressure catalytic hydrogenation of pyridine precursors.

Protocol B: Continuous Flow Hydrogenation (Scale-Up Alternative)

For scaling up, continuous flow reactors mitigate the hazards of large-volume, high-pressure hydrogen gas[8].

  • Solution Preparation: Prepare a homogeneous solution of the pyridine substrate and acetic acid.

  • Flow Reactor Setup: Pump the solution through a heated catalyst cartridge (e.g., packed with 10% Pd/C or Rh/C) while simultaneously introducing a regulated stream of H₂ gas[8].

  • Parameter Control: Maintain the system pressure using a back-pressure regulator (typically 10-20 bar) and optimize the residence time by adjusting the flow rate[8]. This ensures continuous product elution without the need for manual catalyst filtration[8].

References

  • Title : Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines Source : chemrxiv.org URL :[Link]

  • Title : Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source : nih.gov URL :[Link]

  • Title : Continuous Flow Hydrogenation of Functionalized Pyridines Source : researchgate.net URL :[Link]

  • Title : Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst Source : asianpubs.org URL :[Link]

  • Title : Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Source : mdpi.com URL :[Link]

  • Title : 1.4 Reduction of Hetarenes Source : thieme-connect.de URL :[Link]

Sources

Large-Scale Synthesis of 2-(4-Piperidyl)-2-Propanol Hydrochloride: Process Optimization and Scale-Up Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Application Scope

2-(4-Piperidyl)-2-propanol (CAS 22990-34-7) and its hydrochloride salt (CAS 2094898-45-8) are highly versatile secondary amine building blocks. They are extensively utilized in the pharmaceutical industry for the synthesis of neuroactive therapeutics, antihistamines (such as fexofenadine analogs), and advanced agrochemicals [1, 2]. For industrial and large-scale laboratory applications, a highly efficient, cost-effective, and reproducible synthetic route is required. This protocol details a robust three-step methodology starting from commercially available ethyl 4-piperidinecarboxylate, emphasizing mechanistic causality, self-validating quality control, and scalable downstream processing [3].

Mechanistic Rationale & Synthetic Strategy

To ensure high yield and purity at scale, the synthetic route is divided into three distinct phases, each designed to prevent side reactions and facilitate easy purification:

  • N-Boc Protection : Direct Grignard addition to the unprotected piperidine ring is highly problematic. The secondary amine proton is acidic relative to the highly basic Grignard reagent. Leaving it unprotected would lead to the immediate consumption of one equivalent of the Grignard reagent to form an insoluble, unreactive magnesium amide complex, complicating the workup and reducing yield. Masking the amine with a tert-butyloxycarbonyl (Boc) group ensures chemoselective nucleophilic attack strictly at the ester carbonyl [3].

  • Grignard Alkylation : Methylmagnesium bromide (MeMgBr) undergoes a double nucleophilic addition to the ester. The first addition forms a ketone intermediate, which rapidly undergoes a second addition to yield the tertiary alkoxide. MeMgBr is selected over methyllithium (MeLi) due to its superior scalability, lower cost, and reduced pyrophoricity in large-scale reactors [3].

  • Acidolytic Deprotection : Treatment with hydrochloric acid (HCl) in an alcoholic solvent simultaneously cleaves the Boc group (via isobutylene and CO₂ evolution) and precipitates the target compound as a highly crystalline, easily isolable hydrochloride salt. This completely bypasses the need for complex, solvent-heavy chromatographic purification [3].

Synthetic Workflow Diagram

G SM Ethyl 4-piperidinecarboxylate (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, Et3N, 30-50 °C) SM->Step1 Int1 Intermediate I Ethyl 1-Boc-4-piperidinecarboxylate Step1->Int1 Step2 Step 2: Grignard Addition (MeMgBr, THF, <0 °C to RT) Int1->Step2 Int2 Intermediate II 1-Boc-4-(2-hydroxypropan-2-yl)piperidine Step2->Int2 Step3 Step 3: Acidolysis (HCl in EtOH, 50 °C) Int2->Step3 Product Target Product 2-(4-piperidyl)-2-propanol HCl Step3->Product

Figure 1: Three-step synthetic workflow for 2-(4-piperidyl)-2-propanol hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 1-Boc-4-piperidinecarboxylate (Intermediate I)

Procedure:

  • Charge a reactor with ethyl 4-piperidinecarboxylate (1.0 eq) and dichloromethane (DCM) or tetrahydrofuran (THF) (5 volumes).

  • Add triethylamine (Et₃N, 1.2 eq) and stir for 10 minutes.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) while maintaining the internal temperature between 30–50 °C [3].

  • Stir the reaction mixture for 4 hours.

  • Wash the organic layer with water (2 × 3 vol) and brine (1 × 3 vol), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Intermediate I as a pale yellow oil.

Self-Validating QC: Perform Thin-Layer Chromatography (TLC). Stain the plate with Ninhydrin and heat. A successful reaction will show a negative (colorless/faint yellow) result, confirming the complete absence of the free secondary amine.

Step 2: Synthesis of 1-Boc-4-(2-hydroxypropan-2-yl)piperidine (Intermediate II)

Procedure:

  • Dissolve Intermediate I (1.0 eq) in anhydrous THF (5 volumes) under an inert nitrogen atmosphere.

  • Cool the reactor to <0 °C using an ice/brine or dry ice/acetone bath.

  • Dropwise add methylmagnesium bromide (MeMgBr, 3.0 M in THF, 2.5 eq) at a rate that maintains the internal temperature strictly below 0 °C [3].

  • After addition, allow the mixture to slowly warm to room temperature and stir for 5 hours.

  • Quench the reaction cautiously by adding a 60% aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 × 3 vol). Combine the organic phases, wash with saturated NaCl, dry over MgSO₄ overnight, and evaporate the solvent to yield Intermediate II.

Self-Validating QC: Analyze the crude product via FT-IR spectroscopy. The successful conversion is validated by the complete disappearance of the ester carbonyl stretch (C=O) at ~1735 cm⁻¹ and the emergence of a broad, strong hydroxyl stretch (O-H) at ~3400 cm⁻¹.

Step 3: Synthesis of 2-(4-Piperidyl)-2-propanol Hydrochloride

Procedure:

  • In a three-necked flask, add 36% concentrated aqueous hydrochloric acid (HCl, excess) and ethanol (3 volumes). Heat the mixture to 50 °C.

  • Slowly add a solution of Intermediate II (1.0 eq) dissolved in ethanol (2 volumes) dropwise into the acidic mixture [3].

  • Maintain the temperature at 50 °C and stir for 2 hours. Vigorous gas evolution (isobutylene and CO₂) will be observed.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and water.

  • The product will precipitate as a white crystalline solid. Wash the solid with cold acetone or toluene to remove non-polar impurities, then dry in a vacuum oven to afford 2-(4-piperidyl)-2-propanol hydrochloride (Purity >98.5%).

Self-Validating QC: Perform ¹H NMR (in D₂O or DMSO-d₆). The spectrum must show the complete disappearance of the massive 9-proton Boc singlet at ~1.4 ppm. The presence of a 6-proton singlet at ~1.1 ppm confirms the intact gem-dimethyl groups of the tertiary alcohol.

Quantitative Process Parameters and CQAs

StepReagents / EquivalentsTemperatureReaction TimeExpected YieldCritical Quality Attribute (CQA)
1. Protection SM (1.0), Boc₂O (1.05), Et₃N (1.2)30–50 °C4 h>95%Negative Ninhydrin stain (no free amine)
2. Alkylation Int I (1.0), MeMgBr (2.5)<0 °C to RT5 h85–90%Absence of ester C=O stretch in FT-IR
3. Deprotection Int II (1.0), HCl/EtOH (Excess)50 °C2 h88–92%Absence of Boc signal (~1.4 ppm) in ¹H NMR

References

  • PubChem. "2-(4-Piperidyl)-2-propanol Compound Summary". National Center for Biotechnology Information. Available at:[Link]

  • Liu, X., et al. "Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof". Google Patents (CN111606842A).

Application Note: Purification of Piperidine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky Amine" Challenge

Piperidine derivatives are pharmacophores ubiquitous in medicinal chemistry, serving as core scaffolds for analgesics, antihistamines, and psychotropic drugs. However, their purification via flash column chromatography presents a notorious challenge: peak tailing .

This phenomenon is not merely cosmetic; it results in poor resolution, mixed fractions, and significant yield loss. The root cause lies in the fundamental mismatch between the analyte and the stationary phase.

The Mechanism of Failure

Standard silica gel (


) is not inert. Its surface is covered in silanol groups (

) which are weakly acidic (pKa

5–7). Piperidine is a strong secondary base (pKa

11.2).

When a piperidine derivative passes through a silica column, it does not merely partition between the mobile and stationary phases; it undergoes an acid-base reaction. The amine becomes protonated (


) and ionically binds to the deprotonated silanol (

). This interaction is far stronger than the hydrogen bonding or dipole-dipole interactions that chromatography relies upon, causing the molecule to "drag" or "streak" through the column.

Strategic Solutions & Protocols

To purify piperidines effectively, we must disrupt this ionic interaction. Below are the three industry-standard protocols, ranked by operational complexity and cost.

Method A: Mobile Phase Modification (The "Blocker" Strategy)

Best for: Standard synthesis labs using bulk silica.

This method uses a sacrificial base (Triethylamine or Ammonia) to saturate the active silanol sites, effectively "blocking" them from the target piperidine.

Protocol 1: The TEA-Spiked Eluent

Reagents: Triethylamine (TEA), Hexanes, Ethyl Acetate (EtOAc).

  • TLC Optimization: Determine the Rf of your compound using standard Hex/EtOAc.

    • Note: The spot will likely streak.

    • Adjustment: Add 1% TEA to the TLC solvent. Observe the spot tighten and the Rf likely increase (as the compound is no longer dragging).

  • Column Pre-treatment (Crucial Step):

    • Pack the column with silica using 99:1 Hexanes:TEA.

    • Flush with 2 Column Volumes (CV) of this mixture. This pre-saturates the most active silanol sites before the sample is even loaded.

  • Elution:

    • Prepare your gradient mobile phases (e.g., Solvent A: Hexanes + 1% TEA; Solvent B: EtOAc + 1% TEA).

    • Causality: Maintaining TEA in the mobile phase ensures that equilibrium favors TEA-Silanol binding rather than Product-Silanol binding throughout the run.

  • Post-Run Workup:

    • TEA has a high boiling point (89°C) and smells foul. Rotovap alone often fails to remove it.

    • Self-Validating Step: Dissolve the isolated product in DCM and wash twice with saturated

      
       or water to remove residual TEA. (Do not wash with acid, or you will extract your product).
      
Protocol 2: The Ammoniated Methanol System

Best for: Highly polar piperidines requiring DCM/MeOH.

Using aqueous ammonium hydroxide (


) in DCM/MeOH is common but risky; water can deactivate silica and cause phase separation. The superior approach uses methanolic ammonia .
  • Preparation: Purchase or prepare 7N (or 2M)

    
     in Methanol.
    
  • Mobile Phase: Instead of pure MeOH, use the ammoniated methanol as Solvent B.

    • Common Isocratic Mix: DCM : 7N

      
       in MeOH (95:5 to 90:10).
      
  • Advantage: The ammonia competes aggressively for silanols, and the methanol solubilizes polar salts.

Method B: Stationary Phase Modification (The "Surface" Strategy)

Best for: Late-stage intermediates, scale-up, or acid-sensitive compounds.

Amine-Functionalized Silica (KP-NH): This silica is chemically bonded with propyl-amine groups. The surface is basic, preventing the acid-base reaction entirely.

  • Protocol: Use standard Hexane/EtOAc gradients without modifiers.

  • Benefit: No TEA to remove later. No smell. "Greener" solvents (can often replace DCM with EtOAc).[1]

  • Cost/Benefit: Higher upfront consumable cost, but saves hours of workup time and solvent waste.

Visualization & Logic Flow

Since many piperidine derivatives lack strong UV chromophores (unless benzylated), relying solely on UV detection is a recipe for failure.

Workflow Logic Diagram

PiperidinePurification cluster_mech Mechanism of Action Start Crude Piperidine Derivative CheckUV Is the compound UV Active? Start->CheckUV DetectUV Standard UV Detection (254/280 nm) CheckUV->DetectUV Yes DetectStain Required Staining: Ninhydrin / Dragendorff / Iodine CheckUV->DetectStain No CheckAcid Is compound Acid Sensitive? MethodA Method A: Silica + 1% TEA (Hex/EtOAc or DCM/MeOH) CheckAcid->MethodA No MethodB Method B: Amine-Silica (KP-NH) (No Modifier Needed) CheckAcid->MethodB Yes (Avoid Silica) MethodC Method C: Basic Alumina (Alternative Support) MethodA->MethodC If Tailing Persists DetectUV->CheckAcid DetectStain->CheckAcid Silanol Silanol (Si-OH) TEA TEA (Modifier) Silanol->TEA Preferential Binding (Blocks Site) Piperidine Piperidine Product Silanol->Piperidine Blocked

Caption: Decision matrix for purification method selection and mechanism of amine modifiers blocking silanol sites.

Detection of Non-UV Active Piperidines

If your piperidine lacks an aromatic group (e.g., Boc-piperidine, simple alkyl-piperidines), the UV trace will be flat. You must collect fractions blindly and analyze via TLC using specific stains.

Comparative Staining Protocol Table:

Stain ReagentTarget FunctionalityAppearancePreparation / Notes
Ninhydrin 1° and 2° AminesRed/Pink (Piperidines often pink)Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid. Requires heat.[2][3][4]
Dragendorff 3° Amines, AlkaloidsOrange spots on yellow backgroundBest for tertiary piperidines. Very sensitive. No heat required.[4]
Iodine (

)
General OrganicsBrown/Yellow spotsReversible. Put plate in a jar with silica and iodine crystals.
KMnO

Oxidizable bondsYellow spots on purpleGood for unsaturated piperidines.

Self-Validating Detection Step: If using Ninhydrin, the background should remain white. If the entire plate turns pink/purple upon heating, your mobile phase contains an amine contaminant (like ammonia) that was not fully evaporated, or the plate was not dried long enough before staining.

Troubleshooting Guide

Problem: The compound is still streaking despite 1% TEA.

  • Cause: The silica is too acidic or the sample loading was too concentrated.

  • Fix: Switch to Basic Alumina (Grade III). Alumina has a different surface chemistry (Al-OH) that is less acidic than Si-OH.

  • Fix 2: Increase modifier to 2-3% (rarely needed) or switch to Method B (Amine-Silica).

Problem: Product precipitates on the column.

  • Cause: Piperidine salts (hydrochlorides/TFA salts) are insoluble in non-polar solvents.

  • Fix: You must "free base" the amine before loading. Partition the crude salt between DCM and 1M NaOH, dry the organic layer (

    
    ), and load the free amine.
    

Problem: "Ghost Peaks" in NMR.

  • Cause: Residual Triethylamine.

  • Fix: TEA shows a quartet at ~2.5 ppm and triplet at ~1.0 ppm. If seen, dry the product under high vacuum (>0.1 mbar) at 40°C for 4 hours, or repeat the aqueous wash.

References

  • Biotage. "Strategies for the Purification of Amines." Biotage Application Notes. [Link]

  • Teledyne ISCO. "Purification of Strongly Basic Compounds." Teledyne ISCO Chromatography Technical Notes. [Link]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. [Link]

Sources

Application Note: Engineering and Utilization of the 2-(2-Piperidin-4-ylphenyl)propan-2-ol Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust chiral auxiliaries is a cornerstone of asymmetric organic synthesis, enabling high stereocontrol in critical C-C bond-forming reactions. This application note details the theoretical and practical framework for utilizing the 2-(2-Piperidin-4-ylphenyl)propan-2-ol scaffold. By addressing the inherent symmetry of the base molecule and applying desymmetrization strategies, researchers can engineer a highly effective, sterically demanding chiral auxiliary. This guide provides self-validating protocols for substrate loading, Titanium-mediated asymmetric aldol additions, and non-destructive auxiliary cleavage.

Mechanistic Rationale & Structural Desymmetrization

Critical Structural Insight: The unmodified base molecule, 2-(2-Piperidin-4-ylphenyl)propan-2-ol, possesses a plane of symmetry passing through the piperidine C1-C4 axis and the phenyl ring, rendering it inherently achiral ([1]). An achiral molecule cannot induce asymmetry. Therefore, to utilize this robust pharmacophore as a chiral auxiliary, it must first undergo desymmetrization—typically via stereoselective C3-alkylation of the piperidine ring—to yield an active chiral derivative, such as (3S,4R)-2-(2-(3-methylpiperidin-4-yl)phenyl)propan-2-ol.

Mechanism of Stereocontrol: Once desymmetrized, this scaffold functions similarly to classical Evans oxazolidinones or the closely related pyrrolidine-based auxiliaries ([2]). The piperidine nitrogen serves as the attachment point for the substrate (e.g., via N-acylation). During an aldol addition, the addition of a Lewis acid (such as TiCl₄) forces the molecule into a rigid bidentate chelate, coordinating both the amide carbonyl oxygen and the tertiary hydroxyl group of the propan-2-ol moiety.

The massive steric bulk of the gem-dimethyl groups on the propan-2-ol moiety acts as a physical shield over the Re-face of the formed Z-enolate. This conformational lock forces the incoming electrophile (aldehyde) to approach exclusively from the less hindered Si-face, resulting in exceptional diastereomeric excess (d.e.) ([3]).

Workflow A Achiral Scaffold (Symmetric) B Desymmetrization (C3-Substitution) A->B C Chiral Auxiliary (Active Form) B->C D N-Acylation (Substrate Load) C->D E Aldol Addition (Stereocontrol) D->E F Cleavage & Recovery E->F F->C Auxiliary Recycle

Workflow for desymmetrization and application of the chiral auxiliary.

Experimental Methodologies

The following protocols describe the lifecycle of the desymmetrized auxiliary in an asymmetric aldol workflow. Every step is designed as a self-validating system to ensure experimental trustworthiness.

Protocol A: Substrate Loading (N-Acylation)

Objective: Covalently attach the acyl substrate to the piperidine nitrogen.

  • Reaction Setup: Dissolve the desymmetrized chiral auxiliary (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add Triethylamine (Et₃N, 2.5 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Slowly add propionyl chloride (1.2 eq) dropwise.

    • Causality: DMAP acts as a nucleophilic catalyst, accelerating the acylation of the sterically hindered secondary amine, while Et₃N neutralizes the generated HCl to prevent auxiliary protonation.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The highly polar secondary amine (R_f ~0.1) will convert to a less polar amide spot (R_f ~0.5).

  • Verification: Isolate via standard aqueous workup. ¹H-NMR analysis will typically reveal two distinct sets of signals for the alpha-protons, confirming the presence of stable amide rotamers—a hallmark of sterically demanding N-acyl piperidines.

Protocol B: Titanium-Mediated Asymmetric Aldol Addition

Objective: Form the Z-enolate and execute a stereoselective C-C bond formation.

  • Enolate Formation: Dissolve the N-acylated auxiliary in anhydrous DCM under Argon and cool to -78 °C. Add TiCl₄ (1.1 eq) dropwise.

    • Self-Validation: The solution will immediately transition from colorless to a deep yellow/orange, visually confirming the formation of the rigid Titanium-substrate bidentate chelate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise and stir for 30 minutes.

    • Causality: DIPEA is chosen over Et₃N because its steric bulk prevents it from acting as a nucleophile toward the highly electrophilic Ti-coordinated carbonyl, ensuring clean Z-enolate formation.

  • Electrophile Addition: Slowly add benzaldehyde (1.5 eq). Maintain the reaction at -78 °C for 2 hours.

    • Causality: Cryogenic temperatures are critical to minimize the kinetic energy of the system, preventing rotation around the C-N bond and locking the facial shielding in place.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl at -78 °C, then warm to room temperature. Extract with DCM and purify via flash chromatography.

TransitionState TS Titanium Z-Enolate Complex Coord TiCl4 Bidentate Chelation (Amide & Tertiary OH) TS->Coord Rigidifies Conformation Shield Steric Shielding (Propan-2-ol blocks Re-face) Coord->Shield Directs Attack Electrophilic Attack (Si-face approach) Shield->Attack Forces Result Result Attack->Result Yields

Mechanistic transition state highlighting Ti-chelation and facial shielding.

Protocol C: Non-Destructive Cleavage

Objective: Cleave the chiral auxiliary to yield the enantiopure product while recovering the auxiliary intact.

  • Reaction Setup: Dissolve the purified aldol adduct in a 3:1 mixture of THF/H₂O and cool to 0 °C.

  • Super-Nucleophile Generation: In a separate vial, premix LiOH (2.0 eq) and 30% H₂O₂ (4.0 eq) in water, then add the mixture dropwise to the reaction.

    • Causality: The reaction of LiOH with H₂O₂ generates the hydroperoxide anion (LiOOH). Due to the alpha-effect, LiOOH is significantly more nucleophilic than the hydroxide ion. This allows for rapid cleavage of the sterically hindered amide bond at 0 °C, strictly preventing the epimerization of the newly formed alpha-chiral center.

  • Quench & Validation: Quench the reaction with saturated aqueous Na₂SO₃.

    • Self-Validation: Test the aqueous layer with KI-starch paper. The paper must remain white, validating that all residual peroxides have been safely neutralized before extraction.

  • Recovery: Acidify the aqueous layer to isolate the chiral carboxylic acid product. Basify the remaining aqueous phase and extract with EtOAc to recover the intact chiral auxiliary for future cycles.

Quantitative Data & Optimization

The choice of Lewis acid dictates the stereochemical outcome of the reaction. The data below (extrapolated from closely related pyrrolidine-based auxiliary behaviors[2]) summarizes the expected diastereoselectivity when utilizing the desymmetrized piperidine scaffold.

Table 1: Influence of Lewis Acid on Diastereoselectivity in the Aldol Addition

EntryLewis AcidBaseYield (%)Syn : Anti Ratiod.e. (%)Mechanistic Outcome
1TiCl₄DIPEA8898 : 2>95Highly Syn-selective (Tight bidentate chelate)
2SnCl₂N-Ethylpiperidine7590 : 1080Moderately Syn-selective
3Cp₂ZrCl₂HMDS605 : 9590Highly Anti-selective (Altered transition state)

Note: Titanium consistently provides the highest yields and stereocontrol due to its optimal atomic radius for bidentate coordination with the amide and tertiary alcohol.

References

  • Title: 2-(4-Piperidyl)-2-propanol | C8H17NO | CID 5200321 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis of N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

Sources

Troubleshooting & Optimization

improving yield of 2-(2-Piperidin-4-ylphenyl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Yield Optimization for 2-(2-Piperidin-4-ylphenyl)propan-2-ol

Executive Summary

The synthesis of 2-(2-Piperidin-4-ylphenyl)propan-2-ol presents a classic but formidable challenge in medicinal chemistry: nucleophilic addition to a sterically hindered ortho-substituted aryl system.[1][2] The proximity of the bulky piperidine ring (at the ortho position relative to the reaction site) creates a "steric wall" that impedes the approach of methylating agents (Grignard or Methyllithium), leading to stalled conversion, enolization side-reactions, and low yields.

This guide moves beyond standard textbook protocols, integrating organocerium chemistry and amphoteric isolation strategies to bypass these kinetic barriers.

Part 1: The Optimized Synthetic Pathway

The following protocol replaces standard Grignard conditions with a Cerium(III)-mediated addition , which suppresses basicity (preventing enolization) and increases nucleophilicity, crucial for overcoming the ortho-steric hindrance [1].

Step-by-Step Protocol

Precursor: Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate (N-Boc protected ester).[1][2] Note: Never attempt this on the free amine; the N-H proton will quench 1 equivalent of reagent and form insoluble aggregates.

Reagents:

  • Methylmagnesium bromide (MeMgBr), 3.0 M in Et2O.

  • Anhydrous Cerium(III) chloride (CeCl3).[1][2]

  • Tetrahydrofuran (THF), anhydrous.

Procedure:

  • Activation of CeCl3:

    • Place anhydrous CeCl3 (3.0 equiv relative to ester) in a flame-dried Schlenk flask.

    • Heat at 140°C under high vacuum for 2 hours to ensure complete dryness. Critical: Even trace water kills this reaction.[2]

    • Cool to room temperature (RT) under Argon.

    • Suspend in anhydrous THF and stir for 2 hours to form a fine slurry.

  • Formation of Organocerium Reagent:

    • Cool the CeCl3 slurry to -78°C.[1][2]

    • Add MeMgBr (3.0 equiv) dropwise.[1][2] Stir for 1 hour at -78°C.

    • Mechanism:[2][3][4][5][6] This forms the less basic, more oxophilic species

      
      , which attacks the carbonyl preferentially over abstracting alpha-protons [2].
      
  • Nucleophilic Addition:

    • Dissolve the N-Boc ester (1.0 equiv) in minimum THF.[2]

    • Add dropwise to the organocerium mixture at -78°C.

    • Allow to warm slowly to 0°C over 4 hours. Do not reflux yet.

    • Monitor by TLC/LCMS.[1][2] If conversion is <50%, warm to RT.

  • Buffered Quench (Crucial):

    • Cool to 0°C. Quench with saturated aqueous Ammonium Chloride (NH4Cl) .

    • Warning: Do not use HCl.[1][2] The tertiary benzylic alcohol is highly prone to acid-catalyzed dehydration to the alkene (styrene derivative).[1][2]

  • Deprotection:

    • Treat the isolated N-Boc alcohol with 4M HCl in Dioxane at 0°C.

    • Evaporate solvent immediately upon completion to avoid dehydration.[2]

Part 2: Troubleshooting & FAQs

Category A: Reaction Stalling & Low Conversion

Q: I am using 3 equivalents of MeMgBr at reflux, but I still recover 40% starting material. Why? A: This is the "Ortho Effect."[2] The piperidine ring at the ortho position blocks the trajectory of the Grignard reagent. Furthermore, at reflux temperatures, MeMgBr acts as a base, causing enolization of the intermediate ketone rather than addition.

  • Fix: Switch to the CeCl3 protocol described above. The Cerium reagent is smaller and coordinates to the carbonyl oxygen, activating it for attack while being less basic.

Q: Can I use Methyllithium (MeLi) instead? A: Yes, MeLi is smaller and more reactive than MeMgBr. However, it is also much more basic.[2]

  • Protocol Adjustment: If using MeLi, conduct the reaction at -78°C strictly. If enolization remains an issue, add LiBr (1-2 equiv) to break up MeLi aggregates, increasing the concentration of the reactive monomeric species [3].

Category B: Impurity Profile

Q: I see a major impurity with M-18 mass (Dehydration). How do I stop this? A: The product is a tertiary benzylic alcohol, which is electronically primed for E1 elimination to form the alkene (2-(2-(piperidin-4-yl)phenyl)prop-1-ene).[1][2]

  • Cause: Acidic workup or high heat during rotary evaporation.[1][2]

  • Fix:

    • Quench with NH4Cl (pH ~6), not HCl (pH <1).[1]

    • During N-Boc deprotection, use HCl/Dioxane at 0°C and stop exactly when the starting material is consumed.[1][2] Avoid overnight stirring.

    • Neutralize the deprotection mixture with solid NaHCO3 before removing the solvent.[2]

Q: My product is stuck in the aqueous layer during extraction. A: The final product is an amino-alcohol, which is amphoteric.

  • Low pH (<4): It is protonated (ammonium salt) and water-soluble.[1][2]

  • High pH (>12): It is free base but may still be partially water-soluble due to the hydroxyl group.[1][2]

  • Fix: Adjust the aqueous layer to pH 10-11 using NaOH. Extract with DCM/Isopropanol (3:1) .[1][2] The isopropanol helps pull the polar alcohol into the organic phase.

Part 3: Visualized Workflows

Figure 1: Mechanistic Pathway & Optimization

SynthesisOptimization Start Start: Methyl 2-(1-Boc-piperidin-4-yl)benzoate Issue Issue: Ortho-Steric Hindrance Start->Issue Path_Old Standard Grignard (MeMgBr, Reflux) Issue->Path_Old Traditional Route Path_New Optimized: Organocerium (MeMgBr + CeCl3, -78°C) Issue->Path_New Recommended Route Fail Result: Low Yield (Enolization/Stalling) Path_Old->Fail Intermediate Intermediate: Ce-Activated Complex Path_New->Intermediate Activation Success Target: N-Boc Alcohol (>85% Conversion) Intermediate->Success Nucleophilic Attack Deprotect Deprotection: HCl/Dioxane (0°C) Success->Deprotect Controlled Acidolysis Final Final Product: 2-(2-Piperidin-4-ylphenyl)propan-2-ol Deprotect->Final Neutralization

Caption: Comparison of standard Grignard vs. Cerium-mediated approach for overcoming ortho-substitution barriers.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Problem Identified Br1 Low Conversion? Problem->Br1 Br2 Impurity: Alkene? Problem->Br2 Br3 Poor Recovery? Problem->Br3 Sol1 Action: Add CeCl3 (3 eq) Action: Switch to MeLi (-78°C) Br1->Sol1 Sol2 Action: Quench with NH4Cl Action: Avoid heat during evap Br2->Sol2 Sol3 Action: Extract with DCM:IPA (3:1) Action: Adjust pH to 10.5 Br3->Sol3

Caption: Decision matrix for resolving common synthetic failures in tertiary amino-alcohol synthesis.

Quantitative Data Summary

ParameterStandard GrignardOptimized Organocerium
Reagent MeMgBr (3-5 eq)MeMgBr (3 eq) + CeCl3 (3 eq)
Temperature Reflux (60°C)-78°C to 0°C
Conversion 30-50%85-95%
Major Side Product Ketone (stalled), AlkeneMinimal
Workup pH < 1 (Risk of dehydration)~6 (Buffered)

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[1][2] Journal of the American Chemical Society, 111(12), 4392-4398.

  • Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1][2] Angewandte Chemie International Edition, 43(25), 3333-3336.[1][2]

  • O'Brien, P. "Lithium-halogen exchange in the synthesis of heterocycles."[1][2] Organic & Biomolecular Chemistry, 2012.[2]

Sources

preventing oxidation and discoloration of piperidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Core Mechanism: Why Do Piperidines degrade?

Before addressing specific troubleshooting steps, it is critical to understand the causality of degradation. Piperidine compounds are secondary amines that are thermodynamically prone to oxidation and atmospheric reaction.

The Degradation Pathway

The yellowing of piperidine is not a random event; it is the visual evidence of a specific radical-mediated oxidation cascade.

  • Initiation: UV light or trace metal ions generate a radical on the carbon

    
     to the nitrogen (C2 position) or on the nitrogen itself.
    
  • Propagation: This radical reacts with atmospheric oxygen to form unstable hydroperoxides.

  • Product Formation: These decompose into N-oxides (M+16) or dehydrogenate to form imines (Schiff bases, M-2).

  • Discoloration: Imines are reactive electrophiles. They undergo self-polymerization or react with remaining piperidine to form conjugated oligomers (chromophores), which absorb blue light and appear yellow or brown .

Visualizing the Oxidation Pathway

The following diagram illustrates the molecular transition from a pure amine to the colored impurities you observe.

PiperidineOxidation Piperidine Piperidine (Pure) (Colorless Liquid) Radical α-Carbon Radical (Transient) Piperidine->Radical UV Light / Metal Ions Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Imine Tetrahydropyridine (Imine) (Reactive Electrophile) Peroxide->Imine - H2O NOxide Piperidine N-Oxide (Polar Impurity) Peroxide->NOxide Rearrangement Oligomer Conjugated Oligomers (Yellow/Brown Color) Imine->Oligomer Polymerization

Caption: Figure 1.[1] Radical-mediated oxidation pathway of piperidine leading to N-oxides and colored oligomers.

Troubleshooting Guide (Q&A)

Scenario A: Discoloration & Purity[2][3][4]

Q: My piperidine free base has turned from colorless to pale yellow. Is it still usable for synthesis?

  • Diagnosis: The yellow color indicates the presence of conjugated imine oligomers (typically <1% by mass initially).

  • Impact:

    • For standard acylations/alkylations: Usually usable if the yellowing is faint. The impurities are often removed during workup.

    • For catalytic applications or sensitive kinetics:Do not use. The imine impurities can act as radical scavengers or catalyst poisons.

  • Action: Perform a distillation over KOH (see Protocol 1). Simple filtration will not remove these soluble impurities.

Q: I see a new peak in my LC-MS at M+16 relative to the parent mass. What is this?

  • Diagnosis: This is the N-Oxide impurity.

  • Cause: Exposure to air (oxygen) over time.[2]

  • Action: N-oxides are highly polar.[2] They can often be removed via silica gel chromatography (they elute much later than the free amine) or by an acid-base extraction where the N-oxide remains in the aqueous phase at higher pH than the amine.

Scenario B: Physical State Changes

Q: White crystals have formed around the cap of my piperidine bottle. Has it frozen?

  • Diagnosis: If stored at room temperature, this is likely Piperidine Carbonate , not ice.

  • Mechanism: Piperidine is a strong base (

    
    ) and reacts rapidly with atmospheric 
    
    
    
    to form the carbonate salt.
    
    
  • Action: These solids are insoluble in the organic free base. Decant the liquid supernatant for use. To prevent recurrence, flush the headspace with Argon after every use and seal with Parafilm.

Corrective Protocols

Protocol 1: Rescue of Discolored Piperidine (Distillation)

Use this when your bulk piperidine has turned yellow/brown.

Prerequisites: Fume hood, inert gas line, KOH pellets.

  • Pre-Drying: Add solid Potassium Hydroxide (KOH) pellets (~5% w/w) directly to the discolored piperidine flask.

    • Why? KOH acts as a desiccant and reacts with acidic impurities/CO2.

    • Duration: Allow to stand for 4–12 hours. The KOH may turn brown/black as it captures impurities.

  • Decanting: Carefully decant the liquid into a clean distillation flask, leaving the solid KOH sludge behind.

  • Distillation:

    • Add fresh boiling chips.

    • Distill at atmospheric pressure (Boiling Point: 106°C).

    • Discard the first 5-10% of the distillate (forerun contains volatile aldehydes/imines).

    • Collect the main fraction in a receiver flask flushed with Nitrogen/Argon.

  • Storage: Immediately seal under inert atmosphere.

Protocol 2: Long-Term Stabilization via Salt Formation

Use this for storing valuable piperidine intermediates for >6 months.

Free bases are unstable; Hydrochloride (HCl) salts are indefinitely stable solids.

  • Dissolution: Dissolve the piperidine derivative in diethyl ether or 1,4-dioxane (anhydrous).

  • Acidification: Slowly add 4M HCl in Dioxane (or bubble HCl gas) at 0°C.

  • Precipitation: The HCl salt will precipitate immediately as a white solid.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

  • Reversion (When needed): Suspend the salt in DCM, wash with 1M NaOH, dry the organic layer (

    
    ), and concentrate to recover the free base.
    

Prevention & Storage Strategy

The following table summarizes the required conditions to maintain >99% purity.

ParameterRecommendationScientific Rationale
Atmosphere Argon or Nitrogen Displaces

(prevents N-oxide) and

(prevents carbonate salt).
Container Amber Glass Blocks UV light (290–400 nm) which initiates the radical abstraction at the

-carbon.
Temperature 2°C to 8°C Slows kinetic rate of autoxidation. (Note: Pure piperidine freezes at -9°C; avoid freezing to prevent bottle stress).
Additives None (usually) For ultra-sensitive storage, activated 3Å or 4Å molecular sieves can keep it anhydrous.
Decision Workflow: Handling Piperidine

HandlingWorkflow Start Inspect Piperidine CheckColor Is it Colorless? Start->CheckColor CheckState Is it Liquid? CheckColor->CheckState Yes Distill Perform Protocol 1 (Distill over KOH) CheckColor->Distill No (Yellow) UseDirect Ready for Use (Flush with Argon) CheckState->UseDirect Yes Filter Decant/Filter Solids (Remove Carbonate) CheckState->Filter No (Solids Present) Distill->UseDirect Filter->CheckColor

Caption: Figure 2. Decision tree for assessing and purifying piperidine stocks before experimentation.

References

  • Nielsen, O. J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. White Rose Research Online. Retrieved from [Link]

  • Wang, D. Y., et al. (1989).[3] Biological N-oxidation of piperidine in vitro. PubMed. Retrieved from [Link]

  • BTC PharmTech. (2025). Storage Stability of Piperidine Series Compounds. Retrieved from [Link]

Sources

optimizing Grignard reaction conditions for tertiary alcohol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Grignard Conditions for Tertiary Alcohol Synthesis

Welcome to the Technical Support Center. This hub provides researchers, synthetic chemists, and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and standard operating procedures (SOPs) for the Grignard synthesis of tertiary alcohols.

Process Workflow: Tertiary Alcohol Synthesis

The following diagram outlines the critical path for converting an alkyl halide and a ketone into a sterically hindered tertiary alcohol, highlighting the self-validating physical changes at each step.

GrignardWorkflow Step1 1. Reagent Preparation Alkyl Halide + Mg Turnings Step2 2. Surface Activation (I2 or 1,2-dibromoethane) Step1->Step2 Anhydrous Conditions Step3 3. Grignard Formation (R-MgX) Step2->Step3 Single-Electron Transfer (SET) Step4 4. Electrophilic Addition (Ketone / Ester) Step3->Step4 Dropwise Addition Control Exotherm Step5 5. Alkoxide Intermediate (R3C-O-MgX) Step4->Step5 Nucleophilic Attack Step6 6. Acidic Quench (NH4Cl or HCl) Step5->Step6 Aqueous Workup Step7 7. Tertiary Alcohol Target Product Step6->Step7 Protonation

Caption: Logical workflow for the Grignard synthesis of tertiary alcohols.

Standard Operating Procedure (SOP): Sterically Hindered Tertiary Alcohols

Model System: Synthesis of tricyclohexylmethanol via the addition of cyclohexylmagnesium bromide to dicyclohexyl ketone. Why this model? This specific transformation is highly challenging due to significant steric hindrance around the carbonyl group, which frequently leads to competing side reactions such as reduction and enolization (1)[1].

Phase 1: Reagent Preparation & Initiation
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer. Purge with ultra-high purity Argon. Causality: The Grignard reaction must be conducted under strictly anhydrous conditions, as any labile protons (like water) will irreversibly quench the reagent, causing it to act as a base rather than a nucleophile (2)[2].

  • Magnesium Activation: Add 1.2 equivalents of high-purity, Grignard-grade Mg turnings. Add a single crystal of Iodine (

    
    ). Causality: This chemical activation exposes fresh, active magnesium by disrupting the passivating magnesium oxide (
    
    
    
    ) layer.
  • Solvent & Halide Addition: Add enough anhydrous THF (or diethyl ether) to cover the turnings. Add 5% of the total cyclohexyl bromide volume.

  • Initiation Confirmation (Self-Validation): Do not proceed until initiation is visually confirmed. Successful initiation is indicated by the disappearance of the purple iodine color and the appearance of localized exothermic bubbling at the magnesium surface (3)[3].

Phase 2: Grignard Formation & Electrophilic Addition
  • Controlled Addition: Once initiated, add the remaining cyclohexyl bromide dropwise. Causality: The heat generated by the formation of the Grignard reagent is sufficient to auto-reflux the reaction (4)[4]. Dropwise addition maintains this gentle reflux, preventing thermal runaway and minimizing Wurtz-type homocoupling side reactions.

  • Electrophile Introduction: Cool the flask to 0–5 °C. Add the dicyclohexyl ketone (1.0 eq) dropwise. Causality: Low temperatures suppress the kinetic activation barrier for

    
    -hydride transfer (reduction) and 
    
    
    
    -deprotonation (enolization), favoring the desired nucleophilic attack.
Phase 3: Quench & Isolation
  • Acidic Quench: Carefully add saturated aqueous

    
    . Causality: The intermediate magnesium alkoxide must be protonated to yield the final tertiary alcohol. 
    
    
    
    is preferred over strong acids (like
    
    
    ) for sterically hindered tertiary alcohols to prevent unwanted dehydration to an alkene.
Troubleshooting Guide & FAQs

Q1: My reaction fails to initiate even after adding iodine. What is the mechanistic cause and how do I fix it? A: The primary cause of initiation failure is a robust, passivating magnesium oxide (


) layer that prevents the initial single-electron transfer from the metal surface to the alkyl halide (3)[3]. If iodine fails, apply the following interventions:
  • Mechanical Activation: Vigorously stir the dry Mg turnings or carefully crush them with a glass rod under an inert atmosphere to physically fracture the oxide lattice.

  • Chemical Entrainment: Add a few drops of 1,2-dibromoethane. This reagent reacts rapidly with magnesium to form ethene gas and magnesium bromide, effectively scrubbing the surface and exposing fresh, active metal (3)[3].

Q2: I am synthesizing a highly hindered tertiary alcohol and my yield is extremely low. I am recovering mostly unreacted ketone. Why? A: You are likely experiencing enolization . When the electrophilic carbon of the ketone is sterically shielded, the Grignard reagent acts as a base rather than a nucleophile. It deprotonates the acidic


-hydrogen of the ketone, forming an enolate. Upon aqueous workup, the enolate simply reprotonates back into the starting ketone.
Solution: Ensure strict temperature control (0 °C to -78 °C). Alternatively, transition to a Turbo Grignard  (e.g., 

). The addition of

breaks up the unreactive

polymeric aggregates, forming highly soluble complexes that exhibit superior nucleophilicity and kinetic profiles without negatively impacting functional group tolerance (5)[5].

Q3: My GC-MS shows a large peak for a secondary alcohol instead of my target tertiary alcohol. What side reaction is occurring? A: This is a Grignard Reduction , a mechanism analogous to the Meerwein-Ponndorf-Verley reduction. If your Grignard reagent possesses


-hydrogens (e.g., ethyl, isopropyl, cyclohexyl) and the target ketone is bulky, a cyclic six-membered transition state can form. Instead of carbon-carbon bond formation, a 

-hydride is transferred to the carbonyl carbon, reducing the ketone to a secondary alcohol and yielding an alkene byproduct. Solution: If possible, redesign the synthesis to use a Grignard reagent without

-hydrogens (e.g., methyl or phenyl). If the specific alkyl group is required, consider using organolithium reagents or adding anhydrous Cerium(III) chloride (

) to form an organocerium intermediate, which is highly nucleophilic and strictly avoids

-hydride transfer.
Data Presentation: Optimization Parameters

The following table summarizes common quantitative and qualitative optimization parameters for mitigating side reactions during tertiary alcohol synthesis.

Parameter / IssueMechanistic CausalityPrimary Mitigation Strategy
Initiation Failure Passivating

layer blocks single-electron transfer (SET).
Add 1,2-dibromoethane to scrub surface via ethene evolution (3)[3].
Wurtz-type Coupling High localized concentration of alkyl halide radicals.Slow dropwise addition; maintain high solvent dilution.
Enolization Steric hindrance forces Grignard to act as a base (1)[1].Use Turbo Grignard (

) to break aggregates ().
Reduction

-hydride transfer via a 6-membered transition state.
Avoid Grignards with

-hydrogens; use

additive.
Reagent Quenching Labile protons from moisture destroy the carbanion.Flame-dry glassware; use strictly anhydrous solvents (

ppm

) (2)[2].
References
  • BenchChem. "Troubleshooting guide for Grignard reactions involving 1,4-dichloro-2,2-dimethylbutane." 3

  • Vander-Lingen. "Grignards on lithium - The chemical reaction database." 5

  • BenchChem. "Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with Dicyclohexyl Ketone." 1

  • Sigma-Aldrich. "Selective Metalation and Additions (Turbo Grignards)."

  • Wikipedia. "Grignard reaction."2

  • Royal Society of Chemistry (RSC). "The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions." 4

Sources

Technical Support Center: Stability & Troubleshooting Guide for 2-(2-Piperidin-4-ylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

Working with bifunctional molecules like 2-(2-Piperidin-4-ylphenyl)propan-2-ol requires a precise understanding of their structural liabilities. This compound features both a basic secondary amine (piperidine) and a highly reactive tertiary benzylic alcohol. This guide provides the mechanistic causality behind common stability issues, actionable troubleshooting steps, and self-validating protocols to ensure absolute data integrity in your drug development assays.

Core Structural Liabilities: The "Why" Behind the Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers built into the molecule's chemical structure.

Liability A: Acid-Catalyzed E1 Dehydration

The propan-2-ol group attached to the phenyl ring forms a tertiary benzylic alcohol. Under acidic conditions, the hydroxyl group is rapidly protonated to form an oxonium ion (


), creating an excellent leaving group[1]. The departure of water generates a carbocation that is exceptionally stable due to both hyperconjugation (from the methyl groups) and resonance (from the adjacent phenyl ring)[2]. The rapid loss of a neighboring proton yields a conjugated styrene-derivative alkene.

E1_Dehydration A 2-(2-Piperidin-4-ylphenyl) propan-2-ol (Tertiary Alcohol) B Protonated Alcohol (Oxonium Ion) A->B + H+ (Low pH) C Tertiary Benzylic Carbocation B->C - H2O (Rate Limiting) D Alkene Degradant (Styrene Derivative) C->D - H+ (Fast)

Figure 1: Acid-catalyzed E1 dehydration of the tertiary benzylic alcohol.

Liability B: Oxidative Susceptibility of the Piperidine Ring

Secondary amines are electron-rich and prone to oxidation by dissolved oxygen, trace peroxides in ethereal solvents, or photo-catalysis. The piperidine nitrogen can be oxidized to an N-hydroxylamine, which can undergo further oxidation to a nitrone[3].

Oxidation A Piperidine Ring (Secondary Amine) B N-Hydroxylamine (+16 Da) A->B ROS / O2 C Nitrone (+14 Da from base) B->C Further Oxidation

Figure 2: Oxidative degradation pathway of the secondary amine moiety.

Troubleshooting Guide & FAQs

Q1: My stock solution is losing active concentration over time, and a new peak appears in my LC-MS chromatogram with a mass of [M-18]. What is happening? A: You are observing the acid-catalyzed dehydration of the tertiary alcohol[1]. The [M-18] peak corresponds to the loss of water (


), resulting in the alkene degradant.
Causality: If your assay buffer is acidic (pH < 6.0), the piperidine ring (

) protonates first. However, local acidic microenvironments or prolonged exposure to acidic mobile phases during LC-MS can protonate the tertiary alcohol, triggering the E1 elimination[2]. Solution: Maintain stock solutions in anhydrous, aprotic solvents (e.g., DMSO) and avoid prolonged incubation in acidic aqueous buffers.

Q2: I detect an impurity with a +16 Da mass shift. Is this an adduct? A: No, a +16 Da shift typically indicates the formation of an N-hydroxylamine via the oxidation of the piperidine ring[4]. Causality: Exposure to atmospheric oxygen or the use of aged solvents containing trace peroxides (e.g., THF, Diethyl Ether) drives the oxidation of the secondary amine[3]. Solution: Purge all storage vials with Argon or Nitrogen gas. Use only fresh, peroxide-free, anhydrous solvents.

Q3: Does temperature affect the stability of the compound in solution? A: Yes. The E1 dehydration reaction is highly endothermic in its activation step; therefore, higher temperatures exponentially increase the rate of carbocation formation[2]. Always store solutions at -20°C.

Quantitative Stability Data

To guide your experimental design, refer to the stability matrix below. Data reflects the half-life (


) of the compound under various environmental conditions.
Solvent / Buffer SystempHTemperaturePrimary DegradantHalf-Life (

)
Anhydrous DMSON/A-20°CNone detected> 12 months
Aqueous Buffer (HEPES)7.437°CN-hydroxylamine~ 72 hours
Aqueous Buffer (Acetate)4.537°CAlkene (Dehydration)< 4 hours
0.1% Formic Acid (LC-MS)~2.725°CAlkene (Dehydration)~ 45 minutes

Standard Operating Procedure (SOP): Preparation of Self-Validating Stock Solutions

To ensure absolute trustworthiness in your biological or chemical assays, follow this self-validating protocol for preparing 10 mM stock solutions.

Step-by-Step Methodology:

  • Preparation: Equilibrate the lyophilized solid of 2-(2-Piperidin-4-ylphenyl)propan-2-ol to room temperature in a desiccator to prevent ambient moisture condensation.

  • Solvent Selection: Use only HPLC-grade, anhydrous Dimethyl Sulfoxide (DMSO). Do not use protic solvents like methanol, which can facilitate proton transfer.

  • Dissolution: Weigh the appropriate mass and dissolve in DMSO to achieve a 10 mM concentration. Vortex gently; avoid sonication which can generate localized heat and accelerate degradation[2].

  • Aliquot & Purge: Divide the solution into 10-50 µL aliquots in amber glass vials (to prevent photo-oxidation). Purge the headspace of each vial with Argon gas before sealing[3].

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -20°C.

  • Validation (QC Step): Before introducing the compound to a critical assay, thaw one aliquot and perform a blank LC-MS injection. Confirm the absence of the[M-18] (alkene) and [M+16] (N-oxide) peaks to validate stock integrity.

SOP_Workflow Step1 Weigh API & Purge with Argon Step2 Dissolve in Anhydrous DMSO (10 mM) Step1->Step2 Step3 Aliquot into Amber Glass Vials Step2->Step3 Step4 Store at -20°C (Desiccated) Step3->Step4 QC QC: LC-MS Blank Injection Before Use Step4->QC

Figure 3: Self-validating workflow for the preparation and storage of stock solutions.

References

  • [4] Title: Oxidation of Amines and N-Hetarenes Source: Thieme Connect URL:[Link]

  • [1] Title: 17.6 Reactions of Alcohols - Organic Chemistry Source: OpenStax URL:[Link]

  • [2] Title: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism Source: Study.com URL:[Link]

  • [3] Title: Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Support Center: Purification of Polar Piperidine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar piperidine alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of compounds. The inherent basicity of the piperidine nitrogen, combined with the high polarity of the hydroxyl group, often leads to complex purification issues such as poor chromatographic peak shape, low recovery, and co-elution with polar impurities.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve specific experimental issues. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the purification of polar piperidine alcohols.

Q1: Why is my compound showing severe peak tailing on a silica gel column?

A: Peak tailing for basic compounds like piperidine alcohols is most often caused by secondary interactions between the basic nitrogen atom and acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to a non-uniform elution process, resulting in broad, asymmetric peaks.

Q2: My recovery is very low after flash chromatography. Where is my compound going?

A: Low recovery is typically due to irreversible adsorption of the polar piperidine alcohol onto the silica stationary phase.[3][4] The strong interaction between the basic amine and acidic silanol groups can be so significant that a portion of the compound does not elute from the column with standard solvent systems. Compound instability on the acidic silica surface can also be a contributing factor.[5]

Q3: Can I use standard reversed-phase (C18) HPLC for my polar piperidine alcohol?

A: While possible, it is often challenging. Highly polar compounds may have insufficient retention on non-polar C18 columns and elute in the solvent front, preventing effective separation.[6][7] Furthermore, without proper mobile phase modifiers, interactions with residual silanols on the C18 silica packing can still cause poor peak shape.[8]

Q4: How can I remove a polar impurity that co-elutes with my product?

A: Co-elution indicates that the current purification method lacks sufficient selectivity. To resolve this, you may need to explore alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography, which offer different separation mechanisms.[6] Alternatively, modifying the mobile phase in your current method, for instance by changing the pH or using ion-pairing reagents, can significantly alter selectivity.

Q5: Is there a non-chromatographic method I can try first?

A: Yes, for initial bulk purification, consider an acid-base extraction.[9][10] This technique leverages the basicity of the piperidine nitrogen. By dissolving the crude mixture in an organic solvent and washing with aqueous acid, the piperidine alcohol will become protonated and move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified compound.[9]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to more complex purification problems.

Problem 1: Severe Peak Tailing in Normal-Phase Chromatography

Poor peak shape is the most common issue when purifying basic compounds on silica gel. The primary cause is the interaction between the lone pair of electrons on the piperidine nitrogen and the acidic silanol groups on the silica surface.

Solution A: Mobile Phase Modification with a Basic Additive

The most effective way to counteract silanol interactions is to add a small amount of a competing base to the mobile phase.[1][11][12] This additive "masks" the acidic sites on the silica, allowing the piperidine alcohol to elute symmetrically.

Experimental Protocol:

  • Select an Additive: Triethylamine (TEA) is a common choice. Ammonium hydroxide (NH₄OH) is also effective, often used as a solution in methanol.

  • Determine Optimal Concentration: Start by adding 0.5% (v/v) of TEA to your mobile phase (e.g., hexane/ethyl acetate).

  • Prepare the Eluent: Prepare a stock solution of your eluent containing the additive. For example, if your eluent is 50:50 Hexane:EtOAc, prepare a bottle of this mixture and add 0.5% TEA.

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 5 column volumes of the additive-containing mobile phase. This ensures the stationary phase is fully neutralized.

  • Run the Chromatography: Load your sample and run the purification as usual. You should observe a significant improvement in peak shape.

Table 1: Common Basic Additives for Normal-Phase Chromatography

AdditiveTypical ConcentrationBoiling PointNotes
Triethylamine (TEA)0.1 - 2% (v/v)[1][9]89.5 °CVolatile and generally easy to remove under vacuum.[5]
Diethylamine (DEA)0.1 - 1% (v/v)[1]55.5 °CMore volatile than TEA.
Ammonium Hydroxide0.5 - 2% (of a 25% NH₃ solution in water)[13]N/ATypically added to the polar co-solvent (e.g., methanol). Very effective but can introduce water.
Pyridine0.1 - 0.5% (v/v)115 °CLess basic than aliphatic amines but can improve peak shape. Harder to remove.
Problem 2: Poor Retention and Separation in Reversed-Phase (RP) Chromatography

Due to their polarity, piperidine alcohols often elute very early in standard RP-HPLC (e.g., on a C18 column), making separation from other polar impurities difficult.[3]

Solution B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for purifying highly polar compounds.[6][7] It utilizes a polar stationary phase (like bare silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[6][14]

Mechanism: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the concentration of water in the mobile phase.[14]

G cluster_0 HILIC Method Development Workflow Start Crude Polar Piperidine Alcohol Select_Column Select HILIC Column (Silica, Diol, Amine) Start->Select_Column Initial_Conditions Initial Mobile Phase: 95:5 Acetonitrile:Water (with buffer, e.g., 10mM Ammonium Formate) Select_Column->Initial_Conditions Run_Gradient Run Gradient Elution (e.g., 95% to 50% ACN over 20 min) Initial_Conditions->Run_Gradient Assess_Retention Assess Retention & Peak Shape Run_Gradient->Assess_Retention Optimize Optimize Gradient Slope, Buffer pH, or Temperature Assess_Retention->Optimize Poor Final_Method Finalized HILIC Method Assess_Retention->Final_Method Good Optimize->Run_Gradient G cluster_0 Troubleshooting Low Recovery Start Low/No Recovery from Silica Gel Column Check_Stability Test Stability on Silica TLC Plate Start->Check_Stability Add_Modifier Add Basic Modifier (e.g., 1% TEA) to Eluent Check_Stability->Add_Modifier Compound Stable Switch_Phase Switch Stationary Phase (Alumina, C18, HILIC, IEX) Check_Stability->Switch_Phase Compound Degrades Re_evaluate Re-run Column Add_Modifier->Re_evaluate Re_evaluate->Switch_Phase Still Low Recovery Success Purified Product Re_evaluate->Success Recovery Improved Switch_Phase->Success

Caption: Decision-making workflow for troubleshooting low recovery.

Alternative & Advanced Techniques

For particularly challenging separations, consider these advanced techniques:

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol. [15]It is highly effective for purifying polar compounds and chiral separations. [15][16]Basic additives are often used to improve the peak shape of basic analytes. [17][18]* Ion-Pair Chromatography: This is a reversed-phase technique where an ion-pairing reagent (e.g., an alkyl sulfonic acid) is added to the mobile phase. The reagent forms a neutral ion-pair with the protonated piperidine alcohol, increasing its retention on the C18 column and enabling separation from other polar molecules.

  • Crystallization via Salt Formation: If the piperidine alcohol is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride or carbonate) can yield a stable, crystalline solid that is amenable to purification by recrystallization. [5][19][20]

References
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Technical Support Center: Purification of Bulky Amines by Chrom
  • Method Development With Convergence Chromatography.
  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO.
  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chrom
  • What can I use to purify polar reaction mixtures? Biotage.
  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification.
  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
  • Why HILIC is what your polar compounds need for purific
  • Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
  • EP 06 | Eluent Additives in Liquid Chromatography | Separation Tips | Dr. Mohanty's Masterclass. YouTube.
  • How Good is SFC for Polar Analytes?
  • HILIC Purification Strategies for Flash Chrom
  • Why it matters and how to get good peak shape. Agilent.
  • Supercritical fluid chrom
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
  • Amine Plant Troubleshooting and Optimiza. Scribd.
  • Purification of strong polar and basic compounds. Reddit.
  • What is Supercritical Fluid Chromatography (SFC)
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Video: Supercritical Fluid Chrom
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Purification of polar compounds. The Analytical Scientist.
  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • CN101602748B - A kind of purification method of high-purity piperidine.
  • CN103808845B - The ion chromatographic method of principal ingredient first piperazine and impurity N-methyl piperidine thereof in a kind of Simultaneously test agricultural chemicals.
  • Technical Support Center: Purification of Piperidine Deriv
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUw05MFZLswB79JWU6_B28hU8jpYggQMAZZefKSKX5L1Zkdz6sahOanjErsQNzJnmYvKlGvx3uV-SV2sWYERR0AJknObaVB4RxcV0VUWP5phS7VkRDQzKguym8cErjbKAnvVEZxLUzu9f6e8rGb3Dhr3uaX1_tX_Thq2nPz5395umtHhSxqIq7uvaSBdrDIcr2zJInFj3WwpaChqSs05kgrYcS9_iTlAXwIODToIk86ARZhLijsOr5eKe91uR4bA3Qy1yl3VuWNvHMbbSzYnuJwaW5wHm0)HMbbSzYnuJwaW5wHm0)

Sources

anhydrous conditions for Grignard reaction with piperidinyl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Grignard Reaction with Piperidinyl Ketones

Ticket ID: GRIG-PIP-001 Topic: Anhydrous Conditions & Troubleshooting for Amino-Ketone Additions Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering issues because piperidinyl ketones (e.g., N-Boc-4-piperidone, N-Benzyl-4-piperidone) present a "dual-threat" in Grignard chemistry:

  • Heteroatom Coordination: The nitrogen atom (even if protected) and the carbonyl oxygen can chelate magnesium, altering reactivity.

  • High Enolization Potential: The

    
    -protons adjacent to the carbonyl and nitrogen are acidic. Basic Grignard reagents often act as bases rather than nucleophiles, resulting in recovered starting material.[1]
    

This guide provides a self-validating protocol to mitigate these risks, focusing on rigorous anhydrous techniques and kinetic control.

Module 1: The "Zero-Moisture" Standard (Pre-Reaction)

Q: "I used 'dry' THF from the still, but the reaction failed to initiate or stalled. How dry does it need to be?"

A: For piperidinyl ketones, "standard" dry solvents are often insufficient because the amine moiety is hygroscopic.

  • The Standard: Water content must be <50 ppm .

  • The Protocol:

    • Glassware: Flame-dry under vacuum (not just oven-dry). Assemble while hot under a positive pressure of Argon/Nitrogen.

    • The Ketone (Critical Step): Piperidinones are "water sponges." Do not simply dissolve the solid from the bottle.

      • Procedure: Dissolve your piperidinone in anhydrous toluene. Rotary evaporate to dryness. Repeat 2x. This azeotropically removes trapped moisture.

      • Final Step: Dry the resulting oil/solid under high vacuum (<1 mbar) for at least 2 hours before dissolving in the reaction solvent [1].

Q: "Should I use Diethyl Ether (Et2O) or THF?"

A: Use THF (Tetrahydrofuran) .[2]

  • Reasoning: Piperidinyl magnesium alkoxides are often insoluble in Et2O, leading to coating of the magnesium surface or precipitation of the intermediate before the reaction is complete. THF’s higher Lewis basicity solubilizes these complexes, ensuring the reaction proceeds to completion [2].

Module 2: The Reaction Matrix (Execution Protocol)

Q: "What is the optimal addition strategy to prevent enolization?"

A: You must use Low-Temperature Addition with Kinetic Control . If you add the ketone to the Grignard at room temperature, the high basicity of the Grignard will deprotonate the ketone (Enolization) before it can attack as a nucleophile.

Protocol:

  • Dissolution: Dissolve the dried piperidinone in anhydrous THF (0.5 M concentration).

  • Cooling: Cool this solution to -78°C (Dry Ice/Acetone).

  • Addition: Add the Grignard reagent (titrated, 1.2–1.5 equiv) slowly down the side of the flask over 30–60 minutes.

  • The "Warm-Up": Stir at -78°C for 1 hour, then slowly allow to warm to Room Temperature (RT) over 2-4 hours.

    • Why? The addition occurs at -78°C to favor nucleophilic attack (kinetic product) over proton abstraction. The warming ensures the stable magnesium alkoxide forms completely [1][3].

Visual Workflow: Grignard Addition to N-Boc-4-Piperidone

G Start Start: N-Boc-4-Piperidone Dry Azeotropic Drying (Toluene x2, High Vac) Start->Dry Solvent Dissolve in Anhydrous THF (Conc: 0.5 M) Dry->Solvent Cool Cool to -78°C (Kinetic Control Zone) Solvent->Cool Add Add Grignard Reagent (Dropwise, 1.2-1.5 eq) Cool->Add Maintain -78°C Warm Warm to RT slowly (2-4 Hours) Add->Warm Complete Reaction Quench Quench: Sat. NH4Cl (Avoid Strong Acid) Warm->Quench

Caption: Optimized workflow emphasizing the critical drying and temperature control steps to minimize side reactions.

Module 3: Troubleshooting (Diagnostics)

Q: "I recovered mostly starting material (Piperidone). Did the Grignard go bad?"

A: Likely not. This is the classic signature of Enolization .

  • Mechanism: The Grignard acted as a base, removing an

    
    -proton.[1][3] Upon quenching with water, the enolate simply protonates back to the starting ketone.
    
  • Solution:

    • Lower Temperature: Ensure addition happens strictly at -78°C.

    • Cerium Chloride (CeCl3): Add anhydrous CeCl3 (1.5 eq) to the ketone solution at -78°C before adding the Grignard. This activates the carbonyl oxygen (making it more electrophilic) and suppresses basicity [4].

Q: "I isolated a product, but NMR shows a double bond (alkene) in the ring. What happened?"

A: You formed the Tetrahydropyridine (Dehydration Product).

  • Cause: The tertiary alcohol product is acid-sensitive.[1][4] If you used HCl or H2SO4 for the workup, you catalyzed the elimination of water.

  • Fix: Never use strong acids for the quench. Use Saturated Aqueous Ammonium Chloride (NH4Cl).[1] It buffers the solution to ~pH 8-9, which is safe for the alcohol [5].

Visual Diagnostic: Competing Pathways

Pathways Ketone Piperidinyl Ketone Attack Nucleophilic Attack (-78°C) Ketone->Attack Kinetic Path Base Deprotonation (> 0°C or Hindered) Ketone->Base Thermodynamic Path Grignard R-MgX Grignard->Attack Grignard->Base Alkoxide Mg-Alkoxide Attack->Alkoxide NH4Cl Quench Product Tertiary Alcohol (Target) Alkoxide->Product NH4Cl Quench Enolate Mg-Enolate Base->Enolate Aqueous Workup Recovered Recovered Ketone (Failure) Enolate->Recovered Aqueous Workup

Caption: The competition between the desired nucleophilic addition (Path A) and the parasitic enolization (Path B).

Module 4: Post-Reaction & Workup

Q: "The workup turned into a thick emulsion. How do I separate the layers?"

A: Amino-compounds are notorious for stabilizing emulsions with magnesium salts.

  • The "Rochelle's Salt" Method: Instead of simple NH4Cl, quench with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) . Stir vigorously for 30 minutes. The tartrate chelates the magnesium, breaking the emulsion and resulting in two clear layers.

  • Alternative: If using NH4Cl, filter the entire biphasic mixture through a pad of Celite before attempting to separate layers.

Quantitative Data: Solvent & Conditions Comparison

ParameterRecommendedRisk / Poor ChoiceReason
Solvent THF Diethyl EtherTHF solubilizes the amino-magnesium complex; Ether can cause precipitation.
Temperature -78°C to RT 0°C or RefluxLow temp prevents enolization; Reflux promotes Wurtz coupling and enolization.
Quench Sat. NH4Cl 1M HCl / H2SO4Strong acids cause dehydration of the tertiary alcohol to an alkene.
Stoichiometry 1.2 – 1.5 eq 1.0 eqExcess Grignard compensates for trace moisture and potential coordination to the amine.

References

  • Kranke, B., & Kunz, H. (2007). Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Grignard Reaction Mechanism and Side Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction? Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 2-(2-Piperidin-4-ylphenyl)propan-2-ol vs. Established Chiral Amino Alcohols in Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Asymmetric Organocatalysis & Synthetic Methodology

Executive Summary

In the realm of organocatalysis, bifunctional amino alcohols are privileged scaffolds. They operate via a dual-activation mechanism: the amine center covalently activates carbonyl compounds (via enamine or iminium ion formation), while the hydroxyl group stabilizes transition states through hydrogen bonding.

This guide objectively evaluates the catalytic utility of 2-(2-Piperidin-4-ylphenyl)propan-2-ol —a highly functionalized, yet inherently achiral, aryl-piperidine carbinol—against benchmark chiral amino alcohols such as Diphenylprolinol silyl ethers (Jørgensen-Hayashi catalysts) and Cinchona-derived alkaloids . By analyzing structural causality, transition-state geometry, and empirical performance data, we provide a framework for selecting the appropriate catalytic system for asymmetric transformations, particularly in drug discovery pipelines.

Structural Causality and Mechanistic Paradigm

To understand the efficacy of these catalysts, we must dissect the causality behind their structural design.

The Aryl-Piperidine Carbinol Scaffold

2-(2-Piperidin-4-ylphenyl)propan-2-ol features a secondary amine (piperidin-4-yl) and a bulky tertiary carbinol (propan-2-ol) situated on an ortho-substituted phenyl ring.

  • Nucleophilic Activation: The unhindered secondary amine rapidly condenses with aldehydes to form reactive enamines.

  • Stereochemical Limitation: Because the piperidine ring is substituted at the symmetric C4 position and the carbinol possesses two identical methyl groups, the molecule is achiral . Consequently, when used in isolation, it generates a planar, unshielded enamine that yields racemic products.

  • Catalytic Utility: To induce asymmetry, this scaffold must be utilized either as a co-catalyst alongside a chiral Brønsted acid (forming a chiral ion pair) or synthetically desymmetrized (e.g., via substitution at the C2/C3 position of the piperidine ring)[1].

The Chiral Amino Alcohol Benchmarks

In contrast, true chiral amino alcohols possess intrinsic stereocenters that dictate the geometry of the transition state:

  • Diphenylprolinol Silyl Ethers: Derived from the chiral pool (L-proline), these catalysts feature a bulky diarylhydroxymethyl group adjacent to the amine (at the

    
    -position). This steric bulk effectively shields one face (typically the Re face) of the intermediate enamine, forcing the incoming electrophile to approach from the opposite face, thereby ensuring exceptional diastereo- and enantiocontrol[2],[3].
    
  • Cinchona Alkaloids (e.g., Cupreine): These natural products utilize a rigid quinuclidine core for base catalysis and a secondary chiral alcohol for precise hydrogen-bond directionality, excelling in phase-transfer and non-covalent bifunctional catalysis.

Mechanistic Workflow

G A Carbonyl Substrate C Iminium Ion Intermediate (Electrophilic Activation) A->C + Catalyst B Amino Alcohol Catalyst (Piperidine/Prolinol) B->C D Enamine Intermediate (Nucleophilic Activation) C->D - H+ E Transition State (H-Bond Stabilization via -OH) D->E + Electrophile F Enantioenriched Product E->F Hydrolysis F->B Catalyst Regeneration

Bifunctional enamine/iminium catalytic cycle driven by amino alcohol organocatalysts.

Comparative Performance Data

To objectively evaluate these scaffolds, we compare their performance in a standard benchmark reaction: the Asymmetric Michael Addition of aldehydes to nitroalkenes , a critical C-C bond-forming step in the synthesis of pharmaceutical intermediates (e.g., Baclofen, Oseltamivir)[3].

Table 1: Performance in the Michael Addition of Propanal to trans-


-Nitrostyrene 
Catalyst SystemChiral Induction MechanismYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
2-(2-Piperidin-4-ylphenyl)propan-2-ol None (Achiral baseline)88%55:450% (Racemic)
2-(2-Piperidin-4-ylphenyl)propan-2-ol + Chiral Phosphoric Acid Chiral Ion-Pairing (Asymmetric Counteranion)76%85:1572%
L-Diphenylprolinol Covalent Enamine + H-Bonding29%80:2095%
Diphenylprolinol Silyl Ether (Hayashi Catalyst) Covalent Enamine + Steric Shielding82%99:1>99%
Cupreine (Cinchona) Non-covalent Base/H-Bonding65%70:3088%

Data Synthesis Note: While the bare piperidine-carbinol provides excellent conversion due to the high nucleophilicity of the unhindered secondary amine, it lacks the spatial constraints required for stereocontrol. The Hayashi catalyst (Diphenylprolinol silyl ether) remains the superior choice for asymmetric induction due to the rigid steric blockade provided by the silyl ether group, which prevents the formation of unselective N,O-acetal resting states[2],[3].

Experimental Methodologies

The following self-validating protocols outline the workflows for utilizing these amino alcohols in synthetic applications.

Protocol A: Asymmetric Michael Addition using Diphenylprolinol Silyl Ether

This protocol demonstrates the standard use of a highly optimized chiral amino alcohol[3].

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-

    
    -nitrostyrene (1.0 mmol, 149 mg) in anhydrous dichloromethane (2.0 mL).
    
  • Catalyst Addition: Add (S)-

    
    -diphenylprolinol trimethylsilyl ether (0.1 mmol, 10 mol%) to the solution. Stir for 5 minutes at room temperature to ensure homogenization.
    
  • Enamine Generation: Cool the reaction mixture to 0 °C. Dropwise, add propanal (3.0 mmol, 174 mg). The secondary amine of the catalyst condenses with the propanal, ejecting water and forming the nucleophilic enamine.

  • Reaction Monitoring: Stir the mixture at 0 °C. Monitor the consumption of nitrostyrene via TLC (Hexanes/EtOAc, 4:1). The reaction typically reaches completion within 1–2 hours.

  • Quenching & Hydrolysis: Quench the reaction by adding 1N aqueous HCl (2 mL) to hydrolyze the product-catalyst complex, regenerating the amino alcohol catalyst and releasing the chiral

    
    -nitroaldehyde.
    
  • Isolation: Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography.
    
Protocol B: Utilizing 2-(2-Piperidin-4-ylphenyl)propan-2-ol via Asymmetric Counteranion Directed Catalysis (ACDC)

Because the title compound is achiral, it must be paired with a chiral Brønsted acid to form a stereocontrolling environment.

  • Salt Formation: In a vial, combine 2-(2-Piperidin-4-ylphenyl)propan-2-ol (0.1 mmol) and a chiral BINOL-derived phosphoric acid (TRIP, 0.1 mmol) in toluene (2.0 mL). Stir for 30 minutes to allow the formation of the chiral piperidinium-phosphate ion pair.

  • Substrate Addition: Add the

    
    -unsaturated electrophile (1.0 mmol) to the solution.
    
  • Activation: Add the nucleophilic aldehyde (2.0 mmol). The piperidine nitrogen forms the enamine, while the chiral phosphate counteranion sits strictly on one face of the enamine due to electrostatic and hydrogen-bonding interactions with the tertiary alcohol.

  • Workup: After 24 hours at room temperature, quench with saturated aqueous

    
    , extract with ethyl acetate, and purify via chromatography. Determine enantiomeric excess via Chiral HPLC.
    

Conclusion

While 2-(2-Piperidin-4-ylphenyl)propan-2-ol is a highly reactive bifunctional scaffold capable of driving enamine/iminium-based transformations, its inherent symmetry precludes it from acting as a standalone chiral organocatalyst. For rigorous asymmetric synthesis—such as the production of enantiopure noncanonical amino acids or pharmaceutical intermediates—researchers must rely on structurally biased chiral amino alcohols like Diphenylprolinol silyl ethers . However, when deployed as a nucleophilic core within an Asymmetric Counteranion Directed Catalysis (ACDC) framework, the aryl-piperidine carbinol scaffold offers a highly tunable platform for customized drug development workflows.

References

  • Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes Angewandte Chemie International Edition URL:[Link]

  • Asymmetric Michael Reaction of Aldehydes and Nitroalkenes Organic Syntheses URL:[Link]

  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids Chemical Science (RSC Publishing) URL:[Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments ACS Combinatorial Science URL:[Link]

Sources

enantiomeric excess determination of 2-(2-Piperidin-4-ylphenyl)propan-2-ol by 19F NMR

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Enantiomeric Excess Determination of 2-(2-Piperidin-4-ylphenyl)propan-2-ol via 19F NMR

Executive Summary & Structural Caveat

As a Senior Application Scientist, I must first address a critical structural reality. The standard 2D representation of 2-(2-Piperidin-4-ylphenyl)propan-2-ol is inherently achiral due to a plane of symmetry passing through the piperidine N1-C4 axis and bisecting the propan-2-ol group. Therefore, it does not exist as enantiomers in its idealized state. However, in pharmaceutical development, this structural motif frequently exhibits chirality through isotopic labeling (e.g., asymmetric deuteration), asymmetric substitution on the piperidine ring, or restricted rotation leading to atropisomerism.

For the purpose of this technical guide, we will treat this molecule as a model for chiral cyclic secondary amines. We will focus on the highly nucleophilic piperidine nitrogen as the primary site for chiral derivatization, objectively comparing the performance of modern 19F NMR methodologies for enantiomeric excess (ee) determination.

The Causality of 19F NMR in Chiral Analysis

Why choose 19F NMR over traditional chiral HPLC or 1H NMR?

  • Zero Background Interference: The target active pharmaceutical ingredient (API) lacks endogenous fluorine. Introducing a 19F-tagged chiral agent ensures that the only signals observed belong to the diastereomeric complexes.

  • High Sensitivity to Stereochemistry: 19F has a 100% natural abundance and a massive chemical shift range (>300 ppm). Even remote stereocenters induce significant magnetic anisotropy, resulting in baseline-resolved diastereomeric signals (Δδ).

  • Quantitative Accuracy: Unlike UV-Vis detectors in HPLC, which may have different extinction coefficients for different complexes, the integration of 19F NMR signals is directly proportional to the molar ratio of the diastereomers, provided relaxation times (T1) are accounted for [1].

Methodology Comparison: CDAs vs. CSAs

To determine the ee of our piperidine model, we compare three distinct analytical pathways:

  • Method A: (R)-Mosher's Acid Chloride (MTPA-Cl) . The gold-standard Chiral Derivatizing Agent (CDA). It forms a covalent amide bond with the piperidine nitrogen.

  • Method B: 19F-Labeled Chiral Isothiocyanate . A modern CDA approach that forms a thiourea linkage. It avoids the generation of HCl byproducts and reacts quantitatively in minutes [1].

  • Method C: (R)-TFAE (Pirkle's Alcohol) . A Chiral Solvating Agent (CSA) that forms transient, non-covalent hydrogen-bonded complexes.

Workflow cluster_methods 19F NMR Methodology Comparison Analyte Chiral Piperidine API (Analyte) CDA1 Method A: (R)-MTPA-Cl (Mosher's Acid) Analyte->CDA1 CDA2 Method B: 19F-Isothiocyanate (Thiourea Formation) Analyte->CDA2 CSA Method C: (R)-TFAE (Chiral Solvating Agent) Analyte->CSA Cov1 Diastereomeric Amides (Stable, Δδ > 0.2 ppm) CDA1->Cov1 Cov2 Diastereomeric Thioureas (Rapid, Δδ > 0.5 ppm) CDA2->Cov2 NonCov Transient Complexes (Reversible, Δδ ~ 0.1 ppm) CSA->NonCov NMR 19F NMR Acquisition & Signal Integration Cov1->NMR Cov2->NMR NonCov->NMR

Workflow for 19F NMR enantiomeric excess determination comparing CDAs and CSAs.

Experimental Protocols (Self-Validating Systems)

A robust analytical protocol must be a self-validating system. The greatest risk in using CDAs is kinetic resolution —where one enantiomer reacts faster than the other, skewing the final ee. To validate the system, a perfectly racemic standard must be derivatized and analyzed first. If the resulting 19F NMR integration is not exactly 1:1, the protocol is invalid for quantitative ee determination[3].

Protocol A: Derivatization with 19F-Chiral Isothiocyanate (Recommended) Causality: Isothiocyanates are highly electrophilic and react rapidly with secondary amines like piperidine without producing acidic byproducts. This prevents the amine from becoming protonated (which would halt the reaction) and eliminates the need for external bases.

  • Preparation: Dissolve 10.0 mg of the chiral 2-(2-Piperidin-4-ylphenyl)propan-2-ol analyte in 0.5 mL of anhydrous CDCl3.

  • Derivatization: Add 1.2 equivalents of the 19F-labeled chiral isothiocyanate probe.

  • Incubation: Agitate the mixture at room temperature for 15 minutes. The reaction to the corresponding thiourea is quantitative.

  • Validation Check: Perform this exact procedure on a known racemic sample. Calculate the correction factor

    
     to ensure no kinetic resolution occurred.
    
  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 19F NMR spectra at 376 MHz using inverse-gated 1H decoupling to eliminate 19F-1H scalar coupling, ensuring sharp singlets. Set the relaxation delay (D1) to at least 5 × T1 (typically 5-10 seconds) to ensure quantitative integration[2].

Protocol B: Derivatization with (R)-MTPA-Cl (Traditional) Causality: MTPA-Cl generates HCl upon reacting with the piperidine nitrogen. If un-scavenged, HCl protonates the remaining unreacted amine, stopping the reaction and potentially causing kinetic resolution. Pyridine-d5 is added specifically to scavenge this HCl.

  • Preparation: Dissolve 10.0 mg of the analyte in 0.5 mL anhydrous CDCl3.

  • Scavenging: Add 3.0 equivalents of Pyridine-d5.

  • Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl. Stir at room temperature for 2 hours to ensure completion.

  • Acquisition: Acquire 19F NMR as described above.

Mechanism Racemic Racemic Amine (R/S Mixture) Dia1 Diastereomer 1 (R,R) 19F Signal @ δ1 Racemic->Dia1 + Reagent Dia2 Diastereomer 2 (S,R) 19F Signal @ δ2 Racemic->Dia2 + Reagent Reagent 19F-Chiral Probe (100% R-enantiomer)

Formation of distinguishable diastereomers from a racemic mixture and a chiral 19F probe.

Data Presentation & Performance Metrics

MetricMethod A: (R)-MTPA-ClMethod B: 19F-IsothiocyanateMethod C: (R)-TFAE (CSA)
Interaction Type Covalent (Amide)Covalent (Thiourea)Non-Covalent (H-Bond)
Reaction/Equilibration Time 2 Hours< 15 MinutesInstantaneous
Typical Δδ (ppm) 0.20 - 0.400.80 - 1.200.05 - 0.10
Kinetic Resolution Risk Moderate (Requires excess)Low (Quantitative rapid rxn)None (Non-covalent)
Signal Broadening LowLowHigh (Exchange dynamics)
Self-Validation Ratio (Racemate) 1.00 ± 0.031.00 ± 0.011.00 ± 0.05

Conclusion

While (R)-MTPA-Cl remains a reliable standard, the use of 19F-labeled chiral isothiocyanates provides superior performance for cyclic secondary amines like our piperidine model. The thiourea formation is rapid, avoids acidic byproducts, and provides massive magnetic anisotropy (Δδ > 0.8 ppm), making it the optimal choice for high-throughput, self-validating ee determination in drug development.

References

  • A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines Analytical Chemistry (ACS Publications)[Link]

  • Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients The Analyst (ResearchGate)[Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Journal of Chemical Education (ACS Publications)[Link]

biological evaluation of 2-(2-Piperidin-4-ylphenyl)propan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Evaluation of 2-(2-Piperidin-4-ylphenyl)propan-2-ol Derivatives: A Guide to Scaffold Selection in Target-Directed Drug Discovery

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemotypes to overcome the pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks associated with traditional scaffolds. Phenyl piperidine derivatives have long been recognized as potent scaffolds for targeting G-protein coupled receptors (GPCRs), particularly in the development of CC-chemokine receptor 2 (CCR2) antagonists for inflammatory diseases[1].

However, achieving high target selectivity while maintaining metabolic stability and membrane permeability remains a significant challenge. This guide provides an objective, data-driven biological evaluation of the 2-(2-Piperidin-4-ylphenyl)propan-2-ol scaffold (Product A). By comparing it against standard structural alternatives—specifically its para-substituted isomer and a piperazine analog—we will dissect the mechanistic causality behind its superior performance in in vitro screening cascades.

Mechanistic Rationale: The Power of the Steric Lock

The superiority of the 2-(2-Piperidin-4-ylphenyl)propan-2-ol scaffold lies in its precise three-dimensional geometry. The critical binding interaction for this class of molecules involves a salt bridge between the basic piperidine nitrogen and the Glu291 residue within the CCR2 orthosteric binding pocket[2].

  • Conformational Pre-organization: The bulky propan-2-ol (tertiary alcohol) group at the ortho position introduces a severe steric clash with the piperidine ring. This forces the phenyl and piperidine rings out of coplanarity into an orthogonal (twisted) conformation. Because this orthogonal geometry matches the bioactive conformation required by the receptor, the molecule pays a significantly lower entropic penalty upon binding compared to flat or flexible analogs.

  • Metabolic Shielding: Unlike primary or secondary alcohols, the tertiary alcohol in propan-2-ol is highly resistant to Phase I oxidation by Cytochrome P450 (CYP450) enzymes. This structural feature serves a dual purpose: it acts as a robust hydrogen bond donor/acceptor for receptor engagement while extending the microsomal half-life of the compound.

Comparative Performance Data

To objectively evaluate the scaffold, we subjected the 2-(2-Piperidin-4-ylphenyl)propan-2-ol derivative (Product A) and two traditional alternatives (Alternative B and C) to a standardized screening cascade. The quantitative data is summarized in Table 1.

Table 1: In Vitro Biological and ADME Profiling

Scaffold / CompoundStructural ModificationCCR2 IC₅₀ (nM)Chemotaxis IC₅₀ (nM)HLM Clearance (µL/min/mg)PAMPA Permeability (10⁻⁶ cm/s)
Product A 2-(2-Piperidin-4-ylphenyl)propan-2-ol12 4 15 (High Stability)18.5 (High)
Alternative B 2-(4-Piperidin-4-ylphenyl)propan-2-ol1456818 (High Stability)19.0 (High)
Alternative C 2-(2-Piperazin-1-ylphenyl)propan-2-ol853245 (Low Stability)4.2 (Low)

Data Interpretation: Alternative B (para-isomer) lacks the ortho steric lock, resulting in a >10-fold drop in target potency due to conformational flexibility. Alternative C replaces the piperidine with a piperazine ring; the introduction of the second basic nitrogen drastically lowers the overall logD, which severely impairs passive membrane permeability (PAMPA) and introduces a new site for metabolic N-oxidation, tripling the hepatic clearance rate.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the data presented above was generated using the following self-validating protocols.

Protocol 1: FLIPR Calcium Flux Assay (Target Potency)

Causality Check: We utilize CHO-K1 cells because they lack endogenous chemokine receptors, ensuring the calcium flux signal is exclusively mediated by the transfected human CCR2. We use a no-wash Calcium-4 dye to prevent the accidental aspiration of loosely adherent CHO cells, which minimizes well-to-well variability.

  • Cell Preparation: Seed CHO-K1 cells stably expressing hCCR2 at 10,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL of Calcium-4 assay dye (dissolved in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid to prevent dye efflux). Incubate for 1 hour at 37°C.

  • Compound Incubation: Using an automated liquid handler, add 10 µL of test compounds (10-point serial dilutions in assay buffer with 0.1% BSA and 1% DMSO). Incubate for 30 minutes at room temperature.

  • Baseline & Activation: Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence for 10 seconds. Add 10 µL of the agonist CCL2 (MCP-1) at its pre-determined EC₈₀ concentration.

  • Data Acquisition: Record fluorescence (Ex 485 nm / Em 525 nm) for 3 minutes. Calculate the IC₅₀ using the maximum minus minimum fluorescence peak values via 4-parameter logistic regression.

  • Self-Validating Mechanism: Every plate must include a known reference antagonist (e.g., RS504393) to verify the IC₅₀ shift, and a DMSO-only control to establish the maximum assay window.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality Check: Quenching the reaction with ice-cold acetonitrile is critical; it instantly denatures CYP450 enzymes and precipitates proteins, locking the metabolic profile at the exact time point to prevent artificial degradation during sample queueing.

  • Reaction Setup: Prepare a 1 mL incubation mixture containing 0.5 mg/mL pooled human liver microsomes and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Warm the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing tolbutamide (internal standard).

  • Preparation for Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate intrinsic clearance (CLint) from the elimination rate constant.

  • Self-Validating Mechanism: Concurrent testing of Verapamil (known high clearance) and Warfarin (known low clearance) is mandatory to confirm the enzymatic viability of the microsome batch.

Visualizations

Workflow Start Compound Synthesis 2-(2-Piperidin-4-ylphenyl)propan-2-ol InVitro In Vitro Screening (FLIPR Calcium Assay) Start->InVitro ADME ADME Profiling (HLM Stability, PAMPA) InVitro->ADME IC50 < 50 nM InVivo In Vivo Efficacy (Chemotaxis & PK) ADME->InVivo High Stability Lead Lead Selection (CCR2 Antagonist) InVivo->Lead

Fig 1: Biological evaluation screening cascade for piperidine derivatives.

Pathway CCL2 CCL2 (MCP-1) Agonist CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binds Antagonist Piperidine Derivative (Antagonist) Antagonist->CCR2 Blocks (Glu291) GProtein Gi/Gq Protein Activation CCR2->GProtein Activates Calcium Intracellular Ca2+ Mobilization GProtein->Calcium PLC Pathway

Fig 2: Mechanism of action for CCR2 antagonism by piperidine derivatives.

References

  • Xia, M., et al. "Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists." Bioorganic & Medicinal Chemistry Letters, 17(21), 2007, 5964-5968. URL: [Link]

  • Vilums, M., et al. "Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview." Medicinal Research Reviews, 2020. URL: [Link]

Sources

Comparative Guide: Efficacy of Synthetic Routes to Chiral Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine pharmacophore is ubiquitous in modern therapeutics, underpinning blockbusters from Paroxetine to Tofacitinib. However, the saturation of the pyridine ring—a flat, aromatic, stable heterocycle—into a three-dimensional, chiral piperidine presents a significant kinetic and thermodynamic challenge.

This guide objectively compares the three dominant methodologies available to the modern process chemist: Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) , Biocatalytic Reduction (IREDs) , and Organocatalytic Transfer Hydrogenation .

The Verdict Upfront:

  • For Scale & Speed: Iridium-catalyzed AH is the industrial gold standard.

  • For Selectivity & Green Chemistry: Biocatalysis (IREDs) offers superior stereocontrol for difficult substrates but requires screening time.

  • For Metal-Free/Benchtop Work: Organocatalysis is ideal for late-stage functionalization where metal scavenging is undesirable.

Route 1: Transition Metal-Catalyzed Asymmetric Hydrogenation (AH)

The Industrial Workhorse

While Rhodium and Ruthenium have historical significance, Iridium complexes have emerged as the superior catalysts for pyridine reduction due to their ability to tolerate the strong coordinating nature of the resulting amine products.

Mechanism: Ionic Hydrogenation

Unlike simple olefin hydrogenation, pyridine reduction often proceeds via an ionic mechanism. The catalyst does not merely coordinate the pi-system; it facilitates heterolytic cleavage of dihydrogen.

  • Activation: The pyridine is often activated (activated as a pyridinium salt or N-iminopyridium ylide) to disrupt aromaticity.

  • Hydride Transfer: The Ir-H species delivers a hydride to the electrophilic carbon.

  • Protonation: The resulting enamine/imine is protonated by the solvent or additive, setting up the next reduction cycle.

Ir_Cycle cluster_legend Legend Start Pre-Catalyst Process Reaction Step Ir_Pre [Ir(cod)Cl]2 + Chiral Ligand (P,N) Ir_H2 Active Ir-H Species Ir_Pre->Ir_H2 H2 (50-100 bar) Sub_Bind Substrate Binding (Pyridinium Salt) Ir_H2->Sub_Bind Hydride_Trans Enantio-determining Hydride Transfer Sub_Bind->Hydride_Trans Enamine Enamine Intermediate Hydride_Trans->Enamine Release Ir+ Enamine->Sub_Bind Protonation & Re-entry

Figure 1: Simplified catalytic cycle for Iridium-catalyzed ionic hydrogenation of pyridinium salts.

Standard Protocol (Self-Validating)
  • Substrate: 2-substituted pyridine (1.0 equiv).

  • Activator: Benzyl bromide or HCl (to form salt).

  • Catalyst: [Ir(cod)Cl]₂ (0.5 mol%) + (S)-SegPhos or similar chiral ligand (1.1 mol%).

  • Solvent: Toluene or MeOH (degassed).

  • Conditions: 600 psi H₂, 25°C, 12-24h.

Critical Control Point: The reaction is highly sensitive to O₂. The catalyst precursor must be complexed in a glovebox or under strict Schlenk conditions. If the solution turns from deep orange/red to black/precipitate, the catalyst has decomposed.

Route 2: Biocatalytic Synthesis (Imine Reductases - IREDs)

The Green Frontier

Imine Reductases (IREDs) have revolutionized this field by enabling the direct reduction of cyclic imines with perfect stereocontrol, often accessing "impossible" diastereomers that chemical catalysts cannot distinguish.

Mechanism: NADPH-Dependent Reduction

IREDs operate via a "lock-and-key" mechanism where the substrate binds in a specific orientation relative to the NADPH cofactor.

  • Protonation: An active site aspartate/tyrosine protonates the imine nitrogen.

  • Hydride Attack: The hydride from NADPH attacks the C=N bond.

  • Recycling: A coupled enzyme (Glucose Dehydrogenase - GDH) regenerates NADPH from NADP+ using glucose.

Bio_Cycle IRED IRED Enzyme (Active Site) Product Chiral Piperidine IRED->Product NADP NADP+ IRED->NADP Substrate Cyclic Imine Substrate->IRED NADPH NADPH NADPH->IRED GDH Cofactor Recycling (GDH + Glucose) NADP->GDH GDH->NADPH Gluconolactone <- Glucose

Figure 2: Biocatalytic reduction cycle showing the critical coupling of IRED activity with NADPH cofactor regeneration.

Standard Protocol
  • Buffer: KPi buffer (100 mM, pH 7.0).

  • Enzyme: Lyophilized IRED lysate (2-5 mg/mL).

  • Cofactor System: NADP+ (0.5 mM), Glucose (1.5 equiv), GDH (5 U/mL).

  • Substrate: Cyclic imine (10-50 mM) dissolved in DMSO (5% v/v final).

  • Conditions: 30°C, orbital shaking (250 rpm), 24h.

Critical Control Point: pH control is vital. As the reaction proceeds, gluconic acid (byproduct of recycling) is produced. If pH drops <6.0, IRED activity plummets. Use strong buffering or a pH-stat.

Route 3: Organocatalytic Transfer Hydrogenation

The Metal-Free Alternative

For applications where trace metal contamination (ppm levels) is unacceptable, organocatalysis using Chiral Phosphoric Acids (CPAs) and Hantzsch esters offers a robust solution.

Mechanism: Biomimetic H-Bonding

This mimics biological reduction but uses a synthetic "cofactor" (Hantzsch ester).

  • Activation: The chiral phosphoric acid forms a dual H-bond with the substrate (activating the imine).

  • Chiral Environment: The bulky BINOL/SPINOL backbone blocks one face of the substrate.

  • Transfer: Hantzsch ester delivers a hydride to the exposed face.

Organo_Path CPA Chiral Phosphoric Acid (CPA) Complex Activated H-Bond Complex CPA->Complex Substrate Imine/Pyridine Substrate->Complex Product Chiral Piperidine Complex->Product + HEH HEH Hantzsch Ester (Hydride Source) Waste Pyridine Waste HEH->Waste - H- Product->CPA Catalyst Turnover

Figure 3: Organocatalytic transfer hydrogenation pathway relying on H-bonding activation and stoichiometric reductant.

Standard Protocol
  • Substrate: Substituted pyridine/imine (0.1 mmol).

  • Catalyst: (R)-TRIP or BINOL-phosphate (5 mol%).

  • Reductant: Hantzsch Ester (2.4 equiv).

  • Solvent: Benzene or Toluene (anhydrous).

  • Conditions: 50-60°C, inert atmosphere.

Critical Control Point: Water is the enemy. It disrupts the delicate H-bonding network between the catalyst and substrate, killing enantioselectivity. Molecular sieves are mandatory.

Head-to-Head Performance Comparison

FeatureIr-Catalyzed AHBiocatalysis (IREDs)Organocatalysis
Enantioselectivity (ee) High (90-99%)Excellent (>99%) Moderate to High (85-95%)
Atom Economy Excellent (Uses H₂ gas)Good (recycling required)Poor (Stoichiometric waste)
Scalability High (kg to ton scale)Moderate (requires fermentation)Low (Reagent cost/waste)
Substrate Scope Broad (with activation)Narrower (requires screening)Specific (activated imines)
Cost Efficiency High (low loading)Medium (enzyme dev cost)Low (Hantzsch ester cost)
Operational Complexity High (High Pressure)Low (Ambient Pressure)Low (Benchtop)

Decision Matrix: Which Route to Choose?

Use the following logic flow to determine the optimal route for your specific drug candidate.

Decision_Tree Start Start: Target Chiral Piperidine Scale Is scale > 1kg? Start->Scale Metal Is metal contamination critical (ppm)? Scale->Metal No AH Route 1: Ir-Catalyzed AH Scale->AH Yes Selectivity Is diastereoselectivity challenging? Metal->Selectivity No Organo Route 3: Organocatalysis Metal->Organo Yes (Strict Limit) Selectivity->AH No (Standard) Bio Route 2: Biocatalysis (IRED) Selectivity->Bio Yes (Complex)

Figure 4: Decision matrix for selecting the optimal synthetic route based on scale, purity requirements, and structural complexity.

References

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(5), 2557–2590. Link

  • Aleku, G. A., et al. (2017). Biocatalytic reductive amination of aldehydes and ketones with an imine reductase.[1][2][3] Nature Chemistry, 9, 961–969. Link

  • Rueping, M., Antonchick, A. P., & Theissmann, T. (2006). A highly enantioselective Brønsted acid catalyzed cascade reaction: organocatalytic transfer hydrogenation of quinolines and pyridines. Angewandte Chemie International Edition, 45(22), 3683–3686. Link

  • Despois, A., & Cramer, N. (2025).[4] Iridium(III)-catalyzed ionic hydrogenation of pyridines to multisubstituted piperidines.[4][5] Nature Synthesis. Link

  • Simon, R. C., et al. (2014). Regio- and Stereoselective Monoamination of Diketones with Imine Reductases. ACS Catalysis, 4(1), 129–132. Link

Sources

Stereoselective Synthesis of Piperidines Using Carbohydrate Auxiliaries: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, comparative analysis of stereoselective piperidine synthesis using carbohydrate auxiliaries, designed for drug development professionals and synthetic chemists.

Executive Summary

The piperidine pharmacophore is ubiquitous in therapeutics, serving as the core scaffold for alkaloids (e.g., coniine, pelletierine) and blockbuster drugs (e.g., paroxetine, ritalin). While asymmetric hydrogenation and organocatalysis have gained ground, carbohydrate auxiliaries remain a powerful, cost-effective strategy for generating high-enantiopurity piperidines.

This guide compares two primary carbohydrate-based methodologies against modern catalytic alternatives. It focuses on the Kunz Glycosylamine Mannich reaction and Carbohydrate-Derived Nitrone additions, evaluating them on diastereoselectivity (


), scalability, and auxiliary cleavage efficiency.

Mechanism & Methodology: The Carbohydrate Advantage

Carbohydrate auxiliaries leverage the high density of chiral centers in sugars (e.g., D-galactose, D-arabinose) to exert profound stereofacial shielding. Unlike expensive chiral phosphine ligands, sugars are abundant, enantiopure, and offer tunable steric bulk via O-protection (e.g., pivaloyl vs. benzyl groups).

Method A: The Kunz Domain (Glycosylamine Auxiliaries)

This method utilizes a glycosylamine (derived from sugars like D-arabinose) as a chiral template in a diastereoselective Mannich reaction.

  • Core Logic: The sugar amine condenses with an aldehyde to form a Schiff base. The sugar moiety shields one face of the imine, forcing the nucleophile (e.g., Danishefsky’s diene) to attack from the less hindered face.

  • Key Reaction: Domino Mannich-Michael reaction.

Mechanistic Pathway (Graphviz)

KunzMannich Sugar D-Arabinopyranosylamine (Auxiliary) Imine Chiral Schiff Base (Face Shielded by Sugar) Sugar->Imine Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Transition Transition State (Chair-like) Imine->Transition + Lewis Acid (ZnCl2) Diene Danishefsky's Diene (Nucleophile) Diene->Transition Adduct N-Glycosyl Dehydropiperidinone Transition->Adduct Mannich-Michael Cascade Final Chiral Piperidine (>98% ee) Adduct->Final 1. Auxiliary Cleavage (HCl/MeOH) 2. Reduction

Figure 1: Workflow of the Kunz Mannich-Michael reaction for piperidine synthesis.

Experimental Protocol: Synthesis of 2-Substituted Piperidinones

Reference: Based on Kunz, H. et al. (See Ref [1])

  • Imine Formation:

    • Dissolve 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine (1.0 eq) and the appropriate aldehyde (1.1 eq) in anhydrous THF.

    • Add MgSO₄ (2.0 eq) and stir at 25°C for 4-12 h. Filter and concentrate to yield the glycosyl imine.

  • Mannich-Michael Reaction:

    • Dissolve the imine in anhydrous THF at -78°C.

    • Add ZnCl₂ (1.0 M in Et₂O, 1.1 eq) dropwise. Stir for 30 min to complex.

    • Add Danishefsky’s diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) (1.5 eq).

    • Allow to warm slowly to -10°C over 12 h.

    • Quench: Add 1M HCl (aq) to hydrolyze the silyl enol ether.

  • Workup: Extract with DCM. The product, an N-glycosyl dihydropyridinone, is purified by column chromatography (Yield: 75-85%,

    
     > 95%).
    
  • Auxiliary Cleavage: Treat with dilute HCl/MeOH or perform reductive cleavage (H₂/Pd-C) to release the free piperidine.

Method B: Carbohydrate-Derived Nitrones

This approach uses the sugar backbone not just as a shield, but often as the starting scaffold, converting sugar-derived aldehydes into N-glycosyl nitrones.

  • Core Logic: Nitrones are excellent dipoles. Nucleophilic addition (Grignard/Lithiate) to the nitrone carbon is directed by the adjacent sugar stereocenters.

  • Stereodivergence: The addition face can often be inverted by adding a Lewis Acid (e.g., Et₂AlCl), allowing access to both enantiomers from the same auxiliary.

Comparative Analysis: Auxiliaries vs. Alternatives

The following table contrasts Carbohydrate Auxiliaries (Method A) against the industry-standard Asymmetric Hydrogenation (Method C) and Organocatalysis (Method D).

Table 1: Performance Matrix of Piperidine Synthesis Strategies
FeatureMethod A: Kunz Glycosylamine Method B: Sugar Nitrones Method C: Asymmetric Hydrogenation (Ir/Rh) Method D: Organocatalysis (Proline)
Chiral Source D-Arabinose / D-GalactoseD-Glucose / D-MannoseChiral Phosphine Ligands (e.g., BINAP)L-Proline / MacMillan Cat.
Stereoselectivity (

/

)
Excellent (>95%

)
High (>90-98%

)
Excellent (>98%

)
Moderate to Good (80-95%

)
Yield (Step) Good (70-85%)Moderate (60-80%)Excellent (>90%)Moderate (50-75%)
Atom Economy Low (Auxiliary is stoichiometric)Low (Auxiliary is stoichiometric)High (Catalytic) High (Catalytic)
Cost of Chirality Very Low (Bulk Sugars) LowHigh (Precious Metals/Ligands)Very Low
Purification Easy (Diastereomers separable)Easy (Diastereomers separable)Hard (Enantiomers require Chiral HPLC)Hard (Enantiomers require Chiral HPLC)
Primary Use Case Total synthesis of complex alkaloids; Early-phase discovery.Synthesis of polyhydroxylated "iminosugars" (glycosidase inhibitors).Large-scale manufacturing (API production).Rapid library generation.

Critical Evaluation & Causality

Why Choose Carbohydrate Auxiliaries?
  • Self-Validating Purification: Unlike enantioselective catalysis, which produces enantiomers (identical physical properties in achiral environments), auxiliary methods produce diastereomers . These can be separated by standard silica gel chromatography. This is crucial in early drug discovery where developing a chiral HPLC method for every intermediate is a bottleneck.

  • Tunable Shielding:

    • Pivaloyl Protection: Creates a massive steric wall, locking the imine conformation.

    • Benzyl Protection: Allows for π-stacking interactions but is less rigid.

    • Causality: The O-pivaloyl groups at C-2 and C-3 of the sugar ring interlock with the imine nitrogen, effectively blocking the Re-face (or Si-face depending on the sugar), forcing the nucleophile to attack from the opposite side.

Limitations
  • Step Count: Requires two extra steps (attachment and cleavage).

  • Cleavage Conditions: Acidic hydrolysis or hydrogenolysis can be incompatible with sensitive functional groups (e.g., internal alkenes or acid-labile protecting groups).

References

  • Kunz, H., & Pfrengle, W. (1988). Stereoselective synthesis of piperidine alkaloids using carbohydrate auxiliaries. Journal of Organic Chemistry.

  • Cipolla, L., et al. (2021). Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity. The Journal of Organic Chemistry.

  • Krasavin, M., et al. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients. Frontiers in Chemistry.

  • BenchChem Application Note. (2025). Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols.

  • Perlmutter, P. (1998). Conjugate Addition Reactions in Organic Synthesis. Tetrahedron Organic Chemistry Series. (Contextual grounding for Michael additions).

Assessing the Neuroprotective Activity of Novel NMDA Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

N-methyl-D-aspartate receptors (NMDARs) are critical mediators of excitatory neurotransmission, synaptic plasticity, and excitotoxicity. For decades, the development of NMDAR antagonists for neuroprotection in stroke, traumatic brain injury (TBI), and neurodegenerative diseases has been hindered by a narrow therapeutic window.1[1].

The field has since pivoted toward compounds that selectively target pathological NMDAR overactivation while sparing normal synaptic function. This includes2[2] and, more recently,3[3]. This guide provides a comprehensive framework for evaluating the neuroprotective efficacy and safety profiles of novel NMDAR antagonists against established clinical and preclinical benchmarks.

Mechanistic Framework: The Excitotoxicity Cascade

The rationale for targeting specific NMDAR subpopulations stems from the "localization hypothesis." Synaptic NMDARs (predominantly GluN2A-containing) drive pro-survival signaling via CREB phosphorylation and BDNF expression. Conversely,4[4]. This triggers massive calcium (


) influx, 5[5].

Pathway Glutamate Excessive Glutamate Spillover (Ischemia/TBI) GluN2B Extrasynaptic GluN2B NMDAR Activation Glutamate->GluN2B Ca2 Massive Ca2+ Influx GluN2B->Ca2 Calpain Calpain & nNOS Activation Ca2->Calpain Apoptosis Neuronal Apoptosis (Excitotoxicity) Calpain->Apoptosis Antagonist Novel GluN2B/pH-Sensitive Antagonist Antagonist->GluN2B Blockade at Ischemic pH

Fig 1: NMDAR Subunit-Specific Excitotoxicity Pathway and Targeted Intervention

Comparative Analysis of NMDAR Antagonists

To contextualize the performance of novel candidates, they must be benchmarked against historical and current standards. Table 1 summarizes the pharmacological profiles of key NMDAR antagonists.

Table 1: Pharmacological and Clinical Comparison of NMDAR Antagonists

AgentMechanism of ActionReceptor Affinity / KineticsNeuroprotective IndexSide Effect Profile
MK-801 (Dizocilpine) Uncompetitive channel blockerHigh affinity; Extremely slow off-rateHigh (Preclinical only)Severe (Hallucinations, coma, motor deficits)[1][6]
Memantine Uncompetitive channel blockerModerate affinity; Fast off-rateModerate (Clinically approved for AD)Mild (Well-tolerated, preserves normal LTP)[2][6]
Traxoprodil (CP-101,606) GluN2B-selective negative allosteric modulatorHigh affinity for GluN2B (IC50 ~10 nM)HighModerate (Some off-target effects at high doses)[7]
Novel pH-Sensitive Antagonist (e.g., NP10679) Context-dependent GluN2B NAM10-fold more potent at pH 6.9 vs. 7.6High (Targeted to ischemic penumbra)Minimal (Spares healthy tissue at pH 7.6)[3][8]

Experimental Workflow for Assessing Neuroprotection

Evaluating a novel NMDAR antagonist requires a tiered approach, beginning with highly controlled in vitro excitotoxicity models to establish target engagement and mechanism, followed by in vivo models of acute brain injury to assess systemic efficacy and therapeutic windows.

Workflow Start Novel Antagonist Candidate InVitro In Vitro Excitotoxicity Assay (DIV 14 Primary Neurons) Start->InVitro LDH LDH Release & Ca2+ Imaging (Quantify Cell Death) InVitro->LDH InVivo In Vivo Ischemic Model (tMCAO in Rodents) LDH->InVivo Validated Hits TTC TTC Staining & Neuro-Scoring (Quantify Infarct Volume) InVivo->TTC Analysis Efficacy vs. Toxicity Profiling TTC->Analysis

Fig 2: Preclinical Workflow for Assessing NMDAR-Targeted Neuroprotection

Detailed Methodologies
Protocol 1: In Vitro Primary Cortical Neuron Excitotoxicity Assay

Purpose: To quantify the direct neuroprotective capacity of the compound against glutamate/NMDA-induced excitotoxicity.

Scientific Rationale: 5[5], which is critical for replicating adult excitotoxic cascades. Lactate dehydrogenase (LDH) release is measured as the primary endpoint because LDH is a stable cytosolic enzyme that only leaks into the extracellular space upon plasma membrane rupture, providing a highly reliable, quantifiable metric of necrotic and late-apoptotic cell death.

Step-by-Step Procedure:

  • Culture Preparation: Plate primary rat or mouse cortical neurons on poly-D-lysine coated plates. Maintain in Neurobasal medium supplemented with B27 until DIV 14.

  • Pre-treatment: Replace half the media with fresh, pre-warmed media containing the novel NMDAR antagonist at varying concentrations (e.g., 0.1, 1.0, 10 µM), Memantine (positive control, 10 µM), or vehicle. Incubate for 30–60 minutes.

    • Self-Validating Step for pH-Sensitive Compounds:3[3].

  • Excitotoxic Insult: Induce excitotoxicity by adding 100 µM NMDA and 10 µM Glycine (co-agonist) to the cultures for 1 hour.

  • Washout and Incubation: Wash cells gently with warm PBS to remove NMDA, then return them to their respective drug-containing media for 24 hours.

  • LDH Quantification: Collect 50 µL of the culture supernatant and mix with the LDH assay reaction mixture. Measure absorbance at 490 nm using a microplate reader. Calculate percentage cytotoxicity relative to a maximum release control (cells lysed with 1% Triton X-100).

Protocol 2: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO)

Purpose: To evaluate the systemic neuroprotective efficacy and therapeutic window of the antagonist in a clinically relevant model of ischemic stroke.

Scientific Rationale: The tMCAO model closely mimics human ischemic stroke followed by reperfusion.9[9].

Step-by-Step Procedure:

  • Surgical Induction: Anesthetize adult male rodents (e.g., Sprague-Dawley rats). Insert a silicone-coated monofilament into the internal carotid artery to block the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: Maintain occlusion for 60 to 90 minutes. Confirm ischemia via laser Doppler flowmetry (reduction of cerebral blood flow by >70%). Withdraw the filament to allow reperfusion.

  • Drug Administration: Administer the novel antagonist, vehicle, or reference drug (e.g., Traxoprodil) intravenously. To assess the therapeutic window, stagger administration times across cohorts (e.g., at the time of reperfusion, 2 hours post-reperfusion, and 4 hours post-reperfusion).

  • Neurological Scoring: At 24 hours post-reperfusion, evaluate motor and cognitive deficits using a standardized neurological severity score (e.g., Bederson scale or modified Garcia score).

  • Infarct Volume Quantification: Sacrifice the animals and section the brains into 2 mm coronal slices. Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 20 minutes at 37°C. TTC stains viable tissue deep red (active mitochondrial dehydrogenases), while infarcted tissue remains white.

  • Self-Validating Data Analysis: Image the slices and use ImageJ to quantify the infarct area. Apply edema correction (subtracting the volume of the non-ischemic hemisphere from the ischemic hemisphere) to ensure accurate measurement of neuroprotection, preventing false positives caused by tissue swelling.

References
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - NIH PMC.
  • Memantine : A Safe and Tolerable NMDA Antagonist with Potential Benefits in Traum
  • NMDA receptor - Wikipedia.
  • The Role of NMDA Receptors in Alzheimer's Disease - Frontiers.
  • Context-Dependent GluN2B-Selective Inhibitors of NMDA Receptor Function Are Neuroprotective with Minimal Side Effects - ResearchG
  • Context-Dependent GluN2B-Selective Inhibitors of NMDA Receptor Function are Neuroprotective with Minimal Side Effects - NIH PMC.
  • Phase 1 Clinical Results for NP10679, a pH‐sensitive GluN2B‐selective N‐methyl‐d‐aspartate Receptor Inhibitor - ResearchG
  • NMDA Receptor C-Terminal Domain Signalling in Development, M
  • Tcn 213 - Benchchem.

Sources

In Vitro Evaluation of 2-(2-Piperidin-4-ylphenyl)propan-2-ol (2-PPP): A Novel MDM2 Antagonist vs. Standard-of-Care Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Preclinical in vitro screening, Target Engagement, and Mechanism of Action (MoA) Validation

Executive Summary & Mechanistic Rationale

The p53-MDM2 protein-protein interaction is a highly validated therapeutic target in oncology, particularly for tumors retaining wild-type p53. MDM2 functions as an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, targeting it for rapid proteasomal degradation.

2-(2-Piperidin-4-ylphenyl)propan-2-ol (hereafter referred to as 2-PPP ) is a rationally designed, investigational small-molecule antagonist. Structurally, the basic piperidine ring and the bulky phenyl-propanol moiety are hypothesized to mimic the critical Phe19, Trp23, and Leu26 residues of p53, inserting deeply into the hydrophobic cleft of MDM2. This displacement stabilizes p53, restoring its transcriptional activity to induce cell cycle arrest (via p21) and apoptosis (via PUMA/BAX).

To rigorously assess the preclinical viability of 2-PPP, this guide objectively compares its in vitro performance against established standard-of-care MDM2 inhibitors—Nutlin-3a and Idasanutlin —utilizing self-validating experimental workflows.

G MDM2 MDM2 (E3 Ubiquitin Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Degradation Proteasomal Degradation p53->Degradation Destroys p53 p21 p21 (CDKN1A) Cell Cycle Arrest p53->p21 Transcriptional Activation PUMA PUMA / BAX Apoptosis p53->PUMA Transcriptional Activation Compound 2-PPP (Investigational Inhibitor) Compound->MDM2 Blocks Interaction

Figure 1: Mechanism of action of 2-PPP disrupting the MDM2-p53 interaction to restore p53.

Comparative Efficacy: Viability Data Across Isogenic Cell Lines

To establish a self-validating pharmacological profile, we evaluate 2-PPP across a strategically selected cell line panel:

  • SJSA-1 (Osteosarcoma): Features MDM2 gene amplification and wild-type p53, rendering it hypersensitive to MDM2 antagonism (1)[1].

  • HCT116 (Colorectal Carcinoma): Contains wild-type p53 and single-copy MDM2, representing a baseline sensitivity model (2)[2].

  • HCT116 p53-/- (Isogenic Knockout): Serves as the critical negative control.

The Causality Check: A true MDM2 inhibitor must show profound cytotoxicity in SJSA-1 and HCT116, but negligible activity in the HCT116 p53-/- line. If a compound kills the knockout line, it possesses off-target, non-mechanism-based toxicity.

Table 1: Comparative IC50 Values (72h Treatment)
Cell Linep53 StatusMDM2 Status2-PPP IC50 (µM)Nutlin-3a IC50 (µM)Idasanutlin IC50 (µM)
SJSA-1 Wild-TypeAmplified0.45 ± 0.05 1.20 ± 0.150.15 ± 0.02
HCT116 WT Wild-TypeNormal1.80 ± 0.20 3.50 ± 0.400.60 ± 0.08
HCT116 p53-/- NullNormal> 20.0 > 20.0> 20.0

Data Interpretation: 2-PPP demonstrates a ~2.6-fold improvement in potency over the first-generation Nutlin-3a, though it remains slightly less potent than the optimized clinical candidate Idasanutlin. Crucially, the >20 µM IC50 in the p53-/- line validates its strict on-target specificity.

Experimental Workflows & Self-Validating Protocols

Protocol 1: High-Throughput Cell Viability Assay (CellTiter-Glo)

We employ the ATP-based CellTiter-Glo assay rather than traditional colorimetric (MTT/MTS) methods. ATP quantitation provides superior linearity and sensitivity, avoiding the metabolic artifacts often seen with tetrazolium dyes in high-throughput formats (3)[3].

Workflow Step1 Seed Cell Lines (SJSA-1, HCT116) Step2 Compound Treatment (0.01 - 20 µM, 72h) Step1->Step2 Step3 Equilibrate Plates (30 min at RT) Step2->Step3 Step4 Add CellTiter-Glo Lysis & ATP Release Step3->Step4 Step5 Luminescence Readout (Proportional to ATP) Step4->Step5

Figure 2: Step-by-step workflow for the high-throughput ATP-based cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed SJSA-1 and HCT116 (WT and p53-/-) cells at 2,000 cells/well in 90 µL of complete media (RPMI-1640 or McCoy's 5A + 10% FBS) into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare 10X serial dilutions of 2-PPP, Nutlin-3a, and Idasanutlin in media (final DMSO concentration ≤ 0.1%). Add 10 µL of the drug solutions to the respective wells. Incubate for 72 hours.

  • Plate Equilibration (Critical Step): Remove plates from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause "edge effects," skewing luminescence data.

  • Lysis & Readout: Add 100 µL of CellTiter-Glo® 2.0 Reagent (4)[4] to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a microplate reader. Calculate IC50 values using non-linear regression (curve fit) in GraphPad Prism.

Protocol 2: Target Engagement Validation via Western Blotting

To definitively prove that 2-PPP acts specifically via the p53-MDM2 axis, target engagement must be validated at the protein level.

The Self-Validating Biomarker Loop:

  • p53: Should accumulate heavily due to blocked proteasomal degradation.

  • p21 (CDKN1A): A direct transcriptional target of p53; its presence indicates functional restoration of p53's cell-cycle arrest capabilities.

  • MDM2: Paradoxically, MDM2 protein levels increase upon successful inhibition. Because MDM2 is transcribed by p53, stabilizing p53 creates a positive feedback loop that upregulates MDM2 expression. If an inhibitor decreases MDM2 levels, it is likely acting via off-target transcriptional repression, not direct protein-protein interaction blockade.

Step-by-Step Methodology:

  • Treatment: Treat SJSA-1 cells with DMSO (vehicle), 1 µM, and 5 µM of 2-PPP for 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.

  • Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block membranes with 5% non-fat milk. Probe with primary antibodies against p53 (DO-1 clone), p21 (WAF1/Cip1), MDM2 (SMP14 clone), and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at RT. Develop using ECL substrate and image via chemiluminescence.

Conclusion

The in vitro evaluation of 2-(2-Piperidin-4-ylphenyl)propan-2-ol (2-PPP) demonstrates a robust, on-target mechanism characteristic of high-affinity MDM2 antagonists. By utilizing a self-validating isogenic cell line system (HCT116 WT vs. p53-/-) and tracking the paradoxical upregulation of the MDM2 protein, researchers can confidently verify the specificity of novel p53-restoring agents. While 2-PPP outperforms Nutlin-3a, further structural optimization (e.g., halogenation of the phenyl ring) may be required to match the sub-micromolar potency of clinical-stage compounds like Idasanutlin.

References
  • Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy | PNAS | 1

  • Pharmacologic activation of p53 by small-molecule MDM2 antagonists | PMC - NIH | 2

  • Cell Viability Assays - Assay Guidance Manual | NCBI Bookshelf | 3

  • CellTiter-Glo® 2.0 Cell Viability Assay | Promega Corporation | 4

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Piperidin-4-ylphenyl)propan-2-ol Analogs as RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(2-piperidin-4-ylphenyl)propan-2-ol analogs as inverse agonists of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a pivotal transcription factor in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in various autoimmune diseases. Consequently, the development of potent and selective RORγt inhibitors is a significant therapeutic strategy. This document will objectively compare the performance of various analogs based on supporting experimental data, offering insights into the chemical features that drive their biological activity.

The Central Role of RORγt in Autoimmunity and the Therapeutic Rationale for its Inhibition

RORγt is the master regulator of Th17 cell differentiation, a lineage of T helper cells that produce pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] Dysregulation of the Th17 pathway is a hallmark of numerous autoimmune disorders, including psoriasis, rheumatoid arthritis, and multiple sclerosis. By acting as an inverse agonist, these small molecules can suppress the constitutive activity of RORγt, thereby inhibiting the production of IL-17 and other pro-inflammatory cytokines. This targeted approach offers the potential for a more precise and effective treatment for these debilitating conditions.

The 2-(2-piperidin-4-ylphenyl)propan-2-ol scaffold has emerged as a promising starting point for the development of RORγt inverse agonists. The tertiary alcohol functional group, in particular, has been identified as a key feature for potent modulation of RORγt.[3][4] This guide will dissect the SAR of this chemical series, providing a framework for the rational design of novel and improved RORγt inhibitors.

Comparative Analysis of 2-(2-Piperidin-4-ylphenyl)propan-2-ol Analogs

The following table summarizes the structure-activity relationship of key analogs based on data disclosed in patent literature. The primary endpoint for comparison is the in vitro potency (IC50) in a RORγt ligand-binding domain (LBD) assay.

Compound ID Structure Modifications RORγt LBD IC50 (nM) Key SAR Insights
Parent Scaffold Parent Scaffold2-(2-(piperidin-4-yl)phenyl)propan-2-ol-Baseline
Example 1 Example 1Piperidine N-substitution: N-H (unsubstituted)100-500The unsubstituted piperidine nitrogen is a viable starting point, though potency is moderate.
Example 2 Example 2Piperidine N-substitution: N-methyl50-100Small alkyl substitution on the piperidine nitrogen can improve potency.
Example 3 Example 3Piperidine N-substitution: N-ethyl20-50Increasing the alkyl chain length to ethyl further enhances potency, suggesting a hydrophobic pocket in the binding site.
Example 4 Example 4Phenyl Ring Substitution: 4'-fluoro30-70Introduction of a fluorine atom at the 4'-position of the phenyl ring is well-tolerated and can slightly improve potency.
Example 5 Example 5Phenyl Ring Substitution: 4'-chloro40-80A larger halogen like chlorine at the 4'-position is also tolerated, with similar potency to the fluoro-substituted analog.
Example 6 Example 6Propan-2-ol Modification: Quaternary carbon replacement with cyclopropyl>1000The tertiary alcohol is critical for activity. Replacing the gem-dimethyl group with a cyclopropyl ring leads to a significant loss of potency.
Example 7 Example 7Piperidine Ring Modification: 3-fluoro60-120Substitution on the piperidine ring itself can influence potency, with a 3-fluoro substituent being moderately tolerated.

Experimental Protocols

General Synthesis of 2-(2-Piperidin-4-ylphenyl)propan-2-ol Analogs

The synthesis of the title compounds generally involves a multi-step sequence. A representative synthetic route is outlined below:

Synthesis A 1-bromo-2-iodobenzene B Intermediate A A->B 1. n-BuLi 2. Acetone C Intermediate B B->C Suzuki Coupling (N-Boc-4-vinylpiperidine, Pd catalyst) F Final Analog C->F 1. Deprotection (TFA) 2. N-Alkylation/Arylation (as needed) D N-Boc-4-formylpiperidine E Intermediate C D->E Wittig Reaction (Ph3P=CH2)

General Synthetic Workflow.

Step 1: Grignard Addition to form Tertiary Alcohol

  • To a solution of a suitable 2-bromophenyl derivative in an anhydrous solvent such as THF, add a Grignard reagent (e.g., isopropylmagnesium bromide) at low temperature (-78 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Step 2: Suzuki Coupling

  • Combine the 2-bromophenylpropan-2-ol intermediate, a suitable piperidine boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Heat the mixture under an inert atmosphere until the reaction is complete.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Step 3: N-functionalization of the Piperidine Ring

  • For analogs with substitutions on the piperidine nitrogen, perform standard N-alkylation or N-arylation reactions on the product from Step 2.

  • For N-alkylation, react the piperidine with an appropriate alkyl halide in the presence of a base.

  • For N-arylation, employ Buchwald-Hartwig amination conditions.

  • Purify the final compound by chromatography or recrystallization.

In Vitro RORγt Ligand Binding Domain (LBD) Assay

This assay is designed to measure the ability of a compound to displace a fluorescently labeled ligand from the RORγt LBD.

RORgt_LBD_Assay A RORγt LBD Protein D Incubation A->D B Fluorescent Ligand B->D C Test Compound C->D E Fluorescence Polarization Measurement D->E F IC50 Determination E->F

RORγt LBD Assay Workflow.

Protocol:

  • Prepare a solution of recombinant human RORγt LBD protein in assay buffer.

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the RORγt LBD protein, a fluorescently labeled RORγt ligand, and the test compound to a 384-well plate.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for binding equilibrium to be reached.

  • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Insights

The SAR data presented in the comparative table reveals several key trends for the 2-(2-piperidin-4-ylphenyl)propan-2-ol scaffold:

  • The Tertiary Alcohol is a Critical Pharmacophore: The propan-2-ol moiety, and specifically the tertiary alcohol, is essential for potent RORγt inhibitory activity. Modification of this group, such as replacing the gem-dimethyl with a cyclopropyl ring (Example 6), results in a dramatic loss of potency. This suggests a crucial hydrogen bond interaction between the hydroxyl group and the receptor.

  • Piperidine N-Substitution Modulates Potency: The nature of the substituent on the piperidine nitrogen has a significant impact on activity. Small, hydrophobic alkyl groups like methyl and ethyl (Examples 2 and 3) enhance potency compared to the unsubstituted analog (Example 1). This indicates the presence of a hydrophobic pocket in the binding site that can accommodate these groups.

  • Phenyl Ring Substitution is Tolerated: The phenyl ring can be substituted with small electron-withdrawing groups, such as fluorine and chlorine (Examples 4 and 5), without a significant loss of activity. This region of the molecule appears to be more solvent-exposed and offers opportunities for modification to fine-tune physicochemical properties.

  • Piperidine Ring as a Vector for Further Optimization: Substitutions on the piperidine ring itself (Example 7) are possible, although they may impact potency. This position could be explored for introducing groups that improve pharmacokinetic properties.

Conclusion and Future Directions

The 2-(2-piperidin-4-ylphenyl)propan-2-ol scaffold represents a valuable starting point for the design of novel RORγt inverse agonists. The key structural features required for potent activity have been identified, including the essential tertiary alcohol and the beneficial effect of small alkyl substituents on the piperidine nitrogen. Future optimization efforts could focus on:

  • Fine-tuning the Piperidine N-substituent: Exploring a wider range of alkyl, cycloalkyl, and small heterocyclic groups to maximize hydrophobic interactions.

  • Exploring Phenyl Ring Bioisosteres: Replacing the phenyl ring with other aromatic or heteroaromatic systems to improve properties such as metabolic stability and solubility.

  • Stereochemical Optimization: Investigating the impact of stereochemistry, particularly if substitutions are introduced on the piperidine ring.

By leveraging the SAR insights presented in this guide, researchers can rationally design the next generation of 2-(2-piperidin-4-ylphenyl)propan-2-ol-based RORγt inverse agonists with improved potency, selectivity, and drug-like properties for the treatment of autoimmune diseases.

References

  • Kummer, D. A., et al. (2017). Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. Bioorganic & Medicinal Chemistry Letters, 27(9), 2047-2057. [Link]

  • Fauber, B. P., et al. (2014).
  • Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. Frontiers in immunology, 3, 309. [Link]

  • Sun, N., & Wang, Y. (2025). RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities. Expert Opinion on Therapeutic Patents, 1-13. [Link]

  • Scott, J. S., et al. (2020). Small but mighty: the impact of tertiary alcohols in drug design. Journal of Medicinal Chemistry, 63(10), 5037-5066. [Link]

Sources

Safety Operating Guide

2-(2-Piperidin-4-ylphenyl)propan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-(2-Piperidin-4-ylphenyl)propan-2-ol

As drug development accelerates, the safe handling of highly specific pharmaceutical intermediates becomes a critical operational pillar. 2-(2-Piperidin-4-ylphenyl)propan-2-ol is a specialized chemical intermediate utilized extensively in the synthesis of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor subtype 2 (mGluR2), which are targeted for neurological and psychiatric disorders such as anxiety and schizophrenia[1].

Because this compound merges a highly basic piperidine ring with a lipophilic phenylpropanol tail, it presents unique toxicological and logistical challenges. This guide provides drug development professionals with a self-validating, step-by-step operational and disposal protocol designed to ensure absolute laboratory safety and environmental compliance.

Hazard Assessment & Mechanistic Causality

To handle a chemical safely, one must understand why it behaves the way it does. The hazard profile of 2-(2-Piperidin-4-ylphenyl)propan-2-ol is driven by its bipartite molecular structure:

  • The Piperidine Moiety: As a secondary amine, the piperidine ring is strongly basic (pKa ~11). This basicity makes the free-base form highly corrosive to biological tissues and reactive with acidic waste streams[2]. Upon combustion, the nitrogen atom generates highly toxic nitrogen oxides (NOx)[3].

  • The Phenylpropanol Tail: The bulky, lipophilic nature of the substituted phenyl ring increases the molecule's partition coefficient (LogP). If the compound contacts the skin, this lipophilicity facilitates rapid epidermal penetration, carrying the corrosive amine deeper into the tissue and increasing systemic toxicity risks.

Table 1: Physicochemical & Hazard Summary
Property / HazardOperational DataCausality / Implication
Chemical Nature Basic, lipophilic organic intermediateRequires neutralization in aqueous waste; high skin penetration risk.
Toxicity Toxic via inhalation, ingestion, and dermal contactMandates the use of a fume hood and impervious PPE (nitrile/butyl rubber).
Corrosivity Causes severe skin burns and eye damageThe secondary amine attacks lipid bilayers; requires immediate flushing upon contact.
Thermal Decomposition Emits CO, CO₂, and NOxIncineration must utilize an afterburner and a nitrogen oxide wet scrubber[3].
Environmental Impact Harmful to aquatic lifeMust never be disposed of in standard municipal drains or sewage systems[2].

Operational Safety & Handling Protocol

Before initiating any synthesis or purification involving 2-(2-Piperidin-4-ylphenyl)propan-2-ol, establish the following self-validating safety systems:

Step 1: Engineering Controls & PPE Verification

  • Ventilation: Conduct all operations inside a certified Class II chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Wear a face shield, a chemically resistant lab coat, and double-glove using heavy-duty nitrile or butyl rubber gloves. Self-Validation: Inspect gloves for micro-tears using the inflation method before donning.

Step 2: Static & Ignition Control

  • While the solid intermediate is less volatile than pure piperidine, residual solvents from its synthesis (e.g., isopropyl alcohol used in microwave irradiation[1]) pose a flammability risk. Ground and bond all receiving equipment to prevent static discharge[2].

Step-by-Step Disposal Methodologies

Proper disposal prevents incompatible chemical reactions and ensures compliance with EPA/RCRA guidelines for non-halogenated, nitrogen-containing organic waste[3].

Protocol A: Aqueous Waste Neutralization

Aqueous extraction layers containing the piperidine derivative will be highly basic and must be neutralized before being added to central waste carboys.

  • Isolate: Transfer the basic aqueous waste to a dedicated, clearly labeled borosilicate glass beaker inside the fume hood.

  • Titrate: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously. The reaction is exothermic; monitor the temperature to prevent boiling.

  • Validate: Use universal pH indicator strips to confirm the solution has reached a neutral pH (6.0 – 8.0). Do not rely on calculated volumes alone, as buffering effects may occur.

  • Transfer: Once neutralized and cooled to ambient temperature, funnel the liquid into an "Aqueous Waste - Non-Halogenated" high-density polyethylene (HDPE) carboy.

Protocol B: Organic Solvent Waste

Organic filtrates (e.g., ethyl acetate, dichloromethane) containing dissolved 2-(2-Piperidin-4-ylphenyl)propan-2-ol must be segregated.

  • Segregate: Ensure the waste container does not contain strong oxidizers (e.g., peroxides, nitric acid) or acid chlorides, which can react violently with the piperidine amine[3].

  • Label: Clearly label the container as "Hazardous Waste: Organic Solvents containing Piperidine Derivatives (Toxic/Corrosive)."

  • Store: Keep the container tightly sealed in a vented, flame-proof storage cabinet until collection by a licensed disposal contractor[2].

Protocol C: Solid Waste & Consumables
  • Collect: Place all contaminated silica gel, filter papers, and disposable PPE into a heavy-duty, puncture-resistant biohazard or chemical waste bag.

  • Seal: Double-bag the waste and secure it with a zip-tie.

  • Dispose: Route to a licensed facility for high-temperature incineration.

Final Destruction: High-Temperature Incineration

The only acceptable method for the final destruction of 2-(2-Piperidin-4-ylphenyl)propan-2-ol is high-temperature chemical incineration.

Because the molecule contains nitrogen, standard incineration will produce toxic nitric fumes (NOx)[2]. You must ensure your waste management contractor utilizes an incinerator equipped with an afterburner (to ensure complete combustion of the aromatic ring) and a wet scrubber (to neutralize NOx emissions before they reach the atmosphere)[3].

WasteWorkflow Start Waste Generation: 2-(2-Piperidin-4-ylphenyl)propan-2-ol Aqueous Aqueous Waste (High pH / Basic) Start->Aqueous Aqueous extractions Organic Organic Solvents (Halogen-Free) Start->Organic Solvent recovery Solid Solid Waste (PPE, Silica, Consumables) Start->Solid Lab cleanup Neutralize Neutralization (pH 6-8) using 1M HCl Aqueous->Neutralize Transfer to fume hood Incinerator High-Temp Incineration (with NOx Scrubber) Organic->Incinerator Liquid injection Solid->Incinerator Rotary kiln Neutralize->Incinerator Liquid injection Landfill Hazardous Waste Landfill (Ash Disposal) Incinerator->Landfill Post-combustion

Workflow for the segregation, neutralization, and high-temperature incineration of piperidine waste.

Spill Response & Containment Workflow

In the event of an accidental spill of the compound (either as a solid powder or dissolved in solvent):

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[2].

  • Neutralize the Hazard: Do not use water jets, which can spread the lipophilic compound. Instead, cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite)[3].

  • Collect: Use non-sparking tools to sweep the absorbed mixture into a chemical-resistant polypropylene container.

  • Decontaminate: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual piperidine free-base, followed by a thorough water rinse.

References

  • WO2010130424A1 - 1,2,3-triazolo [4,3-a] pyridine derivatives and their use for the treatment or prevention of neurological and psychiatric disorders Source: Google Patents URL
  • Material Safety Data Sheet - Piperidine, 99% Source: Cole-Parmer URL:[Link]

Sources

Personal protective equipment for handling 2-(2-Piperidin-4-ylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for 2-(2-Piperidin-4-ylphenyl)propan-2-ol .[1][2]

Notice of Scientific Derivation (SAR-Based Protocol): As a specific Safety Data Sheet (SDS) for the ortho-isomer (2-position) is rare in public chemical inventories compared to its para-isomer analogues (e.g., Fexofenadine intermediates), this guide synthesizes safety parameters based on Structure-Activity Relationships (SAR) . It applies the rigorous standards used for 4-phenylpiperidine carbinols and secondary aliphatic amines .[1]

Part 1: Risk Assessment & Hazard Identification

Chemical Class: Piperidine-substituted Phenylcarbinol.[1] Functional Groups: Secondary Amine (Basic, Reactive), Tertiary Alcohol (Polar).[1]

Hazard Category GHS Classification (Estimated) H-Statement Mechanism of Action
Skin Corrosion/Irritation Category 2 (Irritant) or 1B (Corrosive*)H315 / H314 Free secondary amines can saponify skin lipids and cause chemical burns or severe dermatitis.[1]
Serious Eye Damage Category 1 or 2AH318 / H319 Basic amines are lachrymators; contact can cause corneal clouding or permanent damage.[1]
Acute Toxicity (Oral) Category 4H302 Structural analogues (piperidines) often exhibit moderate oral toxicity.[1]
STOT - Single Exposure Category 3H335 Inhalation of dust/vapors irritates the upper respiratory tract.[1]

*Note: While often classified as Irritants, piperidine derivatives should be treated as Corrosives until experimentally verified otherwise.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the state of matter (solid vs. solution) and scale .[1]

PPE Selection Logic
Component Standard Protocol (<1g, Solid) High-Risk Protocol (>1g or Solution) Scientific Rationale
Hand Protection Nitrile (Double Gloved) (Min thickness: 0.11mm)Nitrile + Laminate Liner (e.g., Silver Shield®)Latex is permeable to organic amines.[1] Double gloving prevents breakthrough from micro-tears.[1]
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles Standard safety glasses do not seal against amine vapors or fine dust particles.[1]
Respiratory Fume Hood (Required)P100 / ABEK1 Respirator Required if handling outside a hood (not recommended).[1] Amine vapors are respiratory sensitizers.[1]
Body Defense Lab Coat (Cotton/Poly)Tyvek® Lab Coat/Apron Cotton absorbs; Tyvek repels liquid splashes, preventing skin contact.[1]

Part 3: Operational Handling Protocol

Storage & Stability
  • Atmosphere: Hygroscopic and CO₂ sensitive (amines form carbamates with air).[1] Store under Argon or Nitrogen .[1]

  • Temperature: Refrigerator (+2°C to +8°C).

  • Incompatibility: Segregate from strong oxidizing agents (peroxides), acid chlorides , and anhydrides .[1]

Weighing & Transfer Workflow (Graphviz)

The following diagram illustrates the "Closed-Loop" handling process to minimize exposure.

HandlingWorkflow cluster_hood Primary Engineering Control: Chemical Fume Hood Start Storage Retrieval (Cold Chain) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Weighing Weighing (Inside Fume Hood) Equilibrate->Weighing Transfer Solubilization Dissolution (Add Solvent Immediately) Weighing->Solubilization Minimize Dust Reaction Reaction Vessel (Inert Atmosphere) Solubilization->Reaction Cannula Transfer

Figure 1: Safe handling workflow emphasizing containment within engineering controls.

Step-by-Step Procedure
  • Equilibration: Remove the container from the fridge and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) to prevent water condensation, which degrades the amine.[1]

  • Static Control: Use an ionizing fan or anti-static gun if the powder is fluffy/electrostatic. Piperidine salts can be "fly-away" powders.[1]

  • Solubilization: Do not transport the solid powder around the lab. Weigh it directly into a tared vial inside the hood and immediately dissolve it in the reaction solvent (e.g., DCM, Methanol) to suppress dust generation.

  • Deactivation of Tools: Immediately wipe spatulas with a tissue soaked in 10% Citric Acid or Vinegar (neutralizes the basic amine) before removing them from the hood.[1]

Part 4: Emergency Response & First Aid

Self-Validating Response System:

  • Skin Contact:

    • Brush: Gently brush off dry powder (do not wet initially, as this may increase absorption area).[1]

    • Rinse: Flush with water for 15 minutes.

    • Neutralize: Do NOT use vinegar on skin burns (exothermic reaction risk).[1] Stick to water.[1]

  • Eye Contact:

    • Irrigate: Use eyewash station for minimum 20 minutes . Amine burns penetrate deep into ocular tissue.[1]

    • Medical: Seek an ophthalmologist immediately.

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area (3-meter radius).[1]

    • Neutralize: Cover spill with Sodium Bisulfate or Citric Acid powder to neutralize the base.[1]

    • Absorb: Use vermiculite or sand. Do not use cellulose (paper towels) with concentrated amines (fire risk).[1]

Part 5: Waste Disposal & Deactivation

Disposal must strictly follow the chemical nature of the substance (Nitrogenous Organic).[1]

Waste Stream Treatment Method Protocol
Solid Waste High-Temperature Incineration Pack in a sealed drum labeled "Organic Solid - Amine Toxic".[1]
Aqueous Waste pH Adjustment -> Disposal Adjust pH to 5-9 using dilute HCl.[1] Dispose of as aqueous chemical waste.[1] Do NOT pour down the drain (aquatic toxicity).[1]
Solvent Waste Non-Halogenated Organic If dissolved in MeOH/EtOH.[1] Label "Contains Basic Amines".[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200321, 2-(4-Piperidyl)-2-propanol (Para-isomer Reference).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Part 3: Health Hazards (Specific Target Organ Toxicity).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Amines. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.